(3-methyl-1H-pyrazol-5-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-2-5(3-8)7-6-4/h2,8H,3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDSMFCVIJNHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17607-71-5 | |
| Record name | (3-methyl-1H-pyrazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (3-methyl-1H-pyrazol-5-yl)methanol
Introduction
(3-methyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound featuring a pyrazole ring substituted with a methyl and a hydroxymethyl group. This unique structural arrangement imparts a range of physicochemical properties that are of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] Understanding the fundamental physicochemical characteristics of this compound is therefore a critical first step in harnessing its potential for the design of novel therapeutic agents.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only available data but also field-proven insights into the experimental methodologies required for its characterization. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.
Chemical Identity and Structure
The foundational aspect of understanding any chemical entity is to establish its identity and structure. This compound is identified by the CAS numbers 17607-71-5 and 29004-73-7 .[3][4] Its molecular formula is C5H8N2O , corresponding to a molecular weight of 112.13 g/mol .[4][5]
The structure, depicted below, consists of a five-membered aromatic ring with two adjacent nitrogen atoms (a pyrazole), a methyl group at position 3, and a hydroxymethyl group at position 5.
Caption: 2D structure of this compound.
An important structural feature of 1H-pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. This equilibrium is crucial as the different tautomers can exhibit distinct biological activities and physicochemical properties.
Caption: Tautomeric equilibrium of this compound.
Physicochemical Data Summary
The following table summarizes the available physicochemical data for this compound. It is important to note that while some data is from experimental observations, others are predicted values and should be treated as such.
| Property | Value | Source/Method |
| CAS Number | 17607-71-5, 29004-73-7 | [3][4] |
| Molecular Formula | C5H8N2O | [4][5] |
| Molecular Weight | 112.13 g/mol | [4][5] |
| Physical Form | Solid | [6] |
| Purity | ~97% | [4] |
| Storage Conditions | 2-8 °C, Sealed in dry conditions | [4] |
| XlogP (Predicted) | -0.2 | [7] |
Melting Point
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. A sharp melting point range is indicative of a high degree of purity. For pyrazole derivatives, the melting point can be influenced by intermolecular forces such as hydrogen bonding, which is expected to be significant for this compound due to the presence of the hydroxyl group and the pyrazole nitrogens.[1]
Experimental Protocol for Melting Point Determination
The melting point of a solid compound like this compound can be determined using the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10, Gallenkamp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Tube Filling: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range. For a more accurate determination, a slower heating rate (1-2 °C/min) should be used when approaching the approximate melting point.
-
Observation: Observe the sample through the magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted into a clear liquid.[5]
Solubility
Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. The solubility of a compound is dependent on the solvent, temperature, and pH (for ionizable compounds). The presence of both a hydrogen bond donor (hydroxyl group, NH of pyrazole) and acceptors (pyrazole nitrogens) in this compound suggests it may exhibit some solubility in polar protic solvents like water and alcohols. Generally, pyrazoles are more soluble in organic solvents such as ethanol and methanol.
Experimental Protocol for Thermodynamic (Shake-Flask) Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.[4]
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.[7]
Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound and is vital for predicting its ionization state at different physiological pH values. The pyrazole ring contains a weakly basic pyridine-like nitrogen and a weakly acidic pyrrole-like nitrogen. The pKa of the pyrazole ring itself is approximately 2.5 for the protonated form. The substituents on the ring will influence the pKa values.
Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry
For compounds with a chromophore, UV-Vis spectrophotometry is a common method for pKa determination.
Materials:
-
This compound
-
A series of buffers covering a wide pH range (e.g., pH 1 to 12)
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).
-
Sample Preparation: Prepare a series of solutions with a constant concentration of the compound in buffers of different, accurately measured pH values.
-
Spectral Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Identify the wavelength(s) where the absorbance changes significantly with pH. Plot absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[9]
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross cell membranes. A predicted XlogP value for a related compound, (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol, is 0.1, suggesting a relatively hydrophilic character.[10]
Experimental Protocol for LogP Determination (Shake-Flask Method)
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the other phase.
-
Equilibration: Vortex the mixture for a few minutes to facilitate partitioning and then shake at a constant temperature for several hours to reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and identity of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. For this compound, one would expect to see signals for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, the pyrazole ring proton, and the NH proton. The chemical shifts and coupling patterns would be characteristic of the pyrazole ring system.
-
¹³C NMR: Shows the number of different carbon environments in the molecule. Signals for the methyl carbon, the methylene carbon, and the three distinct pyrazole ring carbons would be expected.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the pyrazole ring, C-H stretches, C=N and C=C stretches of the aromatic ring, and C-O stretch of the alcohol.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
While specific spectra for this compound were not found in the literature search, the synthesis and characterization of similar pyrazole derivatives are well-documented, providing a reference for the expected spectral features.[11][12]
Stability
Assessing the stability of a compound under various conditions (e.g., temperature, pH, light) is crucial for determining its shelf-life and potential degradation pathways. Stability studies typically involve storing the compound under controlled conditions and monitoring its purity and concentration over time using a stability-indicating analytical method, such as HPLC.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While specific experimental data for some parameters are limited in the public domain, this guide offers a robust framework for their determination through established, reliable protocols. The structural features of this compound, particularly the presence of a substituted pyrazole ring and a hydroxymethyl group, suggest a profile of moderate polarity and the potential for hydrogen bonding, which will govern its solubility, lipophilicity, and ultimately its behavior in biological systems. For researchers and drug development professionals, a thorough experimental characterization of these properties, as outlined in this guide, is an indispensable step towards unlocking the full therapeutic potential of this and related pyrazole derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. 29004-73-7|this compound|BLD Pharm [bldpharm.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. scbt.com [scbt.com]
- 6. (5-methyl-1H-pyrazol-3-yl)methanol | 29004-73-7 [sigmaaldrich.com]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 12. jmchemsci.com [jmchemsci.com]
An In-depth Technical Guide to the Structural Characterization of (3-methyl-1H-pyrazol-5-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
(3-methyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of novel therapeutic agents.[1] Its biological activity is intrinsically linked to its three-dimensional structure. Therefore, unambiguous structural characterization is not merely a procedural step but a foundational requirement for meaningful pharmacological research and intellectual property protection. This guide presents a multi-technique, self-validating approach to the complete structural elucidation of this molecule, grounded in the principles of modern analytical chemistry. We will explore the synergistic application of mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography, detailing not only the "how" but the "why" behind each experimental choice.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, featured in a range of FDA-approved drugs.[2] Its unique electronic properties and ability to participate in hydrogen bonding allow for potent and selective interactions with various biological targets. This compound, with its reactive hydroxymethyl group and substituted pyrazole core, represents a key intermediate for creating libraries of novel compounds. Accurate characterization ensures that subsequent structure-activity relationship (SAR) studies are built on a reliable foundation.
Molecular Identity:
-
Chemical Name: this compound
-
CAS Number: 29004-73-7[1]
-
Molecular Formula: C₅H₈N₂O[1]
-
Molecular Weight: 112.13 g/mol [1]
The Logic of Orthogonal Characterization
The logical workflow for elucidating the structure of a novel compound like this compound is visualized below.
Caption: A typical workflow for definitive structural elucidation.
Mass Spectrometry (MS): The First Checkpoint
3.1 Expertise & Rationale Mass spectrometry is the first and most crucial checkpoint. It provides the molecular weight of the compound and, through high-resolution analysis, its elemental composition. This experiment validates that the synthesis produced a compound of the expected molecular formula. We choose Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar, non-volatile molecules like our target compound, minimizing fragmentation and providing a clear molecular ion peak.
3.2 Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.
-
Instrument: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.
-
Ionization Mode: Operate in positive ion ESI mode. The pyrazole nitrogens are basic and will readily accept a proton.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
3.3 Data Interpretation The primary goal is to identify the protonated molecular ion, [M+H]⁺. Based on the molecular formula C₅H₈N₂O, we can predict the expected masses.
| Ion Species | Description | Calculated Exact Mass (m/z) |
| [M+H]⁺ | Protonated Molecule | 113.0709 |
| [M+Na]⁺ | Sodium Adduct | 135.0529 |
| [M+K]⁺ | Potassium Adduct | 151.0268 |
| [M-H₂O+H]⁺ | Loss of water, then protonation | 95.0604 |
| Table 1: Predicted m/z values for this compound in positive ion ESI-MS. |
The presence of a prominent signal at m/z 113.0709 with high mass accuracy confirms the elemental composition. The characteristic fragmentation pattern of pyrazoles can also provide structural clues.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for determining the precise connectivity of atoms. We use a combination of ¹H and ¹³C NMR to map out the carbon-hydrogen framework of the molecule.
4.1 ¹H NMR Spectroscopy: Proton Environment and Connectivity
Rationale: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For our target molecule, we expect distinct signals for the methyl, methylene (CH₂), pyrazole ring, and hydroxyl protons.
Protocol: ¹H NMR (400 MHz)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the exchangeable N-H and O-H protons are observable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A standard pulse sequence is sufficient.
-
Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals.
Data Interpretation: The structure suggests five distinct proton signals.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (on C3) | ~2.2 - 2.4 | Singlet (s) | 3H | Methyl group on an electron-rich aromatic ring.[4][5] |
| -CH₂OH | ~4.5 - 4.7 | Singlet (s) or Doublet (d) | 2H | Methylene group attached to the pyrazole ring and an electronegative oxygen. May couple to the OH proton. |
| -OH | ~4.0 - 5.5 (variable) | Singlet (s) or Triplet (t) | 1H | Exchangeable proton; position and multiplicity are solvent/concentration dependent. |
| H4 (ring proton) | ~6.0 - 6.2 | Singlet (s) | 1H | Olefinic proton on the pyrazole ring.[5] |
| N-H (ring proton) | ~11.0 - 13.0 (broad) | Broad Singlet (br s) | 1H | Exchangeable proton on nitrogen, often broad and downfield.[5] |
| Table 2: Predicted ¹H NMR data for this compound in DMSO-d₆. |
4.2 ¹³C NMR Spectroscopy: The Carbon Skeleton
Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. This confirms the carbon count and provides insight into the nature of each carbon (e.g., sp², sp³, attached to heteroatoms).
Protocol: ¹³C NMR (101 MHz)
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed due to the lower sensitivity of the ¹³C nucleus.
-
Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ = 39.52 ppm).[6]
Data Interpretation: The molecule has five carbon atoms, but due to tautomerism, the C3 and C5 carbons may become equivalent on the NMR timescale, potentially leading to four distinct signals. However, assuming a fixed tautomer as named:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| -CH₃ | ~10 - 15 | Typical sp³ methyl carbon on a heterocyclic ring.[4] |
| -CH₂OH | ~55 - 60 | sp³ carbon attached to an electronegative oxygen. |
| C4 | ~100 - 105 | sp² carbon in the electron-rich pyrazole ring.[2] |
| C5 | ~145 - 155 | sp² carbon attached to nitrogen and the CH₂OH group. |
| C3 | ~148 - 158 | sp² carbon attached to two nitrogens and the methyl group. |
| Table 3: Predicted ¹³C NMR data for this compound. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. It works by detecting the vibrations of bonds within the molecule. For our compound, the most important vibrations are the O-H and N-H stretches from the alcohol and pyrazole ring, respectively.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3200 - 3600 | O-H Stretch (alcohol) | Broad, Strong | Hydrogen bonding broadens the signal significantly.[2] |
| 3100 - 3300 | N-H Stretch (pyrazole) | Medium, often sharp | Overlaps with the O-H band but can sometimes be distinguished. |
| 2850 - 3000 | C-H Stretch (sp³) | Medium | From the methyl and methylene groups. |
| ~1550 - 1620 | C=N / C=C Stretch | Medium-Strong | Characteristic of the pyrazole ring vibrations.[2] |
| ~1000 - 1100 | C-O Stretch (alcohol) | Strong | Characteristic of a primary alcohol. |
| Table 4: Key IR absorption bands for this compound. |
X-ray Crystallography: The Definitive Structure
Rationale: While the combination of MS and NMR provides a confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a 3D model of the molecule as it exists in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions like hydrogen bonding.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The goal is to grow a single, defect-free crystal of sufficient size (~0.1-0.3 mm).
-
Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[7]
-
Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion.[7] The crystal is rotated while being irradiated with X-rays (e.g., Mo Kα radiation), and the diffraction pattern is recorded by a detector.[8]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Data Interpretation: The output is a detailed crystallographic information file (CIF) that contains the precise coordinates of every atom. This allows for the visualization of the molecular structure, including exact bond lengths and angles. It will definitively confirm the position of the methyl and methanol groups on the pyrazole ring and reveal how the molecules pack together in the crystal lattice, likely through hydrogen bonds involving the N-H and O-H groups.[9]
Integrated Analysis: A Self-Validating Conclusion
The power of this multi-technique approach lies in the convergence of data. Each piece of information validates the others, creating an unshakeable structural proof.
Caption: How orthogonal data streams converge to confirm the final structure.
The mass spectrum confirms the elemental formula. The ¹H and ¹³C NMR data provide the C-H framework and connectivity, which must be consistent with that formula. The IR spectrum confirms the functional groups (-OH, -NH) inferred from the NMR and MS data. Finally, the X-ray crystal structure provides a visual, definitive confirmation of the structure deduced from the spectroscopic methods. This integrated, self-validating workflow ensures the highest level of scientific integrity and trustworthiness in the structural characterization of this compound.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. jmchemsci.com [jmchemsci.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR spectrum analysis of (3-methyl-1H-pyrazol-5-yl)methanol
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of (3-methyl-1H-pyrazol-5-yl)methanol
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of this compound, a key heterocyclic building block in pharmaceutical and materials science. We will dissect the theoretical underpinnings of its spectral features, present a robust experimental protocol, and provide a detailed, peak-by-peak interpretation of the spectrum. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation to advance their work.
Introduction: The Structural Significance of this compound
This compound is a substituted pyrazole, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The precise arrangement of substituents on the pyrazole ring is critical to a compound's function, making unambiguous structural verification essential.
¹H NMR spectroscopy serves as the primary and most powerful method for this purpose. It provides detailed information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). This guide will navigate the nuances of the ¹H NMR spectrum of this specific molecule, with a particular focus on the dynamic processes, such as tautomerism and proton exchange, that influence its appearance.
Theoretical Principles: Predicting the ¹H NMR Spectrum
To interpret a spectrum accurately, one must first predict the expected signals based on the molecule's structure. The structure of this compound presents five distinct types of protons.
Annular Tautomerism
A foundational concept for N-unsubstituted pyrazoles is annular tautomerism, a rapid prototropic exchange between the two ring nitrogens.[4] For this compound, this equilibrium involves two tautomers: the named 3-methyl-5-(hydroxymethyl) form and the 5-methyl-3-(hydroxymethyl) form.
In most NMR solvents at room temperature, this exchange is fast on the NMR timescale, resulting in a single, time-averaged spectrum.[4][5] The observed signals represent a weighted average of the two forms. For simplicity in the following analysis, we will refer to the structure as this compound, acknowledging that this represents the major or averaged structure observed.
Proton Environments and Expected Chemical Shifts (δ)
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting them downfield (to higher ppm), while electron-donating groups shield them, moving them upfield.[6][7]
-
N-H Proton (Ha): This proton is attached to a nitrogen within an aromatic ring. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange. In a hydrogen-bond-accepting solvent like DMSO-d₆, it is expected to appear as a very broad signal significantly downfield, typically in the 12.0-13.0 ppm range.
-
O-H Proton (Hb): The hydroxyl proton is also highly variable and subject to hydrogen bonding. In DMSO-d₆, it becomes less labile and its coupling to adjacent protons can often be resolved. It is expected in the 4.5-5.5 ppm range.
-
Ring C-H Proton (Hc): This is the sole proton on the pyrazole ring (at the C4 position). Being on an aromatic heterocycle, it is deshielded and expected to appear around 6.0-6.3 ppm .[8]
-
Methylene Protons (-CH₂-) (Hd): These protons are attached to a carbon that is bonded to both the aromatic pyrazole ring and an electronegative oxygen atom. This dual deshielding effect places their signal in the 4.4-4.7 ppm range.
-
Methyl Protons (-CH₃) (He): The methyl group is attached to the aromatic pyrazole ring. Its protons are typically found in the 2.1-2.3 ppm region.
Spin-Spin Coupling (J) and Signal Multiplicity
Spin-spin coupling arises from the interaction of magnetic moments of non-equivalent neighboring protons, causing signals to split. The multiplicity is predicted by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons.
-
N-H (Ha): Typically appears as a very broad singlet due to rapid chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N atom.
-
O-H (Hb): In DMSO-d₆, proton exchange is slowed, and coupling to the adjacent CH₂ group (n=2) is often observed, resulting in a triplet .
-
Ring C-H (Hc): The nearest non-equivalent protons (on the CH₃ and CH₂ groups) are four bonds away. While very weak long-range coupling (⁴J) might exist, it is usually not resolved, so this signal appears as a sharp singlet .
-
Methylene -CH₂- (Hd): In DMSO-d₆, these two protons are coupled to the single O-H proton (n=1), which splits their signal into a doublet . In solvents like CDCl₃ or upon D₂O addition, where exchange is rapid, the coupling is lost and the signal collapses to a singlet.
-
Methyl -CH₃ (He): These protons are too far from other protons to exhibit significant coupling. They will appear as a sharp singlet .
Experimental Protocol: Acquiring a High-Quality Spectrum
Methodological rigor is paramount for obtaining a clean, interpretable spectrum.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection: The choice of deuterated solvent is critical.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): Highly recommended. Its ability to form strong hydrogen bonds slows the exchange of N-H and O-H protons, allowing for their observation and the resolution of O-H coupling.[9]
-
CDCl₃ (Chloroform-d): Commonly used, but O-H and N-H protons often appear as broad, rolling signals or may exchange with trace D₂O and disappear.
-
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the internal standard, with its signal set to 0.00 ppm.
-
Homogenization: Cap the tube and gently invert it several times or use brief sonication to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Acquisition
-
Instrument Tuning: Insert the sample into the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the magnetic field homogeneity (shimming) is optimized.
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.
-
Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.
-
Acquisition Time (aq): 2-3 seconds.
-
-
D₂O Exchange Experiment (for confirmation):
-
After acquiring the initial spectrum, remove the tube, add one drop of deuterium oxide (D₂O), shake gently, and re-acquire the spectrum. The signals corresponding to exchangeable protons (N-H and O-H) will disappear or significantly diminish.
-
Spectrum Interpretation: A Peak-by-Peak Analysis
Below is an analysis based on a representative spectrum of this compound recorded in DMSO-d₆.
mol [label=<

Summary of Spectral Data
| Signal Label | Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| Ha | Pyrazole N-H | ~12.25 | 1H | br s | - |
| Hc | Pyrazole C4-H | ~6.01 | 1H | s | - |
| Hb | Hydroxyl O-H | ~5.15 | 1H | t | ~5.5 |
| Hd | Methylene -CH₂- | ~4.42 | 2H | d | ~5.5 |
| He | Methyl -CH₃ | ~2.16 | 3H | s | - |
| - | DMSO (residual) | ~2.50 | - | - | - |
| - | H₂O (residual) | ~3.33 | - | - | - |
Note: Chemical shifts are typical and may vary slightly between instruments and sample conditions.
Detailed Signal Assignments
-
δ 12.25 ppm (br s, 1H, Ha): This very broad signal, far downfield, is characteristic of the N-H proton of the pyrazole ring. Its breadth is due to quadrupolar relaxation and chemical exchange. This signal disappears upon addition of D₂O.
-
δ 6.01 ppm (s, 1H, Hc): A sharp singlet integrating to one proton, perfectly matching the expected signal for the lone proton at the C4 position of the pyrazole ring.
-
δ 5.15 ppm (t, 1H, Hb): This triplet, integrating to one proton, is assigned to the hydroxyl (-OH) proton. The triplet multiplicity (n+1=3, so n=2) confirms its coupling to the two adjacent methylene protons (Hd) with a coupling constant of approximately 5.5 Hz. This signal also disappears upon D₂O exchange.
-
δ 4.42 ppm (d, 2H, Hd): This doublet integrates to two protons and is assigned to the methylene (-CH₂) group. The doublet splitting (n+1=2, so n=1) arises from coupling to the single hydroxyl proton (Hb). The coupling constant of ~5.5 Hz is identical to that of its coupling partner, Hb, confirming the assignment.[10] Upon D₂O exchange, this signal would collapse into a singlet as the coupling to Hb is removed.
-
δ 2.16 ppm (s, 3H, He): This sharp singlet, integrating to three protons, is unambiguously assigned to the methyl (-CH₃) group attached to the pyrazole ring.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. Each functional group—the pyrazole N-H, the ring C-H, the hydroxymethyl substituent, and the methyl group—gives rise to a distinct and predictable signal. The use of an appropriate solvent like DMSO-d₆ is crucial for observing the labile N-H and O-H protons and their coupling interactions, which provides an additional layer of structural confirmation. Through a systematic analysis of chemical shifts, integrations, and coupling patterns, coupled with confirmatory experiments like D₂O exchange, ¹H NMR spectroscopy stands as an authoritative tool for the unequivocal structural verification of this and related heterocyclic compounds in any research or drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (3-methyl-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of approved pharmaceuticals.[1][2] Understanding the mass spectrometric behavior of pyrazole-containing molecules is paramount for their unambiguous identification, structural elucidation, and metabolic profiling during the drug development process.[3][4] This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation pathways of (3-methyl-1H-pyrazol-5-yl)methanol, a representative substituted pyrazole of interest in medicinal chemistry. By synthesizing data from structurally analogous compounds and fundamental principles of mass spectrometry, this document offers a predictive framework for interpreting the mass spectra of this and related molecules under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended to serve as a valuable resource for researchers in pharmacology, analytical chemistry, and drug metabolism, providing both theoretical insights and practical experimental considerations.
Introduction: The Significance of Pyrazole Scaffolds and Mass Spectrometry in Drug Development
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous therapeutic agents.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in engaging with biological targets.[2] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[1] Consequently, the development of robust analytical methodologies for the characterization of novel pyrazole-containing drug candidates is of critical importance.
Mass spectrometry (MS) stands as an indispensable tool in this endeavor, offering unparalleled sensitivity and structural information from minute sample quantities. The fragmentation patterns observed in a mass spectrum serve as a molecular fingerprint, enabling the confirmation of chemical identity and the elucidation of structural features. This guide will focus on the specific fragmentation behavior of this compound (Molecular Formula: C5H8N2O, Molecular Weight: 112.13 g/mol ), a compound that embodies the core pyrazole structure functionalized with both a methyl and a hydroxymethyl group.[5]
Predicted Electron Ionization (EI) Fragmentation Pathways
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is highly reproducible and provides a wealth of structural information. Based on the known fragmentation of pyrazole derivatives and alcohols, the following pathways are predicted for this compound.[6]
The initial event in EI-MS is the removal of an electron to form the molecular ion, [M]•+, at m/z 112. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
Fragmentation Initiated by the Hydroxymethyl Group
The presence of the hydroxymethyl group is expected to direct several key fragmentation pathways:
-
Loss of a Hydrogen Radical: Alpha-cleavage adjacent to the oxygen atom can lead to the loss of a hydrogen radical (H•), forming a stable oxonium ion at m/z 111.
-
Loss of Formaldehyde: A common fragmentation for primary alcohols is the loss of a neutral formaldehyde molecule (CH₂O, 30 Da) via a rearrangement process, resulting in an ion at m/z 82.
-
Loss of a Hydroxyl Radical: Cleavage of the C-O bond can result in the loss of a hydroxyl radical (•OH, 17 Da), yielding a pyrazolyl-methyl cation at m/z 95.
Fragmentation of the Pyrazole Ring
The pyrazole ring itself is known to undergo characteristic fragmentation, primarily involving the loss of nitrogen-containing species:[6]
-
Loss of Hydrogen Cyanide (HCN): A hallmark of pyrazole fragmentation is the expulsion of a molecule of hydrogen cyanide (HCN, 27 Da). This can occur from the molecular ion or subsequent fragment ions. For instance, the [M-H]⁺ ion at m/z 111 could lose HCN to produce a fragment at m/z 84.
-
Ring Cleavage and Loss of N₂: The pyrazole ring can undergo cleavage, leading to the loss of a neutral nitrogen molecule (N₂, 28 Da). This is often accompanied by rearrangements.
Combined and Sequential Fragmentation
The aforementioned fragmentation pathways can occur in sequence, leading to a rich fragmentation pattern. For example, the initial loss of formaldehyde (to m/z 82) could be followed by the loss of HCN, resulting in a fragment at m/z 55.
Diagram 1: Predicted EI Fragmentation Pathways
Caption: Predicted EI fragmentation of this compound.
Predicted Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, in positive ion mode. Tandem mass spectrometry (MS/MS) of the protonated molecule (m/z 113) provides controlled fragmentation that is invaluable for structural confirmation.
Protonation Site
The site of protonation will significantly influence the subsequent fragmentation. In this compound, the most likely sites of protonation are the pyridine-like nitrogen of the pyrazole ring and the oxygen of the hydroxymethyl group.
Key Fragmentation Pathways of the Protonated Molecule
-
Loss of Water: Protonation of the hydroxyl group facilitates the neutral loss of a water molecule (H₂O, 18 Da), leading to a prominent fragment ion at m/z 95. This is a very common fragmentation pathway for protonated alcohols.
-
Loss of Ammonia: While less common for pyrazoles than for some other nitrogen heterocycles, the loss of ammonia (NH₃, 17 Da) from the protonated pyrazole ring is a possibility, which would result in a fragment at m/z 96.
-
Ring Opening and Subsequent Losses: Collision-induced dissociation can induce the opening of the pyrazole ring, followed by the loss of small neutral molecules such as HCN (27 Da) or acetonitrile (CH₃CN, 41 Da), leading to fragments at m/z 86 and m/z 72, respectively.
Diagram 2: Predicted ESI-MS/MS Fragmentation Pathways
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
To experimentally verify the predicted fragmentation pathways, the following protocols are recommended.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution for GC-MS (EI): Dilute the stock solution to a final concentration of 10-100 µg/mL in methanol.
-
Working Solution for LC-MS (ESI): Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-200.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient would be 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 50-250.
-
MS/MS: Isolate the precursor ion at m/z 113 and perform collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern.
Data Interpretation and Structural Confirmation
The experimentally obtained mass spectra should be compared with the predicted fragmentation patterns.
| Ionization | Predicted Fragment (m/z) | Proposed Neutral Loss | Significance |
| EI | 111 | H• | Indicates presence of a primary alcohol. |
| EI | 95 | •OH | Confirms the hydroxymethyl group. |
| EI | 82 | CH₂O | Characteristic of a primary alcohol. |
| EI | 84 (from 111) | HCN | Confirms the pyrazole ring. |
| ESI-MS/MS | 95 | H₂O | Confirms the hydroxymethyl group. |
| ESI-MS/MS | 86 | HCN | Confirms the pyrazole ring. |
| ESI-MS/MS | 72 | CH₃CN | Suggests ring opening of the methyl-substituted pyrazole. |
High-resolution mass spectrometry (HRMS) should be employed to determine the elemental composition of the molecular ion and key fragment ions, providing definitive confirmation of the proposed fragmentation pathways.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be a rich interplay between the functionalities of the pyrazole core and the hydroxymethyl substituent. Under EI, characteristic losses of small radicals and neutral molecules from both the side chain and the ring are expected. In ESI-MS/MS, the protonated molecule is anticipated to readily lose water, with subsequent fragmentation involving the pyrazole ring. The predictive framework and experimental protocols outlined in this guide provide a robust starting point for the analytical characterization of this and structurally related pyrazole-containing compounds, which is a critical step in the modern drug discovery and development pipeline.
References
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole-Containing Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. This guide delves into the specific subclass of pyrazole-containing alcohols, tracing their historical origins from the initial synthesis of the pyrazole ring to the development of sophisticated synthetic methodologies. We will explore the causal relationships behind key experimental choices, detail validated synthetic protocols, and examine the critical role of the hydroxyl moiety in modulating pharmacological activity. Through an analysis of structure-activity relationships (SAR) and a review of key therapeutic agents, this document provides field-proven insights into the enduring legacy and future potential of these vital compounds.
A Foundational Discovery: The Birth of the Pyrazole Ring
The history of pyrazole chemistry begins in the late 19th century. The German chemist Ludwig Knorr, in 1883, first reported the synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This reaction, now famously known as the Knorr Pyrazole Synthesis , became the classical and most fundamental method for constructing the pyrazole core.[1] Shortly after, in 1889, Hans von Pechmann developed an alternative route involving the reaction of diazomethane with acetylenes.[3]
The Knorr synthesis, however, remained the workhorse methodology due to its simplicity and the ready availability of starting materials—a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5] The reaction's robustness and efficiency are rooted in fundamental principles of carbonyl and amine chemistry, making it a highly reliable method for generating the stable aromatic pyrazole ring.[6]
The Knorr Pyrazole Synthesis: A Mechanistic Perspective
The causality of the Knorr synthesis lies in a sequence of acid-catalyzed condensation and cyclization steps. The process is self-validating as the final dehydration step is driven by the formation of a highly stable aromatic system.
-
Imine/Hydrazone Formation : The reaction initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[7]
-
Intramolecular Cyclization : The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[7]
-
Dehydration : The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to yield the final, stable aromatic pyrazole ring.[6]
Evolution of Synthetic Routes to Pyrazole Alcohols
The introduction of a hydroxyl group onto the pyrazole scaffold significantly enhances its therapeutic potential by providing a key hydrogen bond donor/acceptor site, improving aqueous solubility, and offering a handle for further metabolic or synthetic modification.[8][9] Several strategic approaches have been developed to synthesize these crucial molecules.
Method 1: Reduction of Pyrazole Carbonyls
A straightforward and reliable method involves the synthesis of a pyrazole-containing ester or ketone, followed by reduction to the corresponding alcohol. This two-step approach leverages the robustness of the Knorr synthesis to build the core, followed by standard, high-yielding reduction chemistry.
-
Causality : Pyrazole esters can be selectively reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH4). The choice of LiAlH4 is critical due to the stability of the ester group, which is less reactive than a ketone or aldehyde. The reaction proceeds via the formation of a tetrahedral intermediate, followed by the elimination of an alkoxide and a second hydride attack.[10]
Experimental Protocol: Synthesis of (1,5-Diphenyl-1H-pyrazol-3-yl)methanol
This protocol is a representative example of pyrazole alcohol synthesis via ester reduction.
Step 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (Knorr Cyclocondensation)
-
Reagents & Setup : To a round-bottom flask, add ethyl benzoylpyruvate (1 equivalent) and ethanol.
-
Reaction : Add phenylhydrazine (1 equivalent) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Heating : Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation : Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Purification : Filter the crude product and recrystallize from ethanol to obtain the pure pyrazole ester.
Step 2: Reduction to (1,5-Diphenyl-1H-pyrazol-3-yl)methanol
-
Reagents & Setup : In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4, ~2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition : Cool the LiAlH4 suspension in an ice bath. Dissolve the pyrazole ester from Step 1 in anhydrous THF and add it dropwise to the suspension.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quenching : Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup). This must be done cautiously in an ice bath as the quenching of excess LiAlH4 is highly exothermic.
-
Isolation & Purification : Filter the resulting aluminum salts and wash with ethyl acetate. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography on silica gel.
Method 2: Grignard Reaction with Pyrazole Aldehydes
For the synthesis of secondary or tertiary alcohols, the Grignard reaction is an exceptionally powerful tool for carbon-carbon bond formation.[11] This involves the reaction of a pyrazole aldehyde or ketone with an organomagnesium halide (Grignard reagent).
-
Causality : The Grignard reagent acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole aldehyde/ketone.[12] This forms a new carbon-carbon bond and a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final alcohol. The choice of Grignard reagent and pyrazole carbonyl precursor dictates the final structure of the alcohol.[13]
Method 3: One-Pot Synthesis from Propargyl Alcohols
Modern synthetic strategies often focus on step-economy. Efficient one-pot methods have been developed to synthesize pyrazoles directly from propargyl alcohols.[14]
-
Causality : This transformation proceeds through a sequence of reactions within a single pot, often catalyzed by a Lewis acid. The propargyl alcohol first undergoes a Meyer-Schuster rearrangement to form an α,β-unsaturated carbonyl intermediate in situ. This intermediate is then immediately trapped by hydrazine in a classic cyclocondensation reaction to form the pyrazole ring.[14] This approach is highly efficient as it avoids the isolation of intermediates.
The Role of Pyrazole Alcohols in Drug Discovery
The pyrazole scaffold is a mainstay in pharmaceuticals due to its metabolic stability and ability to act as a versatile pharmacophore.[9][15] The addition of an alcohol functional group provides a critical point of interaction with biological targets, often acting as a hydrogen bond donor to key amino acid residues in an enzyme's active site or a receptor's binding pocket.[8]
Case Study: Fomepizole and its Active Metabolite
A compelling example of a pyrazole alcohol's importance is found in the clinical application of Fomepizole (4-methylpyrazole). Fomepizole is not an alcohol itself, but its pharmacology is intrinsically linked to one. It is the primary antidote for methanol and ethylene glycol poisoning.[16][17]
-
Mechanism of Action : Methanol and ethylene glycol are metabolized by the enzyme alcohol dehydrogenase (ADH) into highly toxic metabolites (formic acid and glycolic/oxalic acid, respectively), which cause severe metabolic acidosis and end-organ damage.[17] Fomepizole is a potent competitive inhibitor of ADH, blocking this toxic conversion.[17][18]
-
The Role of the Alcohol Metabolite : Fomepizole is itself metabolized in the liver, primarily to 4-carboxypyrazole . However, an intermediate metabolite is 4-hydroxymethylpyrazole , a pyrazole-containing alcohol.[16][19] While this alcohol metabolite has a much weaker inhibitory effect on ADH compared to the parent drug, its formation is a key step in the drug's clearance.[15] The study of Fomepizole's metabolism validates the biological relevance of the pyrazolyl-methanol structure.
Structure-Activity Relationships (SAR) and Biological Data
The precise placement of the hydroxyl group on the pyrazole scaffold is critical for biological activity. SAR studies aim to understand how these structural variations impact efficacy and selectivity. The hydroxyl group can:
-
Engage in Hydrogen Bonding : Act as a hydrogen bond donor or acceptor, anchoring the molecule in a specific orientation within a protein's binding site.[9]
-
Improve Pharmacokinetics : Enhance water solubility, which can improve bioavailability and modify distribution profiles.
-
Provide a Point for Conjugation : Serve as a site for glucuronidation or other Phase II metabolic reactions, influencing the drug's half-life and clearance.[16]
The following table summarizes biological activity data for several pyrazole derivatives, highlighting the potency that can be achieved with this scaffold. While not all are explicitly alcohols, they demonstrate the therapeutic potential that pyrazole alcohols can be built upon.
| Compound Class/Name | Target/Activity | Potency (IC50 / MIC) | Reference |
| Pyrazole Derivative 6g | IL-6 Expression (Anti-inflammatory) | IC50 = 9.562 µM | [20] |
| Pyrazolyl Acylhydrazone 11a | Antiproliferative (HeLa, MCF7, etc.) | Micromolar IC50 values | [7] |
| Pyrazole Derivative Pyz-2 | α-Glucosidase Inhibition (Antidiabetic) | IC50 = 95.85 µM | [21] |
| Pyrazole Derivative Pyz-2 | Xanthine Oxidase Inhibition | IC50 = 10.75 µM | [21] |
| Pyrazolyl Alcohol 212 | Antibacterial ( M. luteus ) | MIC = 3.9 µg/mL | [21] |
Conclusion and Future Outlook
From its discovery by Ludwig Knorr over a century ago, the pyrazole scaffold has evolved from a chemical curiosity into a pillar of medicinal chemistry. The introduction of the alcohol functional group represents a key strategic advancement, enabling fine-tuning of pharmacokinetic properties and providing a crucial interaction point with biological targets. The development of diverse and efficient synthetic methodologies—from classical reductions and Grignard reactions to modern one-pot procedures—has ensured that novel pyrazole alcohols can be readily accessed for biological screening.
As our understanding of disease pathways becomes more nuanced, the pyrazole alcohol motif will undoubtedly continue to serve as a foundational element in the design of next-generation therapeutics. Its proven track record, exemplified by the metabolic pathway of drugs like Fomepizole, and its continued success in generating potent modulators of various enzymes and receptors, guarantees its relevance for years to come. Future research will likely focus on stereoselective syntheses of chiral pyrazole alcohols and their application in developing highly selective and potent drugs for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chim.it [chim.it]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 15. 4-Hydroxymethylpyrazole (Standard) | OMICS [omicsbean.com]
- 16. Fomepizole - Wikipedia [en.wikipedia.org]
- 17. droracle.ai [droracle.ai]
- 18. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 19. newdrugapprovals.org [newdrugapprovals.org]
- 20. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of (3-methyl-1H-pyrazol-5-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Introduction
(3-methyl-1H-pyrazol-5-yl)methanol, a heterocyclic organic compound with the molecular formula C₅H₈N₂O[1][2], serves as a critical building block in medicinal chemistry and materials science. Its structure, featuring a pyrazole ring, a methyl group, and a hydroxymethyl substituent, offers a unique combination of hydrogen bonding capabilities and modest lipophilicity. Pyrazole derivatives are integral to the development of a wide range of biologically active agents[3][4][5].
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's fundamental physicochemical properties is paramount. Solubility and stability are not mere data points; they are foundational pillars that dictate a molecule's journey from the laboratory to a potential therapeutic application. Poor solubility can hinder biological assays and lead to low bioavailability, while instability can compromise shelf-life, safety, and efficacy[6][7][8][9]. This guide provides a comprehensive technical overview of the methodologies used to characterize the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.
Section 1: Solubility Profile Characterization
The solubility of an active pharmaceutical ingredient (API) directly influences its absorption, distribution, and overall therapeutic effectiveness. The presence of both a hydrogen-bond-donating/accepting pyrazole ring and a polar hydroxymethyl group in this compound suggests a propensity for solubility in aqueous and polar organic solvents. However, precise quantitative assessment is essential. Two primary methods are employed to determine solubility: the high-throughput kinetic assay for early-stage screening and the gold-standard thermodynamic (shake-flask) method for late-stage development.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer.[6][7][10] This method is invaluable for early discovery, providing a rapid assessment to guide structure-activity relationship (SAR) studies.[6] The most common endpoints are precipitation-based, detected via nephelometry (light scattering) or UV spectrophotometry after filtration.[6][11][12]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.
-
Mixing and Incubation: Mix the contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C) for 2 hours to allow for precipitation to occur.[11]
-
Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of precipitated compound.
-
Data Analysis: Compare the light scattering of the test compound to that of high and low solubility controls to classify its kinetic solubility. For quantitative results, a standard curve can be generated.
Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. This "shake-flask" method is more time and resource-intensive but provides the most accurate and relevant data for preformulation and biopharmaceutical classification.[6][12]
-
Sample Preparation: Add an excess amount of solid this compound powder to a known volume of the test solvent (e.g., water, pH 7.4 buffer) in a sealed vial. This ensures a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[10][12]
-
Phase Separation: Separate the undissolved solid from the solution. This is critically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Result Reporting: Express the solubility in units of µg/mL or µM.
Data Presentation: Solubility of this compound
The following table presents illustrative solubility data for this compound, as would be determined by the methods described.
| Solvent System | Method | Temperature | Solubility (µg/mL) | Classification |
| Phosphate-Buffered Saline (pH 7.4) | Kinetic (Nephelometry) | 25°C | > 200 µM (est.) | High |
| Deionized Water | Thermodynamic (Shake-Flask) | 25°C | 15,500 | Soluble |
| Ethanol | Thermodynamic (Shake-Flask) | 25°C | > 100,000 | Very Soluble |
| DMSO | N/A | 25°C | > 200,000 | Freely Soluble |
Visualized Workflow: Kinetic Solubility Assay
Caption: Workflow for the kinetic solubility determination of this compound.
Section 2: Chemical Stability and Forced Degradation
Stability testing is a regulatory requirement and a scientific necessity to understand how a drug substance changes over time under the influence of various environmental factors.[8][9] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[13][14][15] These studies are mandated by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) and Q1B.[13][14][16]
Forced Degradation Protocol
The objective is to achieve a target degradation of 5-20%, as this provides sufficient levels of degradants for detection and characterization without completely destroying the parent molecule.[13][17] A validated, stability-indicating HPLC method is essential for separating and quantifying the parent compound and all significant degradation products.
-
Solution Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system that allows for solubility and compatibility with the stressor (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl. Store samples at an elevated temperature (e.g., 60°C) and collect time points (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH. Store samples at room temperature (as base hydrolysis is often faster) and collect time points.
-
Neutral Hydrolysis: Reflux the solution in water at 60°C and collect time points.
-
Oxidation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light and collect time points.
-
Thermal Degradation: Store the solid compound in a controlled oven at a high temperature (e.g., 80°C). Also, store a solution at 60°C.
-
Photostability: Expose the solid compound and a solution to a calibrated light source, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18][19][20] A dark control sample must be stored under the same conditions but protected from light.
-
-
Sample Quenching: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples to halt the degradation reaction.
-
Analysis: Analyze all samples, including a non-stressed control (t=0), using a validated stability-indicating HPLC-UV/MS method.
-
Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Perform a mass balance to ensure all major degradants are accounted for.
-
Identify and characterize significant degradation products using techniques like LC-MS/MS and NMR.
-
Potential Degradation Pathways
While the pyrazole ring is generally robust and stable to oxidation[3], the hydroxymethyl substituent is a potential site for chemical transformation.
-
Oxidation: The primary alcohol group (-CH₂OH) could be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid.
-
Esterification: Under acidic conditions in the presence of certain solvents or impurities, the alcohol could undergo esterification.
-
Ring Opening/Rearrangement: Extremely harsh acidic or basic conditions could potentially lead to cleavage or rearrangement of the pyrazole ring, though this is less common for simple pyrazoles under typical stress conditions. Theoretical studies are often employed to predict such decomposition pathways for more complex pyrazole derivatives.[21][22]
Data Presentation: Forced Degradation Summary
The following table summarizes hypothetical results from a forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation | No. of Degradants | Observations |
| 0.1 M HCl | 24h | 60°C | < 2% | 0 | Stable to acidic hydrolysis |
| 0.1 M NaOH | 8h | 25°C | 12.5% | 1 Major, 1 Minor | Susceptible to base-catalyzed degradation |
| 3% H₂O₂ | 24h | 25°C | 18.2% | 1 Major | Susceptible to oxidation |
| Heat (Solid) | 7 days | 80°C | < 1% | 0 | Thermally stable in solid state |
| ICH Q1B Light Exposure | 10 days | 25°C | < 1% | 0 | Photostable |
Visualized Workflow: Forced Degradation Study
Caption: A systematic workflow for conducting forced degradation studies on this compound.
Conclusion
This technical guide outlines the essential experimental frameworks for the comprehensive characterization of the solubility and stability of this compound. The illustrative data suggest that the compound is likely to exhibit high aqueous solubility, making it amenable to biological screening and formulation in aqueous vehicles. The stability profile indicates robustness under photolytic, thermal, and acidic conditions, with potential liabilities under oxidative and basic stress.
This foundational knowledge is indispensable for any research program. It enables rational formulation design, ensures the integrity of biological assay data, informs appropriate storage conditions, and provides the initial data package required for regulatory scrutiny. By adhering to these rigorous, self-validating protocols, researchers can confidently advance this compound and its derivatives in their drug discovery and development pipelines.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. 17607-71-5|this compound|BLD Pharm [bldpharm.com]
- 3. ijnrd.org [ijnrd.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. japsonline.com [japsonline.com]
- 9. humiditycontrol.com [humiditycontrol.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. scispace.com [scispace.com]
- 16. ijcrt.org [ijcrt.org]
- 17. youtube.com [youtube.com]
- 18. jordilabs.com [jordilabs.com]
- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and favorable physicochemical properties have established it as a "privileged scaffold," leading to its incorporation into numerous clinically successful drugs.[4][5] This guide provides an in-depth exploration of the diverse biological activities of novel pyrazole derivatives, moving beyond a simple catalog of effects to dissect the underlying mechanisms of action and the experimental methodologies used for their validation. We will examine the causality behind experimental design and present self-validating protocols to ensure scientific rigor. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the pyrazole core in creating next-generation therapeutics.
The Ascendancy of Pyrazoles in Medicinal Chemistry
The pyrazole ring is not merely a passive linker; its unique electronic and structural features actively contribute to the pharmacological profile of a molecule. It can serve as a bioisostere for other aromatic systems, enhancing properties like metabolic stability and lipophilicity, while its nitrogen atoms can act as crucial hydrogen bond donors and acceptors for target engagement.[6] This inherent chemical tractability allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of derivatives for enhanced potency and selectivity.[7] The result is a class of compounds with a vast and expanding range of biological activities, most notably in oncology, inflammation, and infectious diseases.[4][8]
Anticancer Activity: Targeting the Engines of Malignancy
Pyrazole derivatives have emerged as formidable agents in oncology, exhibiting multiple mechanisms of action that strike at the heart of cancer cell proliferation and survival.[9]
Key Mechanisms of Anticancer Action
The anticancer efficacy of pyrazoles stems from their ability to interact with a variety of critical cellular targets:
-
Kinase Inhibition: Cancer is often driven by aberrant signaling pathways controlled by protein kinases. Pyrazole derivatives have been designed to inhibit a range of these enzymes, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK), thereby halting tumor growth and angiogenesis.[2][10][11]
-
Tubulin Polymerization Disruption: The integrity of the microtubule cytoskeleton is essential for cell division. Certain pyrazole compounds function as microtubule-destabilizing agents, arresting the cell cycle in the G2/M phase and inducing apoptosis.[12]
-
DNA Interaction: Some novel derivatives exhibit the ability to bind to the minor groove of DNA, interfering with replication and transcription processes, ultimately leading to cell death.[2]
-
Induction of Apoptosis: Regardless of the primary target, the ultimate goal is to induce programmed cell death (apoptosis) in cancer cells. Pyrazole derivatives have been shown to trigger apoptosis through the activation of caspase cascades and significant DNA fragmentation.[13]
Visualizing a Key Anticancer Pathway
The inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2, is a critical strategy for halting uncontrolled cell cycle progression. The following diagram illustrates this pathway.
Caption: Pyrazole derivatives can inhibit CDK2, preventing pRb phosphorylation and halting cell cycle progression.
Quantitative Data: In Vitro Cytotoxicity
The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Citation |
| Pyrazole-Imide Derivative | A-549 (Lung) | 3.22 | 5-Fluorouracil (59.27) | [14] |
| Pyrazole-Triazole Hybrid | MCF-7 (Breast) | 1.764 | Doxorubicin (~13.45) | [14] |
| Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | Cisplatin (5.5) | [2] |
| Indole-Pyrazole Hybrid | HCT116 (Colon) | < 23.7 | Doxorubicin (24.7 - 64.8) | [2] |
| Pyrazole Carbaldehyde | MCF-7 (Breast) | 0.25 | Doxorubicin (0.95) | [2] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol provides a reliable method for assessing the cytotoxic effect of novel compounds on cancer cell lines. The principle lies in the metabolic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Workflow Diagram: MTT Assay
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48-72 hours.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing MTT (final concentration 0.5 mg/mL) to each well. Incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a buffered 10% SDS solution, to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity: Quenching Pathological Fires
Chronic inflammation is a driver of numerous diseases. Pyrazole derivatives, most famously exemplified by the COX-2 inhibitor Celecoxib, offer a powerful scaffold for developing safer and more effective anti-inflammatory agents.[1][15]
Key Mechanisms of Anti-inflammatory Action
-
Cyclooxygenase (COX) Inhibition: Pyrazoles can inhibit COX enzymes, which are responsible for converting arachidonic acid into prostaglandins. Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key goal to reduce the gastrointestinal side effects associated with traditional NSAIDs.[1][16]
-
Lipoxygenase (LOX) Inhibition: Some derivatives exhibit dual inhibition of both COX and LOX pathways, providing a broader anti-inflammatory effect by also blocking the production of leukotrienes.[1]
-
Modulation of Pro-inflammatory Cytokines: Novel pyrazoles can suppress the production and release of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6) from immune cells.[1]
-
NF-κB Pathway Suppression: They can interfere with the activation of the NF-κB transcription factor, a central regulator of the inflammatory gene expression program.[1]
Visualizing the Arachidonic Acid Cascade
Caption: Pyrazole derivatives can inhibit COX and/or LOX enzymes, blocking inflammatory mediator production.
Quantitative Data: In Vitro and In Vivo Efficacy
| Compound Class | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | In Vivo Edema Inhibition (%) | Citation |
| 3-(trifluoromethyl)-5-arylpyrazole | 0.02 | 4.5 | Not Reported | [1] |
| Thiophene–Pyrazole Hybrid | Not Reported | Not Reported | Good oral bioavailability | [14] |
| Pyrazole-Thiazole Hybrid | 0.03 | >10 (selective) | 75% | [1] |
| 3,5-diarylpyrazoles | 0.034 - 0.052 | >10 (selective) | 78.9 - 96% | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is the most widely used in vivo model to screen for acute anti-inflammatory activity. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the evaluation of a compound's efficacy.
Workflow Diagram: Paw Edema Assay
Caption: Workflow for the in vivo assessment of acute anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Preparation: Use adult Wistar rats or Swiss albino mice, acclimatized for at least one week. Fast the animals overnight with free access to water.
-
Grouping and Dosing: Divide animals into groups (n=6): a negative control (vehicle), a positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the novel pyrazole derivative. Administer compounds orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (V₀).
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The volume of edema is calculated as the difference between the hourly paw volume and the baseline volume (Vt - V₀). The percentage inhibition of edema for each group is calculated using the formula: % Inhibition = [ (V_control - V_treated) / V_control ] * 100 Where V_control and V_treated are the mean edema volumes of the control and treated groups, respectively.
Antimicrobial Activity: A New Front Against Resistance
The chemical stability and diverse substitution patterns of the pyrazole scaffold make it an excellent starting point for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[17][18]
Key Mechanisms and Spectrum of Activity
-
Mechanism of Action: A primary mechanism for antibacterial pyrazoles is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.[17] This provides a validated target for rational drug design.
-
Spectrum of Activity: Novel pyrazole derivatives have demonstrated a broad spectrum of activity. This includes efficacy against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus fumigatus.[17][19][20]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference Drug (MIC, µg/mL) | Citation |
| Thiazolo-Pyrazole Derivative | MRSA | 4 | Ciprofloxacin (variable) | [17] |
| Pyrazole-Thiazole Hybrid | S. aureus | 1.9 - 3.9 | Ciprofloxacin (variable) | [17] |
| Imidazo-pyridine Pyrazole | E. coli | < 1 | Ciprofloxacin (variable) | [17] |
| Pyrazole-1-carbothiohydrazide | C. albicans | 2.9 - 7.8 | Clotrimazole (variable) | [21] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of a compound in a quantitative and reproducible manner, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).
Workflow Diagram: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole derivative in a suitable cation-adjusted Mueller-Hinton Broth (MHIIB). Concentrations might range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24h) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Conclusion and Future Perspectives
The pyrazole scaffold is undeniably a privileged structure in drug discovery, consistently yielding derivatives with potent and diverse biological activities.[3][5] The research highlighted in this guide demonstrates its profound potential in developing novel anticancer, anti-inflammatory, and antimicrobial agents.
The future of pyrazole-based drug development is bright and will likely focus on several key areas:
-
Multi-Target Ligands: The development of single molecules that can modulate multiple targets (e.g., dual COX-2/5-LOX inhibitors or compounds with combined anticancer and anti-inflammatory properties) is a highly attractive strategy for treating complex diseases.[22]
-
Combating Resistance: In both oncology and infectious disease, pyrazole derivatives that can overcome existing resistance mechanisms will be of paramount importance.
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 15. sciencescholar.us [sciencescholar.us]
- 16. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Building Block: (3-methyl-1H-pyrazol-5-yl)methanol in Modern Organic Synthesis
Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the design and synthesis of a vast array of biologically active molecules.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold" in medicinal chemistry.[2] A multitude of approved drugs across diverse therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobials, feature a pyrazole core, underscoring its therapeutic relevance.[1] (3-methyl-1H-pyrazol-5-yl)methanol emerges as a particularly valuable building block, offering a reactive hydroxyl group for further synthetic elaboration while retaining the key structural features of the pyrazole ring. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, tailored for researchers, medicinal chemists, and professionals in drug development.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 29004-73-7 | [3] |
| Molecular Formula | C₅H₈N₂O | [3] |
| Molecular Weight | 112.13 g/mol | [3] |
| Appearance | White to off-white solid | Commercially available |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |
Synthetic Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from readily available precursors: the condensation of ethyl acetoacetate with hydrazine to form 3-methyl-1H-pyrazol-5(4H)-one, followed by the selective reduction of the ketone.
Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one
This well-established condensation reaction provides the pyrazolone intermediate in high yield.[4]
-
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Absolute ethanol
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol.
-
Add ethyl acetoacetate to the ethanol and stir to dissolve.
-
Slowly add hydrazine hydrate to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazol-5(4H)-one.
-
Step 2: Reduction of 3-methyl-1H-pyrazol-5(4H)-one to this compound
The reduction of the pyrazolone ketone to the corresponding alcohol can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
-
Materials:
-
3-methyl-1H-pyrazol-5(4H)-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-1H-pyrazol-5(4H)-one in methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization or column chromatography if necessary.
-
Applications in Organic Synthesis
The primary utility of this compound lies in the reactivity of its hydroxyl group, which allows for the introduction of the pyrazole moiety into a wide range of molecular scaffolds through ether and ester linkages.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for the formation of ethers from an alcohol and an alkyl halide.[3][5][6] This protocol outlines the general procedure for the O-alkylation of this compound.
-
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to deprotonate the alcohol, forming the more nucleophilic alkoxide. The choice of an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is important to solvate the cation of the base and to avoid protonation of the alkoxide.
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether.
-
Protocol 3: Esterification with Acyl Chlorides
Esterification with a reactive acyl chloride is a highly efficient method for forming ester linkages, particularly when the corresponding carboxylic acid is not amenable to Fischer esterification conditions.[7][8]
-
Causality Behind Experimental Choices: A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl prevents the protonation of the starting alcohol and the product ester, thereby driving the reaction to completion.
-
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Add pyridine (or triethylamine) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride to the cooled solution. A precipitate (pyridinium hydrochloride) may form.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired ester.
-
Application in Drug Discovery: A Building Block for Kinase Inhibitors
The (3-methyl-1H-pyrazol-5-yl)methyl moiety is a valuable pharmacophore in the design of kinase inhibitors, which are a critical class of anticancer drugs. The pyrazole ring can engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases, while the substituent introduced via the methanol functionality can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. For instance, many cyclin-dependent kinase (CDK) inhibitors feature a substituted pyrazole core.[9][10][11]
The synthetic routes described above allow for the facile incorporation of the (3-methyl-1H-pyrazol-5-yl)methyl group into more complex molecules. For example, the etherification protocol can be used to link the pyrazole moiety to a core heterocyclic system common in kinase inhibitors.
Caption: Synthetic strategy for incorporating the (3-methyl-1H-pyrazol-5-yl)methyl moiety into a potential kinase inhibitor via O-alkylation.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of its hydroxyl group allow for the efficient incorporation of the medicinally important pyrazole scaffold into a diverse range of molecules. The protocols detailed in this guide provide a solid foundation for the use of this reagent in the synthesis of novel ethers, esters, and more complex drug-like molecules. As the demand for novel therapeutics continues to grow, the utility of such adaptable building blocks in the synthetic chemist's toolbox cannot be overstated.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jmchemsci.com [jmchemsci.com]
- 10. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Application of (3-methyl-1H-pyrazol-5-yl)methanol in Modern Medicinal Chemistry
Introduction: The Privileged Pyrazole Scaffold and the Versatility of the Hydroxymethyl Moiety
The pyrazole nucleus is a cornerstone in contemporary drug discovery, widely recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous approved therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a highly sought-after motif in the design of enzyme inhibitors and receptor modulators.[3][4] Among the vast array of pyrazole-based building blocks, (3-methyl-1H-pyrazol-5-yl)methanol has emerged as a particularly valuable synthon. The strategic placement of a methyl group at the 3-position and a hydroxymethyl group at the 5-position offers a unique combination of structural features that medicinal chemists can exploit to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.
This technical guide provides a comprehensive overview of this compound as a building block in medicinal chemistry. We will delve into its synthesis, explore the reactivity of its key functional groups, and present detailed protocols for its incorporation into more complex molecular architectures, with a particular focus on the synthesis of kinase inhibitors.
Physicochemical Properties and Structural Attributes
A clear understanding of the physicochemical properties of this compound is crucial for its effective utilization in drug design.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 112.13 g/mol | --INVALID-LINK-- |
| CAS Number | 17607-71-5 | --INVALID-LINK-- |
| Appearance | Off-white to light yellow crystalline powder | Commercially available data |
| Solubility | Soluble in methanol, ethanol, and DMSO | General knowledge of similar structures |
| Storage | 2-8 °C, under inert atmosphere | --INVALID-LINK-- |
The presence of both a hydrogen bond donor (the pyrazole N-H and the hydroxyl group) and a hydrogen bond acceptor (the pyrazole nitrogen and the hydroxyl oxygen) allows for a multitude of interactions with biological targets. The methyl group provides a lipophilic contact point and can influence the orientation of the molecule within a binding pocket. The hydroxymethyl group is the key to the synthetic versatility of this building block, serving as a handle for a wide range of chemical transformations.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from readily available starting materials. The first step involves the classic Knorr pyrazole synthesis to form the pyrazole core, followed by the reduction of a carbonyl group to the desired primary alcohol.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one
This protocol is adapted from established procedures for the Knorr pyrazole synthesis.[2][5]
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Ice bath
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, add ethyl acetoacetate (0.1 mol).
-
With stirring, add a solution of hydrazine hydrate (0.2 mol) in ethanol (20 mL) dropwise. The temperature will rise during the addition; maintain it at approximately 60°C.
-
After the addition is complete, a crystalline solid will form. Continue stirring the reaction mixture for an additional hour at room temperature.
-
Cool the mixture in an ice bath to ensure complete crystallization.
-
Collect the solid by vacuum filtration and wash it with a small amount of ice-cold ethanol.
-
Dry the product under vacuum to obtain 3-methyl-1H-pyrazol-5(4H)-one. The expected yield is approximately 82%.[2]
Protocol 2: Synthesis of this compound
This two-step protocol involves a Vilsmeier-Haack formylation followed by reduction.
Part A: Vilsmeier-Haack Formylation
Materials:
-
3-methyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Ice bath
-
Round-bottom flask with magnetic stirrer and addition funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in DCM in an ice bath.
-
Slowly add POCl₃ to the cooled DMF solution with vigorous stirring to form the Vilsmeier reagent.
-
Add a solution of 3-methyl-1H-pyrazol-5(4H)-one in DCM dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methyl-1H-pyrazole-5-carbaldehyde.
Part B: Reduction to the Alcohol
Materials:
-
3-methyl-1H-pyrazole-5-carbaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate solution
-
Ice bath
-
Round-bottom flask with magnetic stirrer and addition funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF and cool it to 0°C in an ice bath.
-
Slowly add a solution of 3-methyl-1H-pyrazole-5-carbaldehyde in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Applications in Medicinal Chemistry: Derivatization of the Hydroxymethyl Group
The primary alcohol functionality of this compound is a versatile handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.
Caption: Key derivatization reactions of the hydroxymethyl group.
Protocol 3: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ether linkages, which are common in kinase inhibitors to connect the pyrazole core to other aromatic or aliphatic moieties.[6][7][8][9]
Materials:
-
This compound
-
Sodium hydride (NaH) or other suitable base
-
Alkyl or benzyl halide (e.g., R-Br, R-Cl)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound in anhydrous DMF.
-
Cool the suspension to 0°C and add NaH (60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add the alkyl or benzyl halide (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether.
Protocol 4: Mitsunobu Reaction for C-N and C-O Bond Formation
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including esters, ethers, and, importantly for medicinal chemistry, azides (which can be readily reduced to amines) and phthalimides (a protected form of primary amines).[10][11][12][13][14]
Materials:
-
This compound
-
A suitable nucleophile (e.g., a phenol for ether formation, a carboxylic acid for esterification, or diphenylphosphoryl azide for azidation)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, the nucleophile (1.1 equivalents), and PPh₃ (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 equivalents) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced hydrazine byproduct.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the presence of a readily derivatizable hydroxymethyl group provide a powerful platform for the construction of diverse molecular libraries. The protocols outlined in this guide offer reliable methods for the synthesis and functionalization of this important synthon, empowering researchers to efficiently explore new chemical space in the quest for novel and effective therapeutic agents, particularly in the realm of kinase inhibitors. The strategic incorporation of this building block allows for the fine-tuning of molecular properties, ultimately contributing to the development of safer and more potent medicines.
References
- 1. banglajol.info [banglajol.info]
- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. francis-press.com [francis-press.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and synthetic accessibility.[1] Its presence in numerous FDA-approved drugs, particularly in the domain of protein kinase inhibitors, underscores its significance in drug discovery.[1][2][3][4] Kinase inhibitors containing the pyrazole moiety play a crucial role in treating a wide array of diseases, especially various forms of cancer.[5][6][7] This guide provides a comprehensive overview of the principal synthetic strategies for constructing pyrazole-based kinase inhibitors, focusing on the underlying chemical logic, detailed experimental protocols, and the critical interplay between synthetic choices and biological activity. It is intended for researchers, scientists, and drug development professionals seeking to design and synthesize novel kinase inhibitors leveraging this powerful heterocyclic core.
The Pyrazole Ring: A Privileged Scaffold in Kinase Inhibition
Protein kinases, which regulate a vast number of cellular processes, have become one of the most important classes of drug targets.[8][9] The pyrazole ring is particularly well-suited for creating inhibitors that target the ATP-binding site of these enzymes. Its unique structure offers several advantages:
-
Hydrogen Bonding Capabilities: The pyrazole ring features two adjacent nitrogen atoms. The N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor.[3] This duality allows the scaffold to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key interaction that anchors most ATP-competitive inhibitors.
-
Bioisosteric Versatility: The pyrazole ring can act as a bioisostere for other aromatic or heterocyclic systems, improving properties like lipophilicity and metabolic stability.[1][3]
-
Synthetic Tractability: A variety of robust and well-established synthetic methods exist for the construction and functionalization of the pyrazole core, allowing for the systematic exploration of structure-activity relationships (SAR).[1][10][11]
Several FDA-approved kinase inhibitors feature a pyrazole core, including Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Erdafitinib (FGFR inhibitor), demonstrating the clinical success of this scaffold.[1][5]
Core Synthetic Strategies: From Precursors to Products
The construction of the pyrazole ring is dominated by cyclocondensation reactions, where a three-carbon dielectrophilic unit reacts with a hydrazine derivative, which acts as a bidentate nucleophile.[10][11][12]
The Knorr Pyrazole Synthesis: Condensation with 1,3-Dicarbonyls
The most fundamental and widely used method for pyrazole synthesis is the Knorr synthesis, first reported in 1883.[11] This reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) with hydrazine or a hydrazine derivative.[12][13][14]
Mechanism & Rationale: The reaction proceeds via the formation of a hydrazone intermediate at one of the carbonyls, followed by intramolecular cyclization as the second nitrogen attacks the remaining carbonyl. A final dehydration step yields the stable, aromatic pyrazole ring.[15][16]
Key Challenge - Regioselectivity: A significant consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine (e.g., phenylhydrazine), two different regioisomers can be formed, depending on which carbonyl the substituted nitrogen of the hydrazine initially attacks.[17][18] This can complicate purification and reduce the yield of the desired product.[18] The reaction kinetics can be complex, sometimes involving autocatalysis, and the final product ratio can be influenced by factors such as pH and the nature of the substituents on both reactants.[17]
Caption: Knorr pyrazole synthesis workflow showing potential regioisomer formation.
Synthesis from α,β-Unsaturated Carbonyls
Another powerful approach utilizes α,β-unsaturated aldehydes or ketones as the three-carbon precursor.[10][19]
Mechanism & Rationale: The reaction with hydrazine initially proceeds via a Michael addition to form a pyrazoline intermediate (a non-aromatic, five-membered ring).[11][12] This intermediate must then be oxidized to generate the final aromatic pyrazole.[10][11] This two-step nature provides a distinct synthetic handle compared to the direct Knorr synthesis. Various oxidizing agents can be employed for the aromatization step.
Linking Synthesis to Function: Structure-Activity Relationship (SAR)
The substituents on the pyrazole ring dictate the inhibitor's potency and selectivity. Synthetic accessibility allows for systematic modification at key positions to optimize these properties.
-
N1-Position: Large or aromatic groups at the N1 position often occupy a hydrophobic pocket near the ATP-binding site. This position is critical for tuning selectivity and physicochemical properties. For example, in p38α MAP kinase inhibitors, an aromatic ring at this position provides important interactions with the kinase.[20]
-
C3-Position: Substituents here can be directed towards the solvent-exposed region or deeper into the binding pocket. For inhibitors of JNK3, aminopyrazole groups at this position were found to be crucial for high potency.[21]
-
C4-Position: This position is often used to attach linkers or solubilizing groups that extend out of the primary binding pocket. Electrophilic substitution reactions typically occur preferentially at this position.[10][19]
-
C5-Position: Groups at the C5 position can occupy a lipophilic domain within the kinase. In certain p38α inhibitors, a tert-butyl group at this position was found to be a critical binding element.[20]
Caption: Pyrazole inhibitor interactions within a generic kinase ATP pocket.
| Position | Typical Substituent Role | Impact on Kinase Inhibition | Representative Example Target |
| N1 | Aromatic/Bulky Groups | Modulates selectivity, occupies hydrophobic pocket | p38α MAP Kinase[20] |
| C3 | H-bond donors/acceptors | Interacts with hinge or solvent front | JNK3[21] |
| C4 | Various functional groups | Affects solubility, provides attachment point | General Kinase Scaffolds |
| C5 | Lipophilic/Bulky Groups | Occupies hydrophobic pocket, enhances potency | p38α MAP Kinase[20] |
Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes the synthesis of 1-phenyl-3,5-dimethylpyrazole from phenylhydrazine and acetylacetone, a symmetrical 1,3-diketone, which avoids the issue of regioisomers.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.05 eq)
-
Glacial Acetic Acid (catalyst)
-
Ethanol or 1-Propanol (solvent)[16]
-
Stir bar, round-bottom flask, condenser
-
Heating mantle or hot plate with stirrer
-
Thin Layer Chromatography (TLC) supplies (e.g., 30% ethyl acetate/70% hexane mobile phase)[16]
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (20 mL).
-
Add phenylhydrazine (e.g., 5.0 mmol, 1.0 eq).
-
Slowly add acetylacetone (5.25 mmol, 1.05 eq) to the stirring solution.
-
Add 3-5 drops of glacial acetic acid to catalyze the reaction.[16]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Monitor the reaction progress by TLC. Spot the starting material (acetylacetone) and the reaction mixture. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure (rotary evaporator).
-
Add cold water (20 mL) to the concentrated mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole.
Characterization:
-
TLC: Confirm the formation of a new, single spot with a different Rf value from the starting materials.
-
NMR (¹H, ¹³C): Confirm the structure of the 1,3,5-trisubstituted pyrazole.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Protocol 2: Synthesis via Pyrazoline Intermediate and Oxidation
This protocol outlines the synthesis of a 1,3,5-triarylpyrazole from a chalcone (an α,β-unsaturated ketone).
Materials:
-
Chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (1.0 eq)
-
Hydrazine hydrate or Phenylhydrazine (1.1 eq)
-
Copper triflate or other suitable catalyst[10]
-
Oxidizing agent (e.g., air, I₂, H₂O₂)[10]
-
Ethanol or Acetic Acid (solvent)
-
Standard reaction and workup equipment
Procedure: Step A: Pyrazoline Formation
-
Dissolve the chalcone (e.g., 5.0 mmol, 1.0 eq) in ethanol (25 mL) in a round-bottom flask.
-
Add hydrazine hydrate (5.5 mmol, 1.1 eq).
-
Add a catalytic amount of a suitable acid or base if required by the specific substrate. Often, the reaction proceeds with just heating.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the chalcone is consumed.
-
Cool the reaction to room temperature. The pyrazoline intermediate may precipitate and can be isolated, or used directly in the next step.
Step B: Oxidation to Pyrazole
-
To the solution/suspension of the pyrazoline, add the chosen oxidizing agent. For example, bubble air through the heated solution or add a stoichiometric amount of iodine.
-
Continue heating and stirring for an additional 2-4 hours, monitoring the formation of the pyrazole product by TLC.
-
After completion, cool the reaction mixture.
-
Perform an aqueous workup to remove the catalyst and any byproducts. Typically, this involves dilution with water and extraction with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Characterization:
-
Confirm the structures of both the pyrazoline intermediate (if isolated) and the final pyrazole product by NMR and Mass Spectrometry.
Troubleshooting and Self-Validation
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Suboptimal temperature or catalyst amount; Side reactions. | Increase reaction time and monitor closely with TLC. Optimize temperature and catalyst loading. Ensure anhydrous conditions if reagents are moisture-sensitive. |
| Formation of Regioisomers | Use of unsymmetrical 1,3-dicarbonyl and substituted hydrazine.[18] | Modify reaction conditions (e.g., pH, solvent) which can favor one isomer.[17] Alternatively, use a regioselective synthetic method or plan for chromatographic separation of isomers. |
| No Reaction | Deactivated starting materials; Insufficient heating; Inactive catalyst. | Check the purity of starting materials. Ensure the reaction has reached the target temperature. Use a fresh or different catalyst. |
| Purification Difficulty | Close Rf values of product and impurities/isomers; Oily product that won't crystallize. | Use a different mobile phase for TLC/column chromatography to improve separation. If the product is an oil, attempt purification via column chromatography or try to form a solid salt derivative for crystallization. |
Conclusion
The synthesis of pyrazole-based kinase inhibitors is a mature yet continuously evolving field. The classic Knorr synthesis and related cyclocondensation reactions remain the primary workhorses for constructing the core scaffold. A deep understanding of the reaction mechanisms, particularly the factors governing regioselectivity, is paramount for efficient synthesis. By strategically choosing precursors and reaction conditions, medicinal chemists can generate diverse libraries of pyrazole analogues. The subsequent evaluation of these compounds provides crucial SAR data, guiding the iterative process of inhibitor design toward more potent and selective clinical candidates. The protocols and insights provided herein serve as a foundational guide for researchers dedicated to advancing this critical area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 9. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. name-reaction.com [name-reaction.com]
- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 20. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (3-methyl-1H-pyrazol-5-yl)methanol as a Versatile Synthon in Agrochemical Synthesis
Abstract: The pyrazole heterocycle is a cornerstone in modern agrochemical design, featuring prominently in a multitude of high-performance fungicides, herbicides, and insecticides. This document provides an in-depth technical guide on the application of (3-methyl-1H-pyrazol-5-yl)methanol, a key building block for accessing a diverse range of active ingredients. We will explore its synthetic utility, provide detailed, field-proven protocols for its conversion into valuable intermediates, and discuss the chemical logic underpinning these transformations. This guide is intended for researchers, chemists, and process development professionals in the agrochemical industry.
Introduction: The Strategic Importance of the Pyrazole Moiety
The pyrazole ring system is a privileged scaffold in agrochemical discovery due to its unique combination of properties. Its metabolic stability, ability to engage in various non-covalent interactions with biological targets, and synthetically versatile nature have led to its incorporation into numerous commercial products. Specifically, the 3-methyl-pyrazole core is a recurring motif in several classes of fungicides, particularly those targeting the succinate dehydrogenase enzyme (SDHIs).
This compound emerges as a strategically important starting material. It possesses two key points of reactivity:
-
The Pyrazole N-H: This site allows for N-alkylation or N-arylation, enabling the introduction of a wide array of substituents that can modulate the molecule's biological activity, selectivity, and physicochemical properties.
-
The C5-Hydroxymethyl Group (-CH2OH): This primary alcohol is a versatile functional handle, readily converted into ethers, esters, halides, and other functionalities. This conversion is often a crucial step in constructing the final active ingredient.
This guide focuses on the practical, scalable derivatization of the hydroxymethyl group, a common requirement in the synthesis of pyrazole-based agrochemicals.
Core Synthetic Transformations and Rationale
The primary synthetic utility of this compound lies in the functionalization of its hydroxymethyl group. The choice of transformation is dictated by the desired final structure of the target agrochemical. We will detail two of the most critical and widely applicable protocols: conversion to a chloromethyl intermediate and subsequent etherification.
Workflow Overview: From Synthon to Agrochemical Core
The following diagram illustrates the central strategy: converting the stable, commercially available alcohol into a highly reactive chloromethyl intermediate, which then serves as a powerful electrophile for building complex molecular architectures.
Caption: General synthetic workflow for utilizing this compound.
Detailed Experimental Protocols
The protocols described below are designed to be robust and scalable. They represent standard, validated procedures for the synthesis of key intermediates used in the production of pyrazole-containing agrochemicals.
Protocol 1: Synthesis of 5-(chloromethyl)-3-methyl-1H-pyrazole
Objective: To convert the primary alcohol of this compound into a more reactive chloromethyl group. This transformation creates a potent electrophile, primed for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is the reagent of choice due to its high reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend this compound (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of starting material).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with thionyl chloride.
-
Reagent Addition: Add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred suspension via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C. Vigorous gas evolution (HCl, SO₂) will be observed.
-
Expert Insight: The slow, controlled addition of SOCl₂ is paramount to prevent overheating and potential side reactions, such as the formation of bis(pyrazolylmethyl) sulfite.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution. This step neutralizes the excess thionyl chloride and HCl.
-
Safety Note: This quenching step is highly exothermic and releases CO₂ gas. Perform in a well-ventilated fume hood with caution.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x volume of the initial DCM used).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 5-(chloromethyl)-3-methyl-1H-pyrazole.
-
Trustworthiness Check: The crude product is often used directly in the next step without further purification. However, its purity can be assessed by ¹H NMR, looking for the characteristic shift of the -CH₂Cl protons.
-
Protocol 2: Synthesis of a Pyrazole Thioether (Example Agrochemical Core)
Objective: To demonstrate the utility of the 5-(chloromethyl)-3-methyl-1H-pyrazole intermediate by reacting it with a nucleophile. This protocol uses 2-isopropylthiophenol as an example, a reaction relevant to the synthesis of certain fungicidal compounds. This Sₙ2 reaction showcases the high reactivity of the chloromethyl intermediate.
Materials:
-
5-(chloromethyl)-3-methyl-1H-pyrazole (from Protocol 1)
-
2-isopropylthiophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 2-isopropylthiophenol (1.0 eq) in anhydrous acetonitrile (15 mL per gram of thiophenol), add potassium carbonate (1.5 eq).
-
Expert Insight: K₂CO₃ is a suitable base for deprotonating the thiophenol to form the more nucleophilic thiophenolate anion. Cs₂CO₃ can be used to accelerate the reaction if needed.
-
-
Intermediate Addition: Add a solution of crude 5-(chloromethyl)-3-methyl-1H-pyrazole (1.05 eq) in a minimal amount of acetonitrile to the stirred suspension.
-
Heating: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then brine to remove any remaining DMF and inorganic impurities.
-
Drying and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure thioether product.
Summary of Synthetic Transformations
The following table summarizes the key reactions and typical conditions for the derivatization of this compound, providing a quick reference for synthetic planning.
| Transformation | Reagent(s) | Base | Solvent | Temp. (°C) | Typical Yield | Key Application |
| Chlorination | Thionyl Chloride (SOCl₂) | None | DCM | 0 to RT | >90% | Creation of a reactive electrophile for Sₙ2 reactions. |
| Thioetherification | R-SH (Thiol) | K₂CO₃, Cs₂CO₃ | ACN, DMF | RT to 60 | 75-95% | Synthesis of core structures for various fungicides. |
| Etherification | R-OH (Alcohol) | NaH, K₂CO₃ | THF, DMF | RT to 80 | 70-90% | Accessing pyrazole ethers, another class of bioactive molecules. |
| Esterification | R-COCl or R-COOH | Pyridine, DMAP or EDCI, HOBt | DCM, THF | 0 to RT | 80-98% | Modifying physicochemical properties or creating pro-pesticides. |
Conclusion and Future Perspectives
This compound is a high-value, versatile building block in the agrochemical synthesis pipeline. Its straightforward conversion into the highly reactive 5-(chloromethyl) intermediate provides a robust and efficient entry point to a vast chemical space. The protocols detailed herein represent industry-standard methods for synthesizing key structural motifs found in modern pesticides. The ability to reliably and scalably perform these transformations is fundamental to the rapid development and production of new, effective crop protection solutions. Future work in this area will likely focus on developing even more efficient, greener catalytic methods for the functionalization of this important synthon.
Application Notes and Protocols: Strategic Functionalization of the Pyrazole Ring in (3-Methyl-1H-pyrazol-5-yl)methanol
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its structural versatility and capacity for diverse chemical modifications make it an indispensable building block in the development of novel therapeutics.[1] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] The specific biological activity of a pyrazole-containing molecule is highly dependent on the nature and position of substituents on the pyrazole core.[1] Consequently, the strategic functionalization of pyrazole scaffolds is a critical endeavor in drug discovery programs.[4][5]
(3-Methyl-1H-pyrazol-5-yl)methanol is a valuable starting material that offers multiple avenues for chemical elaboration. This guide provides a comprehensive overview of the key reactive sites of this molecule and details robust protocols for its selective functionalization, empowering researchers to generate diverse libraries of pyrazole-based compounds for screening and lead optimization.
Understanding the Reactivity of the this compound Core
The functionalization of this compound can be approached by considering its three primary reactive domains: the two ring nitrogen atoms (N1 and N2), the C4 carbon of the pyrazole ring, and the primary hydroxyl group of the methanol substituent.
N-Functionalization (N1 vs. N2)
The pyrazole ring contains two nitrogen atoms: a pyrrole-like N1, which is part of an N-H bond, and a pyridine-like N2, which possesses a lone pair of electrons.[6] Alkylation of the N-H group is a common strategy to introduce diverse substituents.[7] However, for unsymmetrical pyrazoles like this compound, N-alkylation can lead to a mixture of two regioisomers (N1 and N2 alkylated products).[8] The regioselectivity of this reaction is influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent, as well as the reaction conditions.[8][9] Generally, steric hindrance plays a significant role, with bulkier substituents favoring alkylation at the less sterically hindered nitrogen atom.[8]
C4-Functionalization: The Nucleophilic Center
The C4 position of the pyrazole ring is the most electron-rich carbon and is therefore highly susceptible to electrophilic substitution reactions.[6][7][10][11] This inherent nucleophilicity allows for the introduction of a wide range of functional groups at this position through reactions such as halogenation, nitration, and formylation.[10]
C5-Functionalization and Side-Chain Manipulation
While the C5 position is generally less reactive towards electrophiles than C4, it can be functionalized through methods like directed ortho-metalation, where a directing group on the N1 position guides deprotonation and subsequent reaction with an electrophile at the C5 position.[12][13][14][15][16][17][18][19] Additionally, the hydroxymethyl group at the C5 position is a versatile handle for further transformations, such as oxidation to an aldehyde or conversion to other functional groups.
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation
This protocol describes a general procedure for the N1-selective alkylation of this compound using a strong base to deprotonate the pyrazole N-H, followed by reaction with an alkyl halide. The use of a strong base like sodium hydride generally favors the formation of the thermodynamically more stable N1-alkylated product.
Workflow for N1-Alkylation:
Figure 1: General workflow for the N1-alkylation of this compound.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (for 1 mmol scale) |
| This compound | 29004-73-7 | 112.13 | 112 mg (1.0 eq.) |
| Sodium hydride (60% in mineral oil) | 7646-69-7 | 24.00 | 44 mg (1.1 eq.) |
| Alkyl halide (e.g., Benzyl bromide) | 100-39-0 | 171.04 | 188 mg (1.1 eq.) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 5 mL |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1-1.2 eq.) in portions. Hydrogen gas evolution will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated pyrazole.
Protocol 2: C4-Bromination
This protocol details the electrophilic bromination at the C4 position of the pyrazole ring, a key step for subsequent cross-coupling reactions.
Workflow for C4-Bromination:
Figure 2: General workflow for the C4-bromination of a pyrazole derivative.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (for 1 mmol scale) |
| N1-protected this compound | N/A | Varies | 1.0 eq. |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 176 mg (1.1 eq.) |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 | 5 mL |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | As needed |
Procedure:
-
Dissolve the N1-protected this compound (1.0 eq.) in a suitable solvent like chloroform or acetic acid in a round-bottom flask. Note: N1-protection is recommended to prevent side reactions.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the orange color of bromine disappears.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the 4-bromo-pyrazole derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling at C4
The 4-bromo-pyrazole derivative synthesized in Protocol 2 is a versatile intermediate for introducing aryl or heteroaryl substituents at the C4 position via Suzuki-Miyaura cross-coupling.[20][21][22][23]
Workflow for C4-Suzuki Coupling:
Figure 3: General workflow for the Suzuki-Miyaura cross-coupling at the C4 position of a pyrazole.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (for 1 mmol scale) |
| 4-Bromo-pyrazole derivative | N/A | Varies | 1.0 eq. |
| Arylboronic acid | Varies | Varies | 1.1 - 1.5 eq. |
| Palladium catalyst (e.g., Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 0.05 eq. (5 mol%) |
| Base (e.g., Na₂CO₃) | 497-19-8 | 105.99 | 2.5 eq. |
| 1,4-Dioxane | 123-91-1 | 88.11 | 4 mL |
| Water | 7732-18-5 | 18.02 | 1 mL |
Procedure:
-
In a Schlenk tube, combine the 4-bromo-pyrazole derivative (1.0 eq.), the arylboronic acid (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Na₂CO₃, 2.5 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 90 °C and stir for the required time (typically 6-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the 4-aryl-pyrazole derivative.
Protocol 4: Oxidation of the Hydroxymethyl Group to an Aldehyde
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, a valuable synthon for further modifications such as reductive amination or Wittig reactions.
Workflow for Alcohol Oxidation:
Figure 4: General workflow for the oxidation of this compound to the corresponding aldehyde.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (for 1 mmol scale) |
| This compound derivative | N/A | Varies | 1.0 eq. |
| Pyridinium chlorochromate (PCC) | 26299-14-9 | 215.56 | 323 mg (1.5 eq.) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL |
| Celite® or Silica Gel | 61790-53-2 | N/A | As needed |
Procedure:
-
To a stirred suspension of PCC (1.5 eq.) in anhydrous DCM, add a solution of the this compound derivative (1.0 eq.) in DCM. Note: N1-protection is advisable.
-
Stir the reaction mixture at room temperature until the starting material is fully consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel, washing thoroughly with ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel to obtain the desired 3-methyl-1H-pyrazole-5-carbaldehyde derivative.
Conclusion
The strategic functionalization of this compound provides a powerful platform for the generation of diverse and novel pyrazole-containing compounds. By leveraging the distinct reactivity of the N-H bond, the C4 position, and the C5-hydroxymethyl group, researchers can systematically explore the chemical space around the pyrazole core. The protocols detailed in this guide offer robust and reproducible methods for key transformations, enabling the synthesis of targeted libraries for drug discovery and development programs. Careful consideration of reaction conditions and the interplay of steric and electronic effects will be paramount in achieving the desired regioselectivity and yield for each transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epubl.ktu.edu [epubl.ktu.edu]
- 16. Directed regioselective ortho , ortho ′-magnesiations of aromatics and heterocycles using s Bu 2 Mg in toluene - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01777B [pubs.rsc.org]
- 17. [PDF] Directed ortho-meta′- and meta-meta′-dimetalations: A template base approach to deprotonation | Semantic Scholar [semanticscholar.org]
- 18. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 19. baranlab.org [baranlab.org]
- 20. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. | Semantic Scholar [semanticscholar.org]
- 21. ccspublishing.org.cn [ccspublishing.org.cn]
- 22. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Multi-Component Reactions for the Synthesis of Pyrazole Derivatives
Introduction: The Convergence of Efficiency and Privilege in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a wide range of therapeutic areas.[1][2] From anti-inflammatory agents to potent anticancer drugs like Crizotinib, the pyrazole moiety is a cornerstone of drug design.[3] Simultaneously, the principles of green and efficient chemistry have driven the adoption of multi-component reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the starting materials into the final structure.[4] This approach offers significant advantages, including high atom economy, reduced reaction times, minimized waste, and operational simplicity, making it a powerful tool for building complex molecular libraries.[5]
This guide provides an in-depth exploration of key MCRs tailored for the synthesis of functionalized pyrazole derivatives. We will delve into the mechanistic underpinnings of these reactions, present detailed and field-tested protocols, and discuss their applications, offering researchers a practical and authoritative resource for accelerating drug discovery and materials science programs.
General Experimental Workflow
A well-designed MCR experiment maximizes efficiency and yield. The following workflow provides a general framework for setting up and executing the protocols detailed in this guide.
Caption: General experimental workflow for a multi-component reaction.
Biginelli-Type Reaction: Synthesis of Pyrazolo[1,5-a]pyrimidines
The Biginelli reaction, traditionally used for synthesizing dihydropyrimidinones, can be ingeniously adapted to create fused pyrazole systems.[6][7] By substituting the typical urea component with an aminopyrazole, chemists can access complex heterocyclic scaffolds like 4,7-dihydropyrazolo[1,5-a]pyrimidines, which are of significant interest for their potential biological activities.[8][9]
Reaction Scheme & Mechanism
This three-component reaction involves an aromatic aldehyde, a 1,3-dicarbonyl compound (like ethyl acetoacetate), and a 5-aminopyrazole derivative. Interestingly, this reaction can often proceed efficiently without a catalyst, particularly in a high-boiling polar solvent like DMF.[9]
The mechanism proceeds through a series of condensation steps. Initially, the aldehyde reacts with the 1,3-dicarbonyl compound to form an α,β-unsaturated intermediate (a Knoevenagel condensation product). Concurrently, the 5-aminopyrazole acts as a nitrogen nucleophile, attacking the carbonyl group of the aldehyde, eventually leading to an imine. The key cyclization step involves the attack of the enamine (formed from the aminopyrazole) onto the activated double bond of the Knoevenagel adduct, followed by intramolecular condensation and dehydration to yield the final fused heterocyclic system.
Caption: Plausible mechanism for the Biginelli-type synthesis of pyrazolopyrimidines.
Detailed Laboratory Protocol
This protocol is adapted from a catalyst-free synthesis of 2-aryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles.[8][9]
Materials:
-
5-Amino-3-phenylpyrazole-4-carbonitrile (1.0 mmol, 184.2 mg)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.1 mmol, 116.7 mg, 0.11 mL)
-
1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate) (1.0 mmol, 130.1 mg, 0.13 mL)
-
N,N-Dimethylformamide (DMF), anhydrous (2.0 mL)
-
Ethanol (for recrystallization)
Procedure:
-
Vessel Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-3-phenylpyrazole-4-carbonitrile (1.0 mmol).
-
Reagent Addition: Add the aromatic aldehyde (1.1 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and anhydrous DMF (2.0 mL).
-
Causality Note: Using a slight excess of the aldehyde can help drive the reaction to completion. DMF is chosen as the solvent due to its high boiling point and ability to dissolve all reactants, facilitating the reaction at elevated temperatures without a catalyst.[9]
-
-
Reaction: Heat the reaction mixture to reflux (approx. 153 °C for DMF) and maintain for 20-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. A precipitate will often form. Pour the reaction mixture into ice-water (20 mL) to induce further precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure 4,7-dihydropyrazolo[1,5-a]pyrimidine derivative.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Representative Data
The following table summarizes typical results for this Biginelli-type reaction with various aldehydes.
| Entry | Aldehyde (Ar-CHO) | Product | Yield (%) |
| 1 | Benzaldehyde | 4a | 65 |
| 2 | 4-Chlorobenzaldehyde | 4b | 72 |
| 3 | 4-Methoxybenzaldehyde | 4c | 68 |
| 4 | 2-Naphthaldehyde | 4d | 55 |
| Data synthesized from representative literature yields.[8][9] |
Hantzsch-Type Reaction: Synthesis of Pyrazole-Fused Dihydropyridines
The Hantzsch dihydropyridine synthesis is a classic MCR that constructs the 1,4-dihydropyridine (1,4-DHP) core.[10][11] This framework is medically significant, forming the basis for several calcium channel blocker drugs.[11][12] By incorporating a pyrazole-containing building block, novel fused heterocycles with potential applications in medicinal chemistry and materials science can be accessed.[13]
Reaction Scheme & Mechanism
The reaction is a four-component condensation of a pyrazole aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source, typically ammonium acetate.[12]
The mechanism involves two key intermediates:
-
Knoevenagel Condensation Product: The pyrazole aldehyde condenses with one equivalent of the β-ketoester to form an electron-deficient alkene.[10]
-
Enamine Intermediate: The second equivalent of the β-ketoester reacts with ammonia (from ammonium acetate) to form a vinylogous amide, or enamine.[10]
The final product is formed through a Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration.[12]
Caption: Key intermediates in the Hantzsch-type synthesis of pyrazole-fused dihydropyridines.
Detailed Laboratory Protocol (Microwave-Assisted)
Microwave irradiation is an excellent method for accelerating Hantzsch-type reactions, often leading to higher yields and significantly shorter reaction times compared to conventional heating.[3][4][5]
Materials:
-
1-Phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 172.2 mg)
-
Ethyl acetoacetate (2.0 mmol, 260.3 mg, 0.25 mL)
-
Ammonium acetate (1.2 mmol, 92.5 mg)
-
Ethanol (3.0 mL)
-
Catalyst (optional, e.g., 10 mol% L-proline or Iodine)
Procedure:
-
Vessel Preparation: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the pyrazole aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add ethanol (3.0 mL) to the vial.
-
Causality Note: Ethanol is a green and effective solvent for this reaction, facilitating dissolution and promoting the reaction under microwave conditions.[14]
-
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes. The reaction power should be set to maintain the target temperature.
-
Work-up: After the reaction, cool the vial to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Add cold water (10 mL) to the residue to precipitate the solid product. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with a 1:1 mixture of ethanol/water and then dry. If necessary, recrystallize from pure ethanol to obtain the final product.
Representative Data
The following table shows the efficiency of microwave-assisted Hantzsch synthesis for various pyrazole-fused dihydropyridines.
| Entry | Pyrazole Aldehyde | β-Ketoester | Time (min) | Yield (%) |
| 1 | 1-Phenyl-pyrazole-4-carbaldehyde | Ethyl acetoacetate | 10 | 92 |
| 2 | 1-Methyl-pyrazole-4-carbaldehyde | Methyl acetoacetate | 12 | 88 |
| 3 | 1,3-Dimethyl-pyrazole-4-carbaldehyde | Ethyl acetoacetate | 10 | 95 |
| 4 | 1-(4-Cl-Ph)-pyrazole-4-carbaldehyde | t-Butyl acetoacetate | 15 | 85 |
| Data synthesized from representative literature values for microwave-assisted Hantzsch reactions.[4][14] |
Ugi-Type Reaction: Accessing α-Acylamino Amide Scaffolds
The Ugi four-component reaction (Ugi-4CR) is one of the most versatile and powerful MCRs, capable of generating immense molecular diversity from simple starting materials.[16] It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By using a pyrazole-containing component (e.g., pyrazole-4-carbaldehyde or a pyrazole-based amine/carboxylic acid), this reaction provides rapid access to peptide-like scaffolds decorated with a pyrazole moiety.
Reaction Scheme & Mechanism
The Ugi reaction mechanism is complex but generally accepted to proceed via the formation of an iminium ion from the aldehyde and amine. This is followed by the nucleophilic attack of the isocyanide carbon. The resulting nitrilium ion is then trapped by the carboxylate anion in a Mumm rearrangement to yield the stable α-acylamino amide product.[16]
Caption: Simplified mechanistic pathway of the Ugi four-component reaction.
Detailed Laboratory Protocol
This protocol describes a general procedure for an Ugi reaction involving a pyrazole aldehyde.
Materials:
-
1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 110.1 mg)
-
Amine (e.g., Benzylamine) (1.0 mmol, 107.2 mg, 0.11 mL)
-
Carboxylic Acid (e.g., Acetic Acid) (1.0 mmol, 60.1 mg, 0.06 mL)
-
Isocyanide (e.g., tert-Butyl isocyanide) (1.0 mmol, 83.1 mg, 0.11 mL)
-
Methanol (MeOH), anhydrous (3.0 mL)
Procedure:
-
Reagent Preparation: In a 25 mL round-bottom flask with a magnetic stir bar, dissolve the 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in anhydrous methanol (3.0 mL).
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine/iminium ion intermediate.
-
Causality Note: Pre-mixing the aldehyde and amine allows for the formation of the crucial iminium intermediate, which is the electrophilic species that reacts with the isocyanide.[16]
-
-
Component Addition: To the stirring solution, add the acetic acid (1.0 mmol) followed by the tert-butyl isocyanide (1.0 mmol). The addition of isocyanide can be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Upon completion, remove the methanol under reduced pressure.
-
Isolation & Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.
Conclusion and Future Outlook
Multi-component reactions represent a paradigm of efficiency in modern organic synthesis. When applied to privileged scaffolds like pyrazole, they unlock rapid and divergent pathways to novel molecular architectures with high potential for biological activity. The Biginelli, Hantzsch, and Ugi reactions highlighted here are merely exemplary of the vast possibilities. Future developments will likely focus on discovering new MCRs, employing novel catalysts (including biocatalysts), and integrating these efficient reactions into automated synthesis platforms to further accelerate the discovery of next-generation therapeutics and functional materials.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. sciforum.net [sciforum.net]
- 9. Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5- a ]pyrimidines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ00336B [pubs.rsc.org]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. mdpi.com [mdpi.com]
- 16. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Pyrazole Derivatives in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals in the field of neuropharmacology and medicinal chemistry.
Introduction: Neurodegenerative diseases (NDs), such as Alzheimer's disease (AD) and Parkinson's disease (PD), represent a growing global health crisis, characterized by the progressive loss of structure and function of neurons.[1] Current therapeutic strategies often provide only symptomatic relief without halting the underlying disease progression.[2] This has fueled an urgent search for novel therapeutic agents capable of targeting the complex and multifactorial pathologies of these disorders.
The pyrazole scaffold, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[3][4] Its unique electronic properties, ability to act as both a hydrogen-bond donor and acceptor, and metabolic stability make it an ideal anchor for designing new drugs.[3] This guide provides an in-depth overview of the application of pyrazole derivatives in neurodegenerative disease research, detailing their mechanisms of action, key therapeutic targets, and robust protocols for their evaluation.
Section 1: The Pyrazole Scaffold: A Versatile Core for Neurotherapeutics
The prevalence of the pyrazole core in numerous FDA-approved medicines underscores its therapeutic versatility.[3][4][5] In the context of neurodegeneration, the pyrazole ring's structural and chemical attributes allow it to interact with a wide array of biological targets implicated in disease pathogenesis.[1][3] Its rigid structure provides a foundation for the precise spatial orientation of various functional groups, enabling high-affinity interactions with enzyme active sites and protein receptors.
The development of pyrazole-based compounds for AD and PD is driven by their potential to engage multiple pathological pathways simultaneously, a crucial strategy for complex diseases.[1][2] These pathways include enzymatic dysregulation, protein misfolding and aggregation, and neuroinflammation.[1][6]
Section 2: Key Therapeutic Targets and Mechanisms of Action
Pyrazole derivatives have been engineered to interact with several key targets in the central nervous system (CNS). Their multi-target potential is a significant advantage in tackling the multifaceted nature of neurodegeneration.
A. Cholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[4] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for ACh degradation, is a primary strategy for symptomatic treatment.[7] Numerous pyrazole derivatives have been synthesized that show potent, selective, and reversible inhibition of these enzymes, with some exhibiting potencies in the nanomolar range, often superior to existing drugs like tacrine.[2][4][8]
B. Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases, particularly MAO-B, play a critical role in the degradation of dopamine and other neurotransmitters.[7] Elevated MAO-B activity in the brain is associated with Parkinson's disease and contributes to oxidative stress through the production of reactive oxygen species (ROS).[9] Pyrazole derivatives have been developed as highly potent and selective MAO-B inhibitors, which can help restore dopamine levels and reduce oxidative damage to neurons.[3][6] This dual function of neurotransmitter preservation and antioxidant activity makes them promising candidates for PD therapy.[3]
C. Modulation of Neuroinflammation
Chronic neuroinflammation, mediated by activated microglial cells, is a hallmark of many neurodegenerative diseases.[10] Activated microglia release pro-inflammatory cytokines such as Interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to neuronal damage.[10] Certain pyrazole derivatives have demonstrated significant anti-inflammatory effects by suppressing the production of these cytokines in cellular models, suggesting their potential to mitigate the inflammatory component of neurodegeneration.[10][11][12]
D. Inhibition of Protein Aggregation
The aggregation of specific proteins—amyloid-beta (Aβ) and tau in Alzheimer's, and α-synuclein in Parkinson's—is a central pathological event that leads to neuronal toxicity.[9][13] Some pyrazole-based compounds have been shown to inhibit the aggregation of these proteins and can even disrupt pre-formed fibrils.[7][13] For instance, curcumin pyrazole derivatives have been noted for their ability to inhibit α-synuclein aggregation and reduce its associated neurotoxicity.[7]
E. Other Emerging Targets
The versatility of the pyrazole scaffold allows for the targeting of other key proteins, including:
-
Glycogen Synthase Kinase-3 beta (GSK-3β): Implicated in tau hyperphosphorylation.[1][2]
-
Microtubule Affinity Regulating Kinase 4 (MARK4): An enzyme that phosphorylates tau, promoting the formation of neurofibrillary tangles.[14]
-
Adenosine A2A Receptor Antagonists: A target for managing motor symptoms in Parkinson's disease.[3]
-
Phosphodiesterases (PDEs): Enzymes that regulate intracellular signaling pathways relevant to memory and cognition.[1][2]
Caption: Multi-target mechanism of pyrazole derivatives in neurodegeneration.
Section 3: Application Notes & Protocols
This section provides a validated workflow for the synthesis and screening of novel pyrazole derivatives for neuroprotective activity.
Caption: General workflow for pyrazole derivative drug discovery.
Workflow Step 1: Synthesis of Pyrazole Derivatives
A common and effective method for synthesizing the pyrazole core is the cyclocondensation of hydrazines with 1,3-dielectrophilic compounds, such as α,β-unsaturated ketones (chalcones).[3][4] This reaction is versatile, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
-
Principle: An aromatic aldehyde and ketone undergo a Claisen-Schmidt condensation to form a chalcone. The subsequent reaction of the chalcone with a substituted hydrazine hydrochloride in a suitable solvent (e.g., ethanol) under reflux yields the corresponding 2-pyrazoline derivative.[9]
-
Causality: The choice of substituents on the starting aldehydes, ketones, and hydrazines directly influences the final compound's lipophilicity, electronic properties, and steric profile, which in turn dictates its biological activity and pharmacokinetic properties.
Workflow Step 2: In Vitro Screening Cascade
Protocol 3.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Trustworthiness: This colorimetric assay is a gold-standard method for measuring AChE activity. Its self-validating nature comes from the inclusion of a known inhibitor (e.g., Donepezil) as a positive control and a blank to account for non-enzymatic substrate hydrolysis.
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
-
Methodology:
-
Prepare a stock solution of the test pyrazole derivative in DMSO.
-
In a 96-well plate, add 25 µL of 0.1 M sodium phosphate buffer (pH 8.0).
-
Add 5 µL of the test compound at various concentrations.
-
Add 5 µL of AChE enzyme solution and incubate for 15 minutes at 37°C.
-
Add 5 µL of DTNB solution.
-
Initiate the reaction by adding 5 µL of ATCI substrate.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 3.2: Anti-inflammatory Activity in Microglial Cells
-
Trustworthiness: This protocol uses lipopolysaccharide (LPS), a potent and reliable inducer of the inflammatory response in microglia. A known anti-inflammatory agent (e.g., Dexamethasone) serves as a positive control.[10][11]
-
Principle: LPS stimulation of BV-2 microglial cells activates inflammatory pathways (like NF-κB), leading to the release of pro-inflammatory mediators.[11] The efficacy of the pyrazole derivative is determined by its ability to suppress the production of these mediators, such as IL-6.
-
Methodology:
-
Seed BV-2 microglial cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test pyrazole derivative for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group receives no LPS.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Determine the IC50 value for the suppression of IL-6 expression.[10][11]
-
Workflow Step 3: Neuroprotection Assays
Protocol 3.3: Neuroprotection Against 6-Hydroxydopamine (6-OHDA)-Induced Toxicity
-
Trustworthiness: This assay models the oxidative stress-induced dopaminergic neuron death seen in Parkinson's disease.[9] A vehicle-treated group and a 6-OHDA-only group are essential controls to establish baseline viability and maximal toxicity.
-
Principle: The neurotoxin 6-OHDA selectively damages dopaminergic neurons by inducing massive oxidative stress. A neuroprotective compound will rescue the cells from this toxic insult. Cell viability is typically measured using the MTT assay, where mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into a purple formazan product.
-
Methodology:
-
Seed PC-12 or SH-SY5Y cells (neuronal cell lines) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test pyrazole derivative for 2 hours.
-
Introduce 6-OHDA to induce neurotoxicity and incubate for 24 hours.
-
Remove the medium and add MTT solution (0.5 mg/mL). Incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control group and determine the effective concentration of the compound.[9]
-
Section 4: Data Interpretation and Lead Optimization
The data generated from the screening cascade allows for the establishment of a Structure-Activity Relationship (SAR). For example, studies have shown that the type and position of substituents on the phenyl rings of the pyrazole core significantly impact potency against targets like AChE and MAO-B.[6]
Table 1: Representative Pyrazole Derivatives and Their Biological Activities
| Compound ID | Target(s) | IC50 Value (µM) | Disease Model/Assay | Reference |
| Compound 6g | IL-6 (Anti-inflammatory) | 9.562 | LPS-stimulated BV2 cells | [10][11] |
| Compound A06 | AChE | 0.09 | Ellman's Method (Erythrocyte) | [6][13] |
| Compound 187 | MAO-B | 0.00059 | Human MAO-B enzyme assay | [3] |
| Compound 3h | Neuroprotection | 20% viability increase | 6-OHDA-induced toxicity in PC-12 cells | [9] |
| Compound 170 | AChE, Aβ Aggregation | >50 (AChE), Effective at 20µM (Aβ) | MC65 cells, Metal-induced Aβ aggregation | [4] |
Note: The reported activities are from different studies and assay conditions may vary.
Further lead optimization involves in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness and potential bioavailability of the most promising candidates.[9]
Conclusion
Pyrazole derivatives represent a highly promising and versatile class of compounds in the quest for effective treatments for neurodegenerative diseases. Their ability to be chemically modified to target multiple key pathological pathways—including enzymatic activity, neuroinflammation, and protein aggregation—positions them as ideal candidates for developing disease-modifying therapies. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, screen, and validate novel pyrazole-based neurotherapeutics, paving the way for the next generation of treatments for Alzheimer's, Parkinson's, and related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluation of pyrazolopyrimidine derivatives as microtubule affinity regulating kinase 4 inhibitors: Towards therapeutic management of Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
Synthesis of Pyrazole-Based Anticancer Agents: A Detailed Guide for Researchers
Introduction: The Prominence of the Pyrazole Scaffold in Oncology
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets. In the realm of oncology, pyrazole derivatives have emerged as a clinically significant class of therapeutics, demonstrating a broad spectrum of anticancer activities.[1] Their success is underscored by the development of several FDA-approved drugs and numerous candidates in clinical trials.[2]
This technical guide provides an in-depth exploration of the synthesis of pyrazole-based anticancer agents, intended for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind synthetic methodologies, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that drive the design of next-generation pyrazole therapeutics.
Strategic Approaches to Pyrazole Synthesis for Anticancer Drug Discovery
The synthesis of functionalized pyrazoles is a well-established field, with a variety of methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, which in turn is guided by SAR studies to optimize potency and selectivity against specific cancer targets.
Classical Synthesis: The Knorr Pyrazole Synthesis and its Variants
The most fundamental and widely employed method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] This reaction, and its many variations, offers a straightforward and versatile entry into a wide array of substituted pyrazoles. The regioselectivity of the condensation is a key consideration, influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine.
A prime example of this classical approach is the synthesis of Celecoxib , a selective COX-2 inhibitor that has also demonstrated significant anticancer properties.[4] The synthesis involves the condensation of a trifluoromethyl-β-diketone with a substituted phenylhydrazine.
Modern Synthetic Methodologies: Enhancing Efficiency and Diversity
While classical methods remain valuable, modern synthetic techniques have been increasingly adopted to accelerate the drug discovery process and to access novel chemical space.
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, dramatically reducing reaction times from hours to minutes and often improving yields.[2][5] It has been successfully applied to various pyrazole syntheses, including multi-component reactions.[6][7]
-
Multi-Component Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single pot to form a complex product in a highly convergent and atom-economical manner.[8] This strategy is particularly powerful for generating libraries of diverse pyrazole derivatives for high-throughput screening.[3][9]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting chemical reactions. It can enhance reaction rates and yields, particularly in heterogeneous systems, offering a green chemistry approach to pyrazole synthesis.[6]
Visualizing the Synthetic Workflow: A Generalized Approach
The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of pyrazole-based anticancer agents.
Caption: A generalized workflow for the synthesis and evaluation of pyrazole-based anticancer agents.
Protocols for the Synthesis and Evaluation of Pyrazole-Based Anticancer Agents
This section provides detailed, step-by-step protocols for the synthesis of a representative pyrazole-based anticancer agent and for the in vitro evaluation of its cytotoxic activity.
Protocol 1: Synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)
This protocol is adapted from the original synthesis of Celecoxib and serves as a classic example of pyrazole synthesis via condensation.[2]
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
-
4-Hydrazinylbenzenesulfonamide hydrochloride
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1 equivalent) and 4-hydrazinylbenzenesulfonamide hydrochloride (1 equivalent) in ethanol.
-
Reaction: Add a catalytic amount of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted, Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles
This protocol exemplifies a modern, efficient approach to synthesizing complex pyrazole-containing heterocycles.[8]
Materials:
-
Aromatic aldehyde (1 equivalent)
-
Malononitrile (1 equivalent)
-
Hydrazine hydrate (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
Reaction Mixture: In a microwave-safe reaction vial, combine the aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified power and temperature (e.g., 100-120 °C) for 5-15 minutes.
-
Cooling and Precipitation: After the reaction is complete, cool the vial to room temperature. The product will typically precipitate out of the solution.
-
Isolation and Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization if necessary.
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) and Target-Based Design
The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.
| Substitution Position | Favorable Substituents for Anticancer Activity | Impact on Target Inhibition |
| N1-Position | Large aromatic or heteroaromatic rings, often containing sulfonamide or other hydrogen-bonding groups. | Crucial for anchoring the molecule in the active site of kinases like EGFR and VEGFR-2. |
| C3-Position | Trifluoromethyl groups, small alkyl groups, or substituted phenyl rings. | Can influence selectivity and potency against different kinase targets. |
| C4-Position | Hydrogen, halogens, or small alkyl groups are generally preferred. | Bulky substituents at this position can be detrimental to activity. |
| C5-Position | Substituted phenyl rings, often with electron-donating or -withdrawing groups. | Modulates the electronic properties of the pyrazole ring and can form key interactions with the target protein. |
Mechanisms of Action: Beyond a Single Target
While many pyrazole-based anticancer agents have been developed as kinase inhibitors, their mechanisms of action are diverse and often multitargeted. This pleiotropic activity can be advantageous in overcoming drug resistance.
-
Kinase Inhibition (EGFR, VEGFR-2, CDKs): Many pyrazole derivatives act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1] Dual inhibition of EGFR and VEGFR-2 is a particularly attractive strategy to simultaneously target tumor growth and its blood supply.[10]
-
Tubulin Polymerization Inhibition: Some pyrazole-containing compounds have been shown to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[11][12][13]
-
Induction of Apoptosis: Regardless of the primary target, the ultimate outcome of treatment with many pyrazole-based agents is the induction of programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase cascades.[13]
The following diagram illustrates the inhibition of the CDK2 pathway, a key regulator of the cell cycle, by a pyrazole derivative.
Caption: Inhibition of the CDK2 pathway by a pyrazole derivative, leading to cell cycle arrest.
Data Presentation: Anticancer Activity of Representative Pyrazole Derivatives
The following table summarizes the in vitro anticancer activity of several representative pyrazole derivatives against various human cancer cell lines.
| Compound Class | Cancer Cell Line | Target | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
| Pyrazole-Benzothiazole Hybrid | HT-29 (Colon) | VEGFR-2 | 3.17 | Axitinib | >10 |
| Pyrazolo[1,5-a]pyrimidine | HepG2 (Liver) | EGFR/VEGFR-2 | 0.71 | Erlotinib | 10.6 |
| Pyrazole Derivative | MCF-7 (Breast) | CDK2 | 5.21 | - | - |
| Pyrazolo[1,5-a]pyrimidine | HeLa (Cervical) | Tubulin | 0.0248 | Colchicine | - |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | OVCAR5 (Ovarian) | CDK2 | 0.127-0.560 | - | - |
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly fruitful starting point for the design and synthesis of novel anticancer agents. The versatility of pyrazole chemistry, coupled with a growing understanding of the molecular drivers of cancer, provides a powerful platform for the development of next-generation targeted therapies. Future efforts in this field will likely focus on the development of more selective and potent inhibitors, the exploration of novel mechanisms of action, and the use of advanced synthetic methodologies to access increasingly complex and diverse chemical matter. The application of computational chemistry and artificial intelligence in drug design is also expected to accelerate the discovery of new pyrazole-based anticancer drug candidates with improved efficacy and safety profiles.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. preprints.org [preprints.org]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accelerating Pyrazole Synthesis with Continuous Flow Chemistry
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemicals, featured in blockbuster drugs like Celecoxib and Sildenafil.[1][2] However, traditional batch synthesis of these vital heterocycles is often hampered by challenges related to safety, scalability, and reaction efficiency.[3][4][5][6] This application note details the transformative impact of continuous flow chemistry on pyrazole synthesis, offering a robust alternative that enhances safety, accelerates reaction times, and simplifies scale-up. We provide detailed protocols for key synthetic strategies, including the Knorr-type cyclocondensation and 1,3-dipolar cycloadditions, demonstrating how flow chemistry mitigates risks associated with hazardous intermediates and enables reaction conditions unattainable in batch reactors.
The Imperative for Flow Chemistry in Heterocyclic Synthesis
Conventional batch synthesis, while foundational, presents inherent limitations, especially when dealing with exothermic reactions or unstable intermediates common in pyrazole synthesis.[3][6] Challenges include:
-
Safety Risks: The generation and accumulation of potentially explosive intermediates, such as diazonium salts, hydrazines, and diazo compounds, pose significant safety hazards in batch processing.[1][7]
-
Poor Heat Transfer: Large batch reactors have a low surface-area-to-volume ratio, leading to inefficient heat dissipation. This can result in thermal gradients ("hot spots"), reducing selectivity and yield.[8][9]
-
Scalability Issues: Transferring a process from a lab-scale flask to a large-scale reactor is non-linear and often requires extensive re-optimization.[10][11]
-
Long Reaction Times: Many classical pyrazole syntheses require extended reaction times, from hours to days, to reach completion under safe operating temperatures.[3]
Flow chemistry elegantly circumvents these issues by performing reactions in a continuously moving stream within a small-volume reactor (e.g., a tube or microchip).[3][10] This paradigm shift offers superior control over reaction parameters, leading to faster, safer, and more efficient processes.[4][8][9][12]
Core Synthetic Strategies for Pyrazole Synthesis in Flow
Two primary, classical routes to pyrazoles have been exceptionally enhanced by flow chemistry: the condensation of 1,3-dicarbonyls with hydrazines and the 1,3-dipolar cycloaddition of diazo compounds with alkynes.
Method A: Knorr-Type Cyclocondensation in Flow
The Knorr pyrazole synthesis, the reaction between a 1,3-dicarbonyl compound and a hydrazine, is one of the most fundamental methods for creating the pyrazole ring.[13][14] While reliable, this method can be slow. Flow chemistry accelerates this transformation by enabling the use of superheated solvents safely, drastically reducing reaction times from hours to minutes.
By pressurizing the reactor coil with a back-pressure regulator, solvents can be heated far beyond their atmospheric boiling points. This high-temperature environment significantly increases the rate of the condensation and subsequent cyclization/dehydration steps. The small reactor volume ensures that any potential thermal runaway is contained, a critical safety advantage over batch.[7][8] Furthermore, this approach is ideal for "telescoping" reactions, where the 1,3-dicarbonyl intermediate is generated in-situ and consumed in the next step without isolation.[2][10][15]
Caption: Workflow for a two-stage synthesis of pyrazoles from acetophenones.[10]
This protocol describes the synthesis of an intermediate enaminone followed by cyclization with hydrazine.
-
Reagent Preparation:
-
Solution A: Prepare a 0.6 M solution of acetophenone in DMF.
-
Solution B: Prepare a 1.2 M solution of N,N-dimethylformamide dimethyl acetal (DMADMF) in DMF (2 equivalents).
-
Solution C: Prepare a 1.8 M solution of hydrazine hydrate in DMF (3 equivalents).
-
-
System Setup:
-
Connect two pumps (for Solutions A and B) to a T-mixer, leading into a 5 mL stainless-steel coil reactor (Reactor 1) submerged in a heating bath at 170 °C.
-
Connect the output of Reactor 1 to a second T-mixer.
-
Connect a third pump (for Solution C) to the second T-mixer.
-
The output of the second T-mixer is directed into a 2 mL glass microchip reactor (Reactor 2) heated to 150 °C.
-
Install a back-pressure regulator (e.g., 10 bar) downstream of Reactor 2 before the collection vessel.
-
-
Reaction Execution:
-
Set the flow rates for Pumps A and B to 0.25 mL/min each (total flow into Reactor 1 is 0.5 mL/min). This corresponds to a residence time of 10 minutes in Reactor 1.
-
Set the flow rate for Pump C to 0.5 mL/min. The total flow rate into Reactor 2 will be 1.0 mL/min, for a residence time of 2 minutes.
-
Pump the reagents through the system and collect the output after the system has reached a steady state (typically after 3-5 reactor volumes).
-
-
Work-up and Analysis:
-
The collected solution is cooled, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is dried, concentrated, and purified (e.g., by column chromatography) to yield the pyrazole product.
-
| Entry | Starting Material | Reagents | Temp (°C) | Residence Time | Yield (%) | Ref |
| 1 | Acetophenone | DMADMF, Hydrazine | 170 / 150 | 10 min / 2 min | >95 | [10] |
| 2 | 4'-Fluoroacetophenone | DMADMF, Hydrazine | 170 / 150 | 10 min / 2 min | >95 | [10] |
| 3 | 4-Trifluoromethylaniline | t-BuONO, Ascorbic Acid, Pentane-2,4-dione | 140 | 5.5 min | 70 | [1] |
| 4 | 4-Methoxyaniline | t-BuONO, Ascorbic Acid, Pentane-2,4-dione | 140 | 5.5 min | 71 | [1] |
Method B: 1,3-Dipolar Cycloaddition for Fluorinated Pyrazoles
The [3+2] cycloaddition between a diazo compound and an alkyne is a powerful method for constructing highly substituted pyrazoles.[3][16] The primary drawback in batch is the hazardous nature of diazoalkanes, which are often toxic and explosive, especially upon heating.[3][7] Flow chemistry provides a definitive solution by enabling the in-situ generation and immediate consumption of these hazardous species, never allowing them to accumulate to dangerous levels.[7]
This strategy uses a "telescoped" or "assembly-line" approach. In the first reactor module, the diazo compound is formed (e.g., from an amine and a nitrite source). The output stream, now containing the unstable diazo intermediate, is immediately mixed with a stream of the alkyne dipolarophile and passed into a second, heated reactor module. The elevated temperature, which would be perilous in batch, facilitates a rapid and catalyst-free cycloaddition, dramatically reducing reaction times from many hours to a few minutes.[7]
Caption: Unified flow assembly-line for pyrazole synthesis via cycloaddition.[7]
This protocol describes the in-situ generation of a diazoalkane followed by cycloaddition.
-
Reagent Preparation:
-
Solution A: Prepare a solution of the starting amine (e.g., 2,2-difluoroethylamine, 2.0 equiv) and acetic acid (0.4 equiv) in DCM.
-
Solution B: Prepare a solution of tert-butyl nitrite (tBuONO, 2.4 equiv) in DCM.
-
Solution C: Prepare a 0.79 M solution of the alkyne (e.g., ethyl propiolate, 1.0 equiv) in DCM.
-
-
System Setup:
-
Use a commercial flow chemistry system with PFA tubing.
-
Module 1 (Diazo Formation): Combine streams A and B via a T-mixer into a 1 mL reactor coil heated to 60 °C.
-
Module 2 (Cycloaddition): The output from Module 1 is combined with stream C via a second T-mixer and enters a 10 mL reactor coil heated to 150 °C.
-
Install a 250 psi (approx. 17 bar) back-pressure regulator downstream of Module 2.
-
-
Reaction Execution:
-
Set the flow rates for all three pumps to deliver the correct stoichiometry into the reactors. For a total residence time of ~30 minutes, typical flow rates might be in the range of 0.1-0.4 mL/min, depending on the specific reactor volumes. For the described setup, a 2 min residence time in Module 1 and 28 min in Module 2 would be targeted.
-
Pump the reagents through the system, allowing it to stabilize before collecting the product stream.
-
-
Work-up and Analysis:
-
The output stream is collected and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash chromatography to yield the desired pyrazole.
-
| Entry | Amine | Alkyne | Temp (°C) | Residence Time | Yield (%) | Ref |
| 1 | CF₂HCH₂NH₂ | Ethyl propiolate | 60 / 150 | 2 min / 28 min | 93 | [7] |
| 2 | CF₃CH₂NH₂ | Phenylacetylene | 60 / 150 | 2 min / 28 min | 82 | [7] |
| 3 | - | Trimethylsilyldiazomethane | 130 | 10 min | 91 | [3] |
| 4 | CF₂HCH₂NH₂ | 1-ethynyl-4-fluorobenzene | 60 / 150 | 2 min / 28 min | 85 | [7] |
Advanced Application: Fully Telescoped Synthesis of N-Aryl Pyrazoles
A significant advancement in flow chemistry is the ability to perform multiple, distinct synthetic transformations sequentially without intermediate isolation.[1] This is particularly valuable for synthesizing N-aryl pyrazoles from anilines, a process that traditionally involves the isolation of hazardous diazonium salts and arylhydrazines.
The process involves four sequential steps performed in a continuous "synthesis machine":[1]
-
Diazotization: An aniline is reacted with a nitrite source to form a diazonium salt.
-
Reduction: The unstable diazonium salt is immediately reduced (e.g., with Vitamin C) to the corresponding arylhydrazine.
-
Hydrolysis (optional): Any protecting groups are removed.
-
Cyclocondensation: The in-situ generated hydrazine is reacted with a 1,3-dicarbonyl to form the final N-aryl pyrazole.
This end-to-end process completely avoids stockpiling hazardous intermediates, representing a major leap in process safety and efficiency.[1] The ability to rapidly screen different anilines and dicarbonyls also makes this an ideal platform for library synthesis in drug discovery.
Conclusion: A Paradigm Shift in Pyrazole Synthesis
Flow chemistry is not merely an alternative to batch processing; it is a superior and enabling technology for the synthesis of pyrazoles. By offering precise control over reaction parameters, it allows chemists to safely access high-energy reaction spaces, dramatically accelerating transformations. The ability to generate and consume hazardous intermediates on demand transforms dangerous procedures into safe, scalable, and automated processes. For researchers and drug development professionals, adopting flow chemistry for pyrazole synthesis translates to faster optimization, safer labs, and a more direct and reliable path from discovery to production.
References
- 1. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [ouci.dntb.gov.ua]
- 6. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. njbio.com [njbio.com]
- 9. labunlimited.com [labunlimited.com]
- 10. galchimia.com [galchimia.com]
- 11. researchgate.net [researchgate.net]
- 12. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 13. jk-sci.com [jk-sci.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: (3-methyl-1H-pyrazol-5-yl)methanol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (3-methyl-1H-pyrazol-5-yl)methanol (C5H8N2O, MW: 112.13). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification and mitigation of byproducts. We will delve into the mechanistic origins of these impurities and provide actionable troubleshooting advice and validated protocols.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a robust two-stage process. The first stage involves the construction of the pyrazole core through a classical Knorr-type condensation reaction, followed by the reduction of an ester functional group to the target primary alcohol.
Stage 1: Pyrazole Ring Formation. This step involves the cyclocondensation of a 1,3-dicarbonyl compound, ethyl 2,4-dioxopentanoate (also known as ethyl acetylpyruvate), with hydrazine hydrate.[1]
Stage 2: Ester Reduction. The resulting ethyl 3-methyl-1H-pyrazole-5-carboxylate is then reduced to this compound. This transformation requires a potent reducing agent, as esters are relatively stable carbonyl compounds. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this step, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective.[2]
Caption: High-level overview of the two-stage synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route? The most frequently cited route is the two-step synthesis involving the condensation of ethyl 2,4-dioxopentanoate with hydrazine, followed by the LiAlH₄ reduction of the resulting pyrazole ester.[1][3] This method is effective for producing the desired scaffold.
Q2: What are the most likely byproducts I will encounter? The two most significant byproducts are:
-
(5-methyl-1H-pyrazol-3-yl)methanol: The regioisomer of your target molecule. Its formation is determined in the first step (ring formation).
-
Ethyl 3-methyl-1H-pyrazole-5-carboxylate: The unreacted starting material from the reduction step.
Other potential impurities include the regioisomeric ester (ethyl 5-methyl-1H-pyrazole-3-carboxylate) and polymeric materials from the condensation reaction.[4]
Q3: How does the regioselectivity of the initial cyclization affect my final product purity? It is critically important. The condensation of an unsymmetrical 1,3-dicarbonyl compound like ethyl 2,4-dioxopentanoate with hydrazine can yield two different pyrazole regioisomers.[5][6] Any formation of the undesired ethyl 5-methyl-1H-pyrazole-3-carboxylate in Stage 1 will be carried through to Stage 2, where it will be reduced to the isomeric alcohol byproduct, (5-methyl-1H-pyrazol-3-yl)methanol. Since this byproduct has the same molecular weight and similar physical properties, it can be challenging to separate from the desired product. Controlling the regioselectivity in Stage 1 is the most effective strategy for ensuring final product purity.[7]
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-answer format.
Problem: My NMR and/or LC-MS analysis shows an isomer of my final product. What is it and how did it form?
Answer: You are most likely observing (5-methyl-1H-pyrazol-3-yl)methanol . This byproduct has the same mass as your target and will exhibit a similar, but distinct, spectroscopic profile.
Causality (Mechanism of Formation): This impurity originates from a lack of complete regioselectivity during the Stage 1 cyclocondensation reaction. The hydrazine nucleophile can attack either of the two carbonyl groups of ethyl 2,4-dioxopentanoate. While attack at the C4-carbonyl is favored to produce the desired 3-methyl-5-carboxylate precursor, a competitive attack at the C2-carbonyl leads to the undesired 5-methyl-3-carboxylate regioisomer.[5][6] This isomeric ester is then reduced in Stage 2 to the isomeric alcohol byproduct.
Caption: Competing pathways leading to the target product and its main regioisomeric byproduct.
Identification & Differentiation: While mass spectrometry will not distinguish between these isomers, NMR spectroscopy is definitive.
| Compound | Key ¹H NMR Signal (CH₂OH) | Key ¹H NMR Signal (pyrazole-H) |
| This compound (Target) | ~4.5 ppm (s or d) | ~6.1 ppm (s) |
| (5-methyl-1H-pyrazol-3-yl)methanol (Byproduct) | ~4.6 ppm (s or d) | ~6.2 ppm (s) |
| Note: Exact chemical shifts are solvent-dependent. The key differentiator is often the subtle shift differences and the relative integration of the signals if both are present. |
Mitigation Strategy:
-
Reaction Conditions: The regioselectivity of pyrazole synthesis can be influenced by solvent and pH.[5][6] Using a protic solvent like ethanol with a catalytic amount of acetic acid at controlled temperatures (e.g., 0 °C to room temperature) can improve selectivity.[1]
-
Purification: If the isomeric ester is formed, careful column chromatography is required to separate it from the desired ester before the reduction step. Separation of the final alcohols is often more difficult.
Problem: My yield is low and my analysis shows a large amount of unreacted ester starting material.
Answer: This points to an incomplete or inefficient reduction in Stage 2. The primary suspect is the handling of the Lithium aluminum hydride (LiAlH₄).
Causality:
-
Moisture Contamination: LiAlH₄ reacts violently and exothermically with protic sources, including water, alcohols, and even atmospheric moisture.[8] If your solvent (THF) or glassware is not scrupulously dry, a significant portion of the reagent will be quenched before it can reduce the ester.
-
Insufficient Reagent: The reduction of an ester to a primary alcohol requires two hydride equivalents per molecule of ester.[2] The first hydride forms a tetrahedral intermediate which collapses to an aldehyde, and the second hydride reduces the aldehyde. It is standard practice to use a molar excess of LiAlH₄ (e.g., 1.5 to 2.0 equivalents) to account for any incidental quenching and ensure the reaction goes to completion.
-
Improper Addition/Temperature: Adding the ester solution too quickly to the LiAlH₄ slurry or allowing the temperature to rise uncontrollably can lead to side reactions. The reaction is typically started at 0 °C and then allowed to warm to room temperature.[3]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting incomplete ester reduction.
Problem: I see an intermediate mass in my LC-MS that disappears with longer reaction times. What could it be?
Answer: This transient species is likely the 3-methyl-1H-pyrazole-5-carbaldehyde intermediate.
Causality: The LiAlH₄ reduction of an ester is a two-step process. The first hydride addition and subsequent collapse of the tetrahedral intermediate generates an aldehyde.[2] This aldehyde is more electrophilic and thus more reactive towards hydride attack than the starting ester. Under normal conditions, it is immediately reduced to the primary alcohol. However, if you are monitoring the reaction at very early time points or under conditions of slow addition, it is possible to detect this intermediate by LC-MS before it is fully consumed. Its presence is a good indicator that the reduction is proceeding as expected.
Section 4: Analytical and Purification Protocols
Protocol 1: Differentiating Regioisomers by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified product or crude mixture in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Locate the methyl signal (singlet, ~2.2-2.4 ppm).
-
Locate the methylene (CH₂) signal of the alcohol (singlet or doublet, ~4.5-4.7 ppm).
-
Locate the pyrazole ring proton (singlet, ~6.1-6.3 ppm).
-
Key Step: Carefully integrate the pyrazole ring proton signals. If two distinct singlets are present in this region, you have a mixture of regioisomers. The ratio of their integrals corresponds to the isomeric ratio of the products. The major isomer should correspond to the desired this compound.
-
Protocol 2: Reaction Monitoring by LC-MS
This protocol is for monitoring the Stage 2 reduction.
-
Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 210 nm and 254 nm; ESI+ MS scan.
Expected Elution Order & m/z:
-
This compound (Product): Earliest elution. [M+H]⁺ = 113.1
-
Ethyl 3-methyl-1H-pyrazole-5-carboxylate (Starting Material): Latest elution. [M+H]⁺ = 155.1
-
3-methyl-1H-pyrazole-5-carbaldehyde (Intermediate): Intermediate elution. [M+H]⁺ = 111.1
Protocol 3: Purification by Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for best resolution.
-
Eluent System: A gradient system of Ethyl Acetate in Hexanes or Dichloromethane/Methanol is effective.
-
Start with a low polarity mixture (e.g., 50% EtOAc/Hexanes or 1% MeOH/DCM) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., ramp to 100% EtOAc or 5-10% MeOH/DCM).
-
-
Fraction Collection: Collect small fractions and analyze by TLC (staining with potassium permanganate or iodine) or LC-MS to identify the fractions containing the pure product. The starting ester is significantly less polar than the product alcohols. The two isomeric alcohol products will have very similar Rf values, requiring a slow, careful gradient to achieve separation.
References
- 1. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. orgosolver.com [orgosolver.com]
- 3. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in their synthetic protocols. As Senior Application Scientists, we provide not only procedural guidance but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I control the outcome to favor a single product?
Answer:
The formation of regioisomeric mixtures is a common challenge in the classical Knorr pyrazole synthesis.[1][2][3] The regiochemical outcome is a delicate balance of steric and electronic factors of your substrates, as well as the specific reaction conditions you employ.[1][4] Let's break down the key factors and how you can manipulate them to your advantage.
Core Principles:
The reaction proceeds via the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The regioselectivity is determined by which nitrogen attacks which carbonyl, a process influenced by:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons. Electron-withdrawing groups on the dicarbonyl can activate an adjacent carbonyl, making it more susceptible to nucleophilic attack.[1][4]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can physically block the approach of the nucleophile, directing the reaction to the less sterically hindered carbonyl group.[1][4]
-
Nucleophilicity of Hydrazine Nitrogens: In a substituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. For instance, in methylhydrazine, the NH₂ group is more nucleophilic, whereas in phenylhydrazine, the substituted nitrogen is less nucleophilic due to the electron-withdrawing nature of the phenyl group.[5]
-
Reaction Conditions: Solvent, pH, and temperature are critical parameters that you can adjust to influence the reaction pathway.[1][2][4]
Troubleshooting Workflow for Poor Regioselectivity
If you are observing a poor ratio of regioisomers, we recommend a systematic approach to optimize your reaction conditions. The following workflow can guide your troubleshooting efforts.
Caption: A stepwise workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Step 1: Solvent Modification - The High-Impact Variable
The choice of solvent can have a dramatic effect on regioselectivity, often being the most effective single change you can make.
Recommendation: Switch to a fluorinated alcohol solvent.
-
Why it works: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the regioselectivity of pyrazole formation.[5] These solvents can stabilize intermediates through hydrogen bonding and can alter the relative reactivity of the carbonyl groups in the 1,3-dicarbonyl compound.[5]
Illustrative Data: Solvent Effect on Isomer Ratio
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Isomer Ratio (A:B)¹ | Reference |
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol | ~85:15 | [5] |
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | TFE | >95:5 | [5] |
| 1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Mixture | [5] |
| 1-phenyl-1,3-butanedione | Phenylhydrazine | HFIP | 99:1 | [5] |
¹Isomer A: N-substituted nitrogen adjacent to R¹; Isomer B: N-substituted nitrogen adjacent to R². Ratios are approximate and can vary with specific substrates.
Step 2: Fine-Tuning Other Reaction Conditions
If solvent modification alone is insufficient, further optimization of the reaction conditions is warranted.
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl.[1]
-
Acidic Conditions: Under acidic conditions, the more basic nitrogen of the hydrazine is protonated, reducing its nucleophilicity. This can favor attack by the less substituted nitrogen. The Knorr synthesis is often catalyzed by acid.[6][7][8]
-
Basic Conditions: In some cases, using a base can reverse the selectivity. For example, a regioselective synthesis of 1,3,4-trisubstituted pyrazoles has been achieved using strong bases like t-BuOK.[9]
-
-
Temperature Adjustment: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the product ratio.[1] Experiment with running the reaction at a lower temperature, which may favor the formation of a single isomer.
Question 2: I've tried modifying the reaction conditions, but I'm still getting an inseparable mixture of isomers. Are there alternative synthetic strategies I can employ?
Answer:
Absolutely. If the classical Knorr synthesis is not yielding the desired regioselectivity, several alternative, highly regioselective methods have been developed. These often involve different starting materials that pre-determine the arrangement of substituents in the final pyrazole ring.
Alternative Regioselective Syntheses:
| Method | Starting Materials | Key Features | Reference |
| From Hydrazones and Nitroolefins | N-Arylhydrazones and Nitroolefins | Excellent regioselectivity through a stepwise cycloaddition mechanism. Tolerates a wide range of functional groups. | [9][10] |
| From Tosylhydrazones and Alkynes | N-Alkylated Tosylhydrazones and Terminal Alkynes | Achieves complete regioselectivity, especially with similar substituents. Avoids the formation of diazo intermediates. | |
| 1,3-Dipolar Cycloaddition | Diazo compounds and Alkynes/Alkenes | A powerful and versatile method for constructing the pyrazole ring with defined regiochemistry. | [9] |
| From Sydnones and Alkynes | 2-Alkynyl-1,3-dithianes and Sydnones | A base-mediated [3+2] cycloaddition that provides highly functionalized pyrazoles with excellent regioselectivity. | [11] |
Experimental Protocol: General Procedure for Enhancing Regioselectivity using a Fluorinated Solvent
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines, with an emphasis on improving regioselectivity.[1][5]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the fluorinated solvent (TFE or HFIP) to a concentration of approximately 0.1-0.5 M.
-
To this solution, add the substituted hydrazine (1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to isolate the desired pyrazole regioisomer.
-
Characterize the product and determine the regioisomeric ratio using ¹H NMR, ¹³C NMR, and NOESY experiments.
Mechanistic Insight: The Knorr Pyrazole Synthesis
Understanding the reaction mechanism is crucial for troubleshooting. The following diagram illustrates the generally accepted pathway for the Knorr synthesis and the origin of regioisomer formation.
Caption: Competing pathways in the Knorr synthesis leading to two possible regioisomers.
This guide provides a starting point for addressing regioselectivity issues. The principles discussed herein should serve as a foundation for rational experimental design and effective troubleshooting.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scalable Production of (3-methyl-1H-pyrazol-5-yl)methanol
Welcome to the technical support center dedicated to the scalable synthesis of (3-methyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, process chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to a more robust and scalable production process. We will address common challenges in a direct question-and-answer format, providing not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most industrially viable and scalable route is a two-step process. It begins with the Knorr pyrazole synthesis, a classic and high-yielding condensation reaction, to form the pyrazolone intermediate. This is followed by a selective reduction of the carbonyl group. This approach is favored for its use of readily available starting materials, high regioselectivity, and avoidance of harsh reagents.[1][2]
The general workflow is as follows:
-
Condensation: Reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one.
-
Reduction: Selective reduction of the pyrazolone's carbonyl group to a hydroxyl group, yielding the target molecule.
Below is a workflow diagram illustrating this scalable process.
Caption: Scalable two-step synthesis workflow.
Q2: I'm experiencing low yields in the reduction of 3-methyl-1H-pyrazol-5(4H)-one. What is the likely cause?
A2: Low yields in this reduction step are typically traced back to two key factors: the choice of reducing agent and the tautomeric nature of the pyrazolone starting material.
-
Tautomerism: 3-Methyl-1H-pyrazol-5(4H)-one exists in three tautomeric forms: the CH, OH, and NH forms. The desired reaction is the reduction of the carbonyl in the NH-form. The equilibrium between these forms can be influenced by the solvent and pH, affecting the substrate's availability for reduction.
-
Reducing Agent: While powerful reductants like Lithium Aluminium Hydride (LiAlH₄) can work, they are often non-selective, hazardous, and difficult to handle on a large scale. Sodium Borohydride (NaBH₄) is a milder, safer, and more cost-effective choice for scalable processes. However, its reactivity is highly dependent on the solvent system and temperature. An inadequate solvent or temperature may lead to a sluggish or incomplete reaction.
For optimal results with NaBH₄, a mixed solvent system, such as THF/Methanol, is often employed. Methanol protonates the intermediate borate ester, facilitating the reduction, while THF helps with solubility.
Q3: My final product is difficult to purify and appears to be sticking to my silica gel column. What are my options?
A3: This is a very common issue. The pyrazole ring contains basic nitrogen atoms, which can chelate to the acidic silanol groups on the surface of standard silica gel, leading to poor recovery and significant tailing.[3]
You have two primary strategies to overcome this:
-
Avoid Column Chromatography: The most scalable approach is to purify via recrystallization. This compound is a solid, and a well-chosen solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) can yield high-purity material.[3][4] This method is highly economical and efficient at scale.
-
Modify Your Chromatography: If chromatography is unavoidable, you must deactivate the silica gel. This can be done by pre-treating the silica or including a basic modifier in your eluent.
-
Eluent Modification: Add 0.5-1% triethylamine or ammonia in methanol to your mobile phase. This base will preferentially interact with the acidic sites on the silica, allowing your product to elute properly.[3]
-
Alternative Stationary Phases: Consider using neutral alumina or a reversed-phase (C18) silica column, though these are often more expensive options.[3]
-
In-Depth Troubleshooting Guides
Problem: Inconsistent Yield and Purity in the Knorr Condensation (Step 1)
| Symptom | Potential Cause | Troubleshooting Action & Rationale |
| Low Yield (<80%) | Incomplete reaction or side-product formation. | 1. Check Hydrazine Quality: Use high-purity hydrazine hydrate. Older stock can degrade. 2. Control Temperature: While the reaction is typically run at reflux in ethanol, ensure a consistent temperature is maintained to drive the reaction to completion. 3. pH Control: The reaction proceeds via nucleophilic attack and dehydration. While generally not requiring a catalyst, ensuring the mixture isn't strongly acidic or basic can prevent side reactions.[1][2] |
| Product is an oil or fails to crystallize | Presence of unreacted starting materials or solvent. | 1. Confirm Reaction Completion: Use TLC or LC-MS to ensure all ethyl acetoacetate has been consumed before workup. 2. Effective Solvent Removal: Ensure all ethanol is removed under reduced pressure. 3. Initiate Crystallization: Cool the concentrated mixture in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization. If it remains an oil, attempt to triturate with a non-polar solvent like hexanes. |
| Off-color product (yellow/brown) | Impurities from starting materials or thermal degradation. | 1. Use Purified Reagents: Ensure the ethyl acetoacetate is clean. 2. Minimize Reaction Time: While the reaction needs to go to completion, unnecessarily long reflux times can lead to discoloration. Monitor by TLC. The crude product can be washed with a cold, non-polar solvent to remove some colored impurities before the reduction step. |
Problem: Poor Selectivity and Byproduct Formation in the Reduction (Step 2)
The reduction of the pyrazolone is the most critical step to optimize for scalability. The primary challenge is the selective reduction of the endocyclic carbonyl without affecting the pyrazole ring itself.
Comparison of Scalable Reducing Agents
| Reducing Agent | Typical Conditions | Pros | Cons & Common Issues |
| Sodium Borohydride (NaBH₄) | THF/Methanol or Ethanol, 0°C to RT | Inexpensive, safe to handle, simple aqueous workup. | Can be slow; may require careful optimization of solvent and temperature to achieve full conversion. |
| Catalytic Hydrogenation | H₂ (balloon or Parr shaker), Pd/C or PtO₂, Ethanol/Acetic Acid | Highly clean, produces only water as a byproduct, excellent for large scale. | Requires specialized pressure equipment; catalyst can be expensive; potential for over-reduction of the pyrazole ring under harsh conditions. |
Troubleshooting Decision Tree for the Reduction Step
Caption: Troubleshooting flowchart for the reduction step.
Recommended Scalable Protocol
This protocol is designed for robustness and scalability, prioritizing safe and cost-effective reagents and unit operations.
Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (1.0 eq) and absolute ethanol (approx. 3 mL per gram of ethyl acetoacetate).
-
Reagent Addition: While stirring, add hydrazine hydrate (1.05 eq) dropwise. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 3-4 hours. Monitor the reaction's completion by TLC (e.g., using 50% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour. The product should crystallize.
-
Isolation: Collect the white crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum. The product is typically of sufficient purity (>95%) to be used directly in the next step without further purification. Expected yield: 85-95%.
Step 2: Selective Reduction to this compound
-
Reaction Setup: In a separate flask under a nitrogen atmosphere, suspend the 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in a mixture of THF and Methanol (e.g., a 4:1 ratio, approx. 10 mL total solvent per gram of pyrazolone). Cool the slurry to 0°C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5-10°C. Vigorous gas evolution (hydrogen) will be observed.
-
Causality Note: Portion-wise addition is critical on a larger scale to control the exotherm and the rate of hydrogen evolution, preventing dangerous pressure buildup and temperature spikes that could lead to side reactions.
-
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS indicates full consumption of the starting material.
-
Quenching: Carefully cool the reaction back to 0°C and slowly quench by the dropwise addition of acetone to consume excess NaBH₄. Follow this by the slow addition of water.
-
Workup & Extraction: Concentrate the mixture under reduced pressure to remove the organic solvents. Extract the resulting aqueous slurry with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the dried organic solution under reduced pressure to yield the crude product as an off-white solid.
Step 3: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Crystallization: Slowly add hexanes until the solution becomes cloudy (the point of incipient precipitation).
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. Expected yield: 75-85% from the pyrazolone.
References
Technical Support Center: A Troubleshooting Guide for Handling Pyrazole-Containing Reagents
Welcome to the Technical Support Center for pyrazole-containing reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this important class of heterocyclic compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles to ensure the success and safety of your experiments.
Section 1: Safety First - Essential Handling and Personal Protection
Working with any chemical reagent requires a commitment to safety. Pyrazole derivatives, while incredibly useful, present specific hazards that must be managed through proper handling procedures and the use of appropriate personal protective equipment (PPE).
Frequently Asked Questions (FAQs) - Safety
Q1: What are the primary hazards associated with pyrazole compounds?
A1: Pyrazole and its derivatives can present a range of hazards, which are compound-specific. However, general hazards to be aware of include:
-
Toxicity: Many pyrazole derivatives are harmful if swallowed, toxic in contact with skin, and can cause skin and eye irritation or serious eye damage.[1][2][3]
-
Organ Damage: Some pyrazoles may cause damage to organs through prolonged or repeated exposure.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4]
-
Flammability: While many are solids, some pyrazole syntheses involve flammable reagents and solvents.[5] Hydrazine, a common reagent in pyrazole synthesis, is flammable and can ignite spontaneously.[5]
Q2: What is the mandatory Personal Protective Equipment (PPE) when handling pyrazole reagents?
A2: To minimize exposure and ensure safety, the following PPE is mandatory when handling pyrazole derivatives[6]:
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[6] A face shield may be required for splash risks. | To protect eyes from splashes, dust, and irritation.[6] |
| Hand Protection | Compatible chemical-resistant gloves. | To prevent skin contact, irritation, and toxic absorption.[1][6] |
| Skin and Body Protection | A lab coat, apron, and closed-toe shoes. Protective boots may be necessary for large-scale work.[6] | To protect the skin from accidental spills and contamination.[6] |
| Respiratory Protection | Generally not required with adequate ventilation. If dust or aerosols are generated, a NIOSH/MSHA or EN 149 approved respirator should be used.[6] | To prevent inhalation of harmful vapors, dust, or aerosols.[6] |
Q3: What are the best practices for handling and storing pyrazole compounds safely?
A3: Adherence to the following operational plan is crucial:
-
Handling: Always work in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid the formation of dust and aerosols.[2] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[1][3]
-
Storage: Store pyrazole compounds in a cool, dry, and well-ventilated place in tightly sealed containers.[7] For light-sensitive compounds, use amber vials or wrap containers in aluminum foil.[7] Some highly sensitive derivatives may require storage under an inert atmosphere like argon or nitrogen.[7] Always store them locked up and away from incompatible materials such as strong acids.[1][3]
Section 2: Stability and Storage - Preserving Reagent Integrity
The stability of pyrazole-containing reagents is paramount for reproducible experimental results. Degradation can lead to the formation of impurities, loss of reactivity, and inconsistent outcomes.
Frequently Asked Questions (FAQs) - Stability & Storage
Q1: My pyrazole compound has changed color during storage. What could be the cause?
A1: A color change often indicates degradation. The primary culprits are:
-
Oxidation: Exposure to atmospheric oxygen, sometimes accelerated by light or trace metal impurities, can lead to the formation of colored byproducts.[7] The pyrazole ring itself is generally resistant to oxidation, but substituents on the ring can be susceptible.[8]
-
Hydrolysis: If the pyrazole derivative contains sensitive functional groups, such as esters, it can be prone to hydrolysis, especially in the presence of moisture.[7][9]
-
Photosensitivity: Some pyrazole derivatives are light-sensitive and can undergo photodegradation upon exposure to UV or visible light.[7]
Q2: How can I prevent the degradation of my pyrazole reagents?
A2: To ensure long-term stability:
-
Solid Compounds: Store solids in a cool, dry, and dark place in a tightly sealed container.[7] For particularly sensitive compounds, consider storage in a desiccator and under an inert atmosphere (argon or nitrogen).[7]
-
Solutions: The stability of pyrazoles in solution is highly dependent on the solvent and the specific compound.[7] If your compound has functional groups prone to hydrolysis, aqueous solutions should be prepared fresh.[7] For longer-term storage, dissolving the compound in a dry, aprotic solvent and storing at low temperatures (e.g., -20°C) is often preferable.[7]
Q3: Are there specific structural features that make pyrazoles more unstable?
A3: Yes, certain functional groups can increase a pyrazole's susceptibility to degradation. For instance, pyrazoles with nitro groups can be energetic materials with specific decomposition pathways.[10][11] Ester-containing pyrazoles can be prone to hydrolysis.[7][9] It is crucial to understand the chemistry of the specific pyrazole derivative you are working with.
Section 3: Solubility Challenges - Getting Your Reagent into Solution
Poor solubility is a frequent hurdle in the use of pyrazole-containing compounds, impacting everything from reaction setup to biological assays.
Frequently Asked Questions (FAQs) - Solubility
Q1: My pyrazole derivative has poor solubility in common organic solvents. What can I do?
A1: Unsubstituted 1H-pyrazole has limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone.[12] However, substituted pyrazoles can exhibit a wide range of solubilities. If you encounter poor solubility, consider the following:
-
Solvent Screening: Test a range of solvents with varying polarities. Sometimes a solvent mixture can provide the desired solubility.
-
Temperature: Increasing the temperature can enhance solubility, but be mindful of the compound's thermal stability.[12]
-
Co-solvents: For aqueous applications, using a water-miscible organic co-solvent like DMSO or ethanol can significantly improve solubility.[13]
-
pH Adjustment: If your pyrazole has ionizable groups, adjusting the pH of the solution can dramatically increase its solubility.[13]
Q2: My compound precipitates out of solution during aqueous workup. How can I prevent this?
A2: This is a common issue, especially when extracting a product from a reaction mixture.[14] To mitigate this:
-
Increase Organic Solvent Volume: This can help keep the compound dissolved in the organic phase.[14]
-
Use a Different Organic Solvent: Switch to a solvent in which your compound has higher solubility.[14]
-
Employ a Co-solvent System: Adding a miscible organic solvent like THF or acetone to the extraction mixture can help maintain solubility.[14]
-
Hot Extraction: If your compound is thermally stable, performing the extraction at an elevated temperature can increase its solubility.[14]
Q3: I'm struggling with the purification of a poorly soluble pyrazole by column chromatography. What are my options?
A3: Poorly soluble compounds can precipitate on the column, leading to poor separation.[14] Here are some troubleshooting strategies:
-
Deactivate Silica Gel: For basic pyrazoles, treating the silica gel with triethylamine or ammonia in methanol can prevent the compound from sticking to the column.[14][15]
-
Alternative Stationary Phases: Consider using neutral alumina or reversed-phase C-18 silica gel.[14][15]
-
Stronger Eluent System: Use a more polar mobile phase or add a small amount of a highly polar solvent (e.g., methanol, acetic acid) to increase solubility on the column.[14]
-
Alternative Purification Methods: If column chromatography remains challenging, consider recrystallization, acid/base extraction, or sublimation.[14][15]
Section 4: Reactivity and Synthesis - Navigating the Nuances of Pyrazole Chemistry
The rich reactivity of the pyrazole ring is what makes it so valuable, but it also presents challenges in terms of regioselectivity and side product formation.
Frequently Asked Questions (FAQs) - Reactivity & Synthesis
Q1: I'm performing a Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl and getting a mixture of regioisomers. How can I improve the selectivity?
A1: The formation of regioisomers is a classic challenge in pyrazole synthesis.[16] The outcome of the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can be influenced by several factors:
-
Solvent Choice: The polarity of the solvent can significantly impact the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to favor the formation of one isomer.[16]
-
pH Control: The pH of the reaction medium can direct the cyclization pathway. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[16]
-
Steric and Electronic Effects: Introducing bulky substituents or strong electron-withdrawing groups on either reactant can create a bias, leading to the preferential formation of a single regioisomer.[16]
Q2: My N-alkylation of a substituted pyrazole is giving a mixture of products. How can I control the regioselectivity?
A2: The N-alkylation of unsymmetrically substituted pyrazoles can produce a mixture of two isomers due to tautomerism.[17] The ratio of these isomers depends on the nature of the substituents and the reaction conditions.[17] To favor a specific isomer:
-
Steric Hindrance: A bulky substituent at the 3-position will often direct alkylation to the N1-position.
-
Base and Solvent System: The choice of base and solvent can influence the regioselectivity. For example, using K2CO3 in DMSO has been shown to be effective for regioselective N1-alkylation.
-
Protecting Group Strategies: In some cases, a protecting group strategy may be necessary to achieve the desired regioselectivity.
Q3: I am observing the formation of a pyrazoline side product instead of the desired aromatic pyrazole. How can I promote aromatization?
A3: The reaction of α,β-unsaturated carbonyl compounds with hydrazines often proceeds through a pyrazoline intermediate.[16] To drive the reaction to the fully aromatic pyrazole, an oxidation step is required. This can be achieved by:
-
In-situ Oxidation: Including an oxidizing agent in the reaction mixture.
-
Post-synthesis Oxidation: Treating the isolated pyrazoline with an oxidizing agent. Common reagents for this include bromine or simply heating the pyrazoline in DMSO under an oxygen atmosphere.[18]
Experimental Protocols
Protocol 1: General Procedure for Improving Regioselectivity in Knorr Pyrazole Synthesis using a Fluorinated Alcohol
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add the substituted hydrazine (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the TFE under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer.
Visualizing Reaction Pathways
Below is a simplified workflow for troubleshooting common issues in pyrazole synthesis.
Caption: A decision-making flowchart for troubleshooting common problems in pyrazole synthesis.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Temperature Control in Pyrazole Synthesis Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control during pyrazole synthesis. Pyrazoles are a cornerstone of many pharmaceutical compounds, and mastering their synthesis is crucial for achieving high yield, purity, and safety. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of temperature in pyrazole synthesis.
Q1: Why is temperature such a critical parameter in pyrazole synthesis?
A: Temperature is arguably one of the most influential parameters in pyrazole synthesis because it directly controls reaction kinetics and thermodynamics. Many common pyrazole syntheses, such as the condensation of hydrazines with 1,3-dicarbonyl compounds, are exothermic[1]. Precise temperature control is essential to:
-
Manage Reaction Rate: Ensure the reaction proceeds at a manageable and safe speed.
-
Control Selectivity: Favor the formation of the desired product over side products or regioisomers[2]. In some cases, simply tuning the reaction temperature can lead to completely different product classes, such as pyrazoles versus 1-tosyl-1H-pyrazoles[3][4].
-
Ensure Reaction Initiation: Provide sufficient energy to overcome the activation barrier. Some reactions will not proceed at all at room temperature and require heating to trigger the cyclization[3].
-
Prevent Degradation: Avoid decomposition of starting materials, intermediates, or the final pyrazole product at excessive temperatures.
-
Maintain Safety: Prevent dangerous, uncontrolled exothermic events known as thermal runaways[5][6].
Q2: What is a typical temperature range for pyrazole synthesis?
A: There is no single "typical" range, as the optimal temperature is highly dependent on the specific synthetic route, substrates, and solvent used. However, we can observe general trends:
-
Many modern methods aim for milder conditions, often operating at room temperature (approx. 20-25 °C) or slightly above[7][8].
-
Classic methods, like the Knorr synthesis, are often performed at elevated temperatures, such as refluxing in ethanol (approx. 78 °C) or propanol (approx. 100 °C) to ensure the dehydration step proceeds efficiently[2][9][10].
-
Some reactions require specific temperature points to control product outcomes. For instance, one study found that increasing the temperature to 60 °C improved yield, but further increases led to a decrease in yield[7]. Another temperature-controlled approach used 95 °C to achieve a specific cyclization[3].
Q3: How does temperature directly impact reaction yield and rate?
A: According to chemical kinetics, increasing the temperature generally increases the reaction rate by providing more molecules with the necessary activation energy to react. However, the relationship with yield is more complex:
-
Increased Rate: Higher temperatures lead to faster reaction times. A reaction that takes hours at room temperature might be completed in minutes at reflux[11].
-
Yield Optimization: Yield often has an optimal temperature window. Below this window, the reaction may be too slow or incomplete, resulting in low yield. Above this window, the yield can drop significantly due to substrate/product decomposition or the activation of competing side-reaction pathways that consume starting materials[7][12].
Q4: Can temperature be used to control which regioisomer is formed?
A: Yes, temperature can be a key factor in controlling regioselectivity, particularly when using unsymmetrical 1,3-dicarbonyl compounds[2]. The formation of different regioisomers proceeds through distinct mechanistic pathways, which may have different activation energies. By carefully controlling the temperature, you can preferentially favor the kinetic or thermodynamic product. While parameters like pH and solvent choice are also crucial, temperature modulation is a powerful tool. For example, reactions run at ambient temperature in specific solvents have been shown to yield specific isomers, whereas conventional conditions might produce an equimolar mixture[13].
Q5: What are the warning signs of a potential thermal runaway reaction?
A: A thermal runaway occurs when the heat generated by an exothermic reaction exceeds the rate of heat removal, causing the reaction to accelerate uncontrollably[5]. Key warning signs include:
-
A rapid, unexpected, and accelerating increase in the internal reaction temperature, even after external heating is removed.
-
Sudden, vigorous boiling of the solvent.
-
A noticeable increase in pressure within a sealed or semi-sealed vessel.
-
Rapid changes in the color or viscosity of the reaction mixture.
-
Evolution of gas or fumes from the reaction vessel.
Immediate emergency cooling and preparation for containment are critical if these signs are observed[14][15].
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My pyrazole synthesis has a very low yield, and I suspect the temperature is too low. How can I confirm and fix this?
A: If the temperature is too low, the reaction may lack the necessary activation energy to proceed at a reasonable rate, resulting in unreacted starting materials.
-
Causality: The final dehydration step in many pyrazole syntheses to form the aromatic ring requires a significant energy input[2]. Control experiments have shown that at room temperature, some reactions produce no desired product, confirming that a higher temperature is essential to trigger the reaction[3].
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of large amounts of unreacted starting materials after the expected reaction time.
-
Incremental Temperature Increase: Increase the reaction temperature in controlled increments (e.g., 10-15 °C). After each increase, allow the reaction to stir for a set period and monitor its progress again.
-
Solvent Choice: If you are limited by the boiling point of your solvent, consider switching to a higher-boiling point solvent (e.g., from ethanol to n-propanol or toluene) to safely reach higher temperatures[9][10].
-
Q: I'm getting a low yield and see signs of degradation (e.g., dark tarry substances). Was the temperature too high?
A: Yes, excessive heat is a common cause of low yields due to the decomposition of reactants, intermediates, or the final product.
-
Causality: Thermally labile functional groups on your substrates or pyrazole product can degrade at high temperatures. Furthermore, high temperatures can promote polymerization or other undesirable side reactions, leading to the formation of insoluble, tarry byproducts. Studies have explicitly shown that increasing the temperature beyond an optimal point can cause the yield to decrease[7].
-
Troubleshooting Steps:
-
Reduce Temperature: Lower the reaction temperature significantly (e.g., by 20 °C) and extend the reaction time. Monitor for product formation versus byproduct formation.
-
Use a Milder Catalyst/Solvent System: Some modern protocols use catalysts or solvent systems that allow the reaction to proceed efficiently at lower temperatures, even room temperature[8][16].
-
Controlled Reagent Addition: For exothermic reactions, adding one reagent dropwise to the other while maintaining a low temperature with an ice bath can prevent initial temperature spikes that cause degradation[1][14].
-
Issue 2: Formation of Impurities and Byproducts
Q: My final product is contaminated with significant impurities. How can temperature control help?
A: Impurities often arise from side reactions that become competitive at certain temperatures. By optimizing the temperature, you can favor the kinetics of the desired reaction pathway.
-
Causality: Every reaction has a specific activation energy. Side reactions, such as the formation of azines or addition of intermediates onto starting materials, also have their own activation energies[1]. Often, these side reactions require more energy. If the temperature is too high, you may be inadvertently providing the energy needed for these competing reactions to occur at a significant rate.
-
Troubleshooting Steps:
-
Identify the Impurity: If possible, use techniques like NMR or LC-MS to identify the structure of the main impurity. Understanding what it is can provide clues about the side reaction that formed it.
-
Systematic Temperature Screening: Run a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and analyze the product mixture from each to find the temperature that maximizes the ratio of desired product to impurity.
-
Review the Mechanism: The Knorr pyrazole synthesis, for example, proceeds through several intermediates[2]. Temperature can affect the stability of these intermediates. Lowering the temperature may stabilize a key intermediate, allowing it to proceed to the desired product rather than an alternative pathway.
-
Issue 3: Reaction Control and Safety
Q: My reaction is highly exothermic and proceeds too quickly upon adding the hydrazine. How can I control it?
A: This is a classic sign of an exothermic reaction that needs better temperature management. The initial condensation of hydrazine with a carbonyl is often rapid and releases significant heat[1].
-
Causality: The high nucleophilicity of hydrazine leads to a fast initial reaction. Without adequate cooling, the heat generated will increase the reaction rate further, leading to a dangerous feedback loop (thermal runaway)[5].
-
Troubleshooting & Safety Protocol:
-
Pre-cool the Reaction Vessel: Before adding any reagents, cool the reaction flask containing the dicarbonyl compound and solvent in an ice/water or ice/salt bath.
-
Slow, Dropwise Addition: Add the hydrazine (or hydrazine hydrate) solution very slowly using a dropping funnel. This allows the cooling bath to dissipate the heat as it is generated[14].
-
Vigorous Stirring: Ensure the reaction mixture is stirring efficiently to promote even heat distribution and prevent localized hot spots.
-
Continuous Monitoring: Place a thermometer or thermocouple directly in the reaction mixture (not just the bath) to monitor the internal temperature. The addition rate should be adjusted to keep the internal temperature within a safe, narrow range (e.g., below 10 °C)[17].
-
Dilution: Running the reaction at a lower concentration (using more solvent) can also help to absorb and dissipate the heat more effectively.
-
Section 3: Protocols for Precise Temperature Management
Protocol 1: Establishing the Optimal Reaction Temperature
This protocol is designed for small-scale screening to identify the ideal temperature for yield and purity.
-
Setup: Arrange multiple small reaction vials (e.g., 2 mL) with stir bars.
-
Reagent Preparation: Prepare a stock solution of your 1,3-dicarbonyl compound and a separate stock solution of your hydrazine in the chosen solvent.
-
Reaction Initiation: Add the dicarbonyl solution to each vial. Place the vials in separate heating blocks or baths set to a range of temperatures (e.g., 25°C, 40°C, 55°C, 70°C, 85°C). Allow them to equilibrate.
-
Addition: Add the same amount of the hydrazine solution to each vial simultaneously.
-
Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction. Quench the reaction in the aliquot and analyze it using TLC, GC, or LC-MS.
-
Analysis: Compare the product-to-starting material ratio and the product-to-impurity ratio across the different temperatures to determine the optimal condition.
Protocol 2: Reaction Setup for Stable Temperature Control
This protocol describes a standard laboratory setup for maintaining a stable reaction temperature, especially for reactions requiring heating.
-
Select Heating Bath: Choose a heating medium appropriate for the target temperature. Water is suitable for <80°C, while silicone oil or sand baths are used for higher temperatures[17].
-
Assemble Glassware: Set up your reaction flask (typically a multi-neck flask) with a condenser, thermometer adapter, and dropping funnel as needed. Clamp it securely.
-
Positioning: Place the heating bath on a lab jack directly below the flask. This allows for rapid removal of the heat source in an emergency[17].
-
Temperature Probes: Insert a thermocouple or thermometer into the heating bath, connected to the hotplate controller. For critical reactions, insert a second probe through the thermometer adapter directly into the reaction mixture to monitor the internal temperature[17].
-
Heating: Raise the lab jack so the flask is partially submerged in the bath. Turn on the hotplate and stirring. Allow the system to equilibrate at the target temperature before adding reagents.
-
Safety: Conduct the reaction in a fume hood. Keep an appropriate fire extinguisher and an emergency cooling bath (e.g., a large ice bath) nearby[14][15].
Section 4: Visualization of Concepts
Diagram 1: Troubleshooting Workflow for Pyrazole Synthesis
This diagram outlines the logical steps for diagnosing and solving common issues related to temperature.
Caption: A logical workflow for troubleshooting common temperature-related issues in pyrazole synthesis.
Diagram 2: Effect of Temperature on Reaction Pathways
This diagram illustrates how temperature can dictate the outcome between the desired product and undesired byproducts.
Caption: Visualization of how temperature selects between different reaction pathways.
Section 5: References
-
Wang, K., Xu, W., Xia, C., & Cao, X. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. --INVALID-LINK--
-
Beneteau, V., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. --INVALID-LINK--
-
Wang, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. --INVALID-LINK--
-
Lim, J. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. --INVALID-LINK--
-
Best Practices for Working with Chemical Reactions in the Lab. (n.d.). Lab Manager. --INVALID-LINK--
-
Fact Sheet: Heating Reactions. (n.d.). University of Pennsylvania EHRS. --INVALID-LINK--
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. --INVALID-LINK--
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2018). Slideshare. --INVALID-LINK--
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. --INVALID-LINK--
-
Safety Precautions for Handling Exothermic Reactions. (n.d.). Tanbourit. --INVALID-LINK--
-
Exothermic Reaction Hazards. (2024). TSM TheSafetyMaster Private Limited. --INVALID-LINK--
-
Martins, M. A. P., et al. (2013). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. --INVALID-LINK--
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--
-
Pyrazoles Syntheses, reactions and uses. (2021). YouTube. --INVALID-LINK--
-
Process for the preparation of pyrazole and its derivatives. (1994). Google Patents. --INVALID-LINK--
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--
-
Kula, K., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. --INVALID-LINK--
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. --INVALID-LINK--
-
Lim, J. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. --INVALID-LINK--
-
Paal–Knorr synthesis. (n.d.). Wikipedia. --INVALID-LINK--
-
Paal-Knorr Synthesis. (n.d.). Alfa Chemistry. --INVALID-LINK--
-
Etchells, J. C. (1993). The protection of reactors containing exothermic reactions: an HSE view. IChemE. --INVALID-LINK--
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. --INVALID-LINK--
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. --INVALID-LINK--
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2020). PMC - NIH. --INVALID-LINK--
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. --INVALID-LINK--
-
Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. (2023). Chemistry World. --INVALID-LINK--
References
- 1. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. icheme.org [icheme.org]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labproinc.com [labproinc.com]
- 15. Safety Precautions for Handling Exothermic Reactions - Google 文件 [docs.google.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Functionalization
Welcome to the Technical Support Center dedicated to advancing your research in pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
This section addresses the most pressing questions we receive from researchers in the field.
Q1: I'm observing poor regioselectivity in the N-alkylation of my substituted pyrazole. What are the key factors to consider for catalyst and condition selection?
A1: Achieving high regioselectivity in N-alkylation is a common challenge due to the similar electronic properties of the two nitrogen atoms in the pyrazole ring.[1] Several factors influence the N1/N2 selectivity:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can direct alkylation to the less sterically hindered nitrogen atom.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Base Selection: The choice of base is critical. For 3-substituted pyrazoles, using potassium carbonate (K₂CO₃) in DMSO has been shown to favor N1-alkylation.[2] In some cases, different bases can even lead to opposite regioselectivity.
-
Solvent Polarity: The solvent can significantly impact regioselectivity. Polar aprotic solvents like DMF or DMAc often favor the formation of a single regioisomer, while polar protic solvents such as ethanol may lead to poor selectivity.[2]
-
Catalyst System: While many N-alkylations are base-mediated, catalytic approaches exist. For instance, a Brønsted acid-catalyzed method using trichloroacetimidate electrophiles provides an alternative to methods requiring strong bases or high temperatures.[3]
Q2: My palladium-catalyzed C-H arylation of a pyrazole is giving low yields and some decomposition of my starting material. What are the likely causes and how can I optimize the reaction?
A2: Low yields and decomposition in C-H functionalization are often linked to catalyst deactivation, harsh reaction conditions, or instability of the pyrazole substrate. Here’s a troubleshooting strategy:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for less reactive pyrazole substrates. Consider using more robust catalyst systems. For instance, Pd(OAc)₂ with a suitable phosphine ligand or a pre-catalyst like XPhos Pd G2 can be more effective.[4] The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reactivity.[5]
-
Protecting Groups: The N-H proton of an unprotected pyrazole can interfere with the catalyst. Using a protecting group, such as a dimethylaminosulfamoyl group, can enhance stability and direct the regioselectivity of the functionalization.[6]
-
Reaction Conditions:
-
Temperature: Excessive heat can lead to decomposition. Try running the reaction at a lower temperature for a longer period.
-
Base: The choice and amount of base are critical. A weak base is often preferred to avoid side reactions.
-
Solvent: Non-polar solvents can sometimes improve selectivity in C-H arylations.[6]
-
-
Substrate Reactivity: Electron-withdrawing groups at the C4 position of the pyrazole can render the C5 C-H bond more acidic and the Lewis basic nitrogen less coordinating, facilitating palladium-catalyzed C-H functionalization.[7]
Q3: I am struggling with a Suzuki-Miyaura cross-coupling reaction involving a bromopyrazole. The reaction is sluggish and incomplete. What can I do to improve the outcome?
A3: Sluggish Suzuki-Miyaura couplings with bromopyrazoles can be due to several factors, including catalyst inhibition by the nitrogen-rich heterocycle. Here are some key optimization strategies:
-
Catalyst System: The choice of palladium precatalyst and ligand is paramount. For unprotected pyrazoles, XPhos-derived precatalysts have shown high efficacy.[8] The use of electron-rich and sterically hindered phosphine ligands can overcome the inhibitory effect of the pyrazole nitrogen.
-
Base: The selection of the base is crucial. Potassium phosphate (K₃PO₄) is often a good choice for these types of couplings.[8]
-
Solvent System: A mixture of an organic solvent like dioxane and water is typically used. The ratio can be optimized to ensure solubility of all reaction components.
-
Reaction Temperature: Increasing the reaction temperature can sometimes improve the reaction rate, but it should be done cautiously to avoid decomposition. Microwave irradiation can also be an effective way to accelerate the reaction.[4]
Section 2: Troubleshooting Guides for Specific Functionalization Reactions
This section provides more detailed troubleshooting advice for specific reaction types, presented in a problem-solution format.
C-H Functionalization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst species. 2. Poor substrate reactivity. 3. Catalyst poisoning by the pyrazole nitrogen. | 1. Catalyst Activation: Ensure the active Pd(0) species is being generated. Use of well-defined precatalysts can be beneficial. 2. Ligand Screening: Employ electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to enhance catalytic activity.[5] 3. Protecting Group Strategy: Protect the pyrazole N-H to prevent catalyst inhibition.[6] 4. Solvent Choice: Screen different solvents (e.g., toluene, dioxane, DMF) to improve solubility and reactivity. |
| Poor Regioselectivity (Mixture of C4 and C5 isomers) | 1. Inherent electronic and steric properties of the substrate. 2. Inappropriate directing group or lack thereof. | 1. Directing Groups: Utilize a directing group on the pyrazole nitrogen to steer the functionalization to a specific position.[9] 2. Blocking Groups: Introduce a removable blocking group at one of the reactive positions to force functionalization at the other. An ester group at C4 can effectively direct arylation to the C5 position.[10] 3. Ligand Effects: The steric and electronic properties of the ligand can influence regioselectivity. |
| Product Decomposition | 1. High reaction temperature. 2. Strong base causing side reactions. | 1. Temperature Optimization: Reduce the reaction temperature and increase the reaction time. 2. Base Screening: Use a milder base (e.g., K₂CO₃, Cs₂CO₃) and optimize its stoichiometry. |
N-Alkylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Regioisomeric Mixture | 1. Similar reactivity of the two nitrogen atoms. 2. Suboptimal reaction conditions. | 1. Steric Control: Use a bulky alkylating agent or a pyrazole with a sterically demanding substituent to favor alkylation at the less hindered nitrogen. 2. Solvent Optimization: Employ polar aprotic solvents like DMF or DMSO, which have been shown to improve regioselectivity.[2] 3. Base Selection: Screen different bases; for example, K₂CO₃ in DMSO is reported to give good N1-selectivity for 3-substituted pyrazoles.[2] |
| Low Yield | 1. Incomplete deprotonation of the pyrazole. 2. Poor reactivity of the alkylating agent. 3. Side reactions. | 1. Stronger Base: If using a weak base, consider a stronger one, but be mindful of potential side reactions. 2. More Reactive Electrophile: Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride). 3. Temperature Control: Optimize the reaction temperature; some reactions require heating while others proceed at room temperature.[2] |
Cross-Coupling Reactions (e.g., Suzuki, Heck)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Catalyst Deactivation | 1. Coordination of the pyrazole nitrogen to the metal center, inhibiting the catalytic cycle. 2. Ligand degradation. | 1. Ligand Choice: Use bulky, electron-rich phosphine ligands that can stabilize the catalyst and prevent strong coordination of the pyrazole.[5] 2. Precatalyst Selection: Employ modern, well-defined precatalysts that are more resistant to deactivation.[8] 3. N-Protection: Protecting the pyrazole nitrogen can mitigate catalyst inhibition. |
| Low Yield with Chloropyrazoles | 1. The C-Cl bond is less reactive than C-Br or C-I bonds. | 1. Specialized Catalysts: Use catalyst systems specifically designed for the activation of aryl chlorides, often involving highly active palladium catalysts and specialized ligands.[11] 2. Higher Catalyst Loading: A higher catalyst loading may be necessary to achieve reasonable conversion. 3. Higher Temperatures: Reactions with chloropyrazoles often require higher temperatures to proceed. |
| Dehalogenation Side Reaction | 1. Presence of a hydrogen source and a catalyst capable of promoting hydrodehalogenation. | 1. Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Ligand and Base Optimization: The choice of ligand and base can influence the rate of dehalogenation versus the desired cross-coupling. |
Section 3: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for key pyrazole functionalization reactions.
Protocol: Palladium-Catalyzed Direct C5-Arylation of a C4-Ester Substituted Pyrazole[10]
This protocol describes a regioselective C5-arylation using an ester as a blocking group at the C4 position.
Materials:
-
Ethyl 1-methylpyrazole-4-carboxylate
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
N,N-Dimethylacetamide (DMA)
-
Schlenk tube
-
Standard glassware and purification supplies
Procedure:
-
To an oven-dried 25 mL Schlenk tube, add the aryl bromide (1 mmol, 1 equiv.), ethyl 1-methylpyrazole-4-carboxylate (1.5 mmol, 1.5 equiv.), KOAc (2 mmol, 2 equiv.), and Pd(OAc)₂ (0.05 mmol, 0.05 equiv.).
-
Add DMA (4 mL) to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture at 150 °C with stirring for the required reaction time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol: Suzuki-Miyaura Coupling of a Bromopyrazole[8][12]
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of bromopyrazoles with boronic acids.
Materials:
-
Bromopyrazole substrate
-
Aryl boronic acid
-
Palladium precatalyst (e.g., XPhos Pd G2)
-
Potassium phosphate (K₃PO₄)
-
Dioxane
-
Water
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
To a reaction vessel, add the bromopyrazole (1.0 mmol, 1.0 equiv.), aryl boronic acid (1.5 mmol, 1.5 equiv.), palladium precatalyst (1-5 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Section 4: Mechanistic Insights and Visualizations
Understanding the catalytic cycles is crucial for rational catalyst selection and troubleshooting.
Catalytic Cycle for Palladium-Catalyzed C-H Arylation
The following diagram illustrates a plausible catalytic cycle for the direct C-H arylation of a pyrazole.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation of pyrazoles.
Experimental Workflow for Catalyst Screening
A systematic approach is essential when optimizing a new pyrazole functionalization reaction.
Caption: A general workflow for optimizing catalyst systems in pyrazole functionalization.
References
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Palladium‐Catalyzed Direct CH Arylation of Unsubstituted <i>N</i>‐Protected Pyrazoles [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
preventing degradation of (3-methyl-1H-pyrazol-5-yl)methanol during storage
Welcome to the dedicated technical support guide for (3-methyl-1H-pyrazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage and handling. Here, we synthesize technical data with practical, field-proven insights to help you mitigate degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored at 2-8 °C in a dry environment.[1] The container should be tightly sealed to prevent moisture uptake.[2][3]
Q2: Is this compound sensitive to light or air?
A2: While specific photosensitivity data for this exact compound is not extensively published, many heterocyclic compounds, including pyrazole derivatives, can be sensitive to light and atmospheric oxygen.[2][4] Oxidation is a common degradation pathway for pyrazoline derivatives, which can lead to the formation of colored impurities.[4] Therefore, it is best practice to store it protected from light, for instance, in an amber glass vial or a clear vial wrapped in aluminum foil.[2][5] For maximum stability, especially for long-term storage or for a reference standard, storing under an inert atmosphere like argon or nitrogen is highly recommended.[2][4]
Q3: I've noticed the color of my solid this compound has changed from white to a yellowish or brownish tint. What does this mean?
A3: A color change, particularly to a brownish tint, is a common indicator of oxidative degradation in pyrazoline derivatives.[4] This suggests that the compound has been exposed to air and/or light. While a slight color change may not significantly impact the outcome of all experiments, it signifies a decrease in purity. For sensitive applications, it is advisable to verify the compound's purity using an analytical technique like HPLC, TLC, or NMR before use.
Q4: How should I store solutions of this compound?
A4: The stability of this compound in solution is highly dependent on the solvent. It is generally recommended to prepare solutions fresh. If short-term storage is necessary, use a dry, aprotic solvent and store the solution at low temperatures (e.g., -20°C) in a tightly sealed vial, protected from light.[2] Avoid aqueous solutions for storage, as the presence of water can facilitate degradation, especially if acidic or basic impurities are present.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life is highly dependent on the storage conditions. When stored properly at 2-8°C, protected from light and moisture, the solid compound should remain stable for an extended period. However, many suppliers do not provide a specific expiration date and instead recommend routine inspection to ensure it performs as expected.[6] For critical applications, it is best practice to re-analyze the purity of the compound if it has been stored for more than a year.
Troubleshooting Guide: Degradation Issues
This section provides a structured approach to identifying and resolving common degradation-related problems.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Appearance of a brownish color in the solid compound. | Oxidative degradation due to exposure to air and/or light.[4] | 1. Verify purity using TLC or HPLC. 2. If purity is compromised, consider purification by recrystallization or column chromatography. 3. For future storage, transfer the compound to an amber vial, flush with nitrogen or argon, and store at 2-8°C.[1][2][4] |
| Multiple spots observed on a TLC plate for a previously pure sample. | Degradation has occurred, leading to the formation of impurities. | 1. Attempt to identify the impurities if possible (e.g., by LC-MS). 2. Purify the bulk material before use. 3. Review storage and handling procedures to identify the source of the degradation. |
| Inconsistent or poor results in downstream applications (e.g., synthesis, biological assays). | The purity of the this compound may be compromised, leading to lower yields or unexpected side reactions. | 1. Immediately perform a purity check on your stock of the compound. 2. If degradation is confirmed, acquire a new, high-purity batch. 3. Implement the recommended storage and handling protocols to prevent future issues. |
| The compound appears clumpy or sticky. | Moisture absorption. | 1. Dry the compound under a high vacuum. 2. Store in a desiccator at 2-8°C. Ensure the container is sealed with a high-quality cap and consider using paraffin film as an extra precaution. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process when you suspect degradation of your this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Detailed Protocols & Methodologies
To ensure the integrity of your compound, follow these detailed protocols for handling and stability assessment.
Protocol 3.1: Recommended Storage of Solid this compound
This protocol describes the best practice for long-term storage.
-
Container Selection: Use a clean, dry amber glass vial with a PTFE-lined screw cap.[5] If an amber vial is unavailable, a clear glass vial tightly wrapped in aluminum foil is a suitable alternative.[4]
-
Inert Atmosphere: Place the vial in a glove box or use a Schlenk line. Flush the vial containing the compound with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace any air.[7]
-
Sealing: Tightly seal the vial cap immediately after flushing with the inert gas. For extra protection against moisture ingress, you can wrap the cap-vial interface with Parafilm.
-
Storage Location: Place the sealed vial in a refrigerator maintained at 2-8°C .[1]
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions (e.g., "Stored under N₂ at 4°C").
Protocol 3.2: Handling and Dispensing the Compound
Minimize exposure to ambient conditions each time the compound is used.
-
Equilibration: Before opening, allow the container to warm to room temperature (at least 30-60 minutes). This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Gas Blanket: If possible, open the container and dispense the required amount under a positive pressure of dry nitrogen or argon. A simple way to achieve this is by using a glove bag or by inserting a needle connected to an inert gas line into the vial's septum (if applicable), with another needle serving as a vent.
-
Rapid Dispensing: Weigh the desired amount of the compound quickly and efficiently.
-
Resealing: Immediately after dispensing, re-flush the vial with inert gas as described in Protocol 3.1, and securely reseal it.
-
Return to Storage: Promptly return the container to the refrigerator at 2-8°C.
Protocol 3.3: Rapid Stability Check by Thin-Layer Chromatography (TLC)
This is a quick method to qualitatively assess the purity of your compound.
-
Sample Preparation: Prepare a solution of your stored this compound in a suitable solvent (e.g., ethyl acetate or methanol) at a concentration of approximately 1-2 mg/mL. If you have a new, unopened batch of the compound, prepare a reference solution in the same manner.
-
TLC Plate Spotting: On a silica gel TLC plate, spot a small amount of your sample solution. If available, spot the reference solution alongside it.
-
Elution: Develop the TLC plate in an appropriate mobile phase. A good starting point could be a mixture of ethyl acetate and hexanes (e.g., 1:1 ratio).
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
Analysis: A pure compound should ideally show a single spot. The appearance of additional spots, especially near the baseline or as streaks, indicates the presence of impurities and potential degradation. Compare the Rf value of your sample to the reference standard.
Scientific Principles of Degradation
Understanding the potential degradation pathways of this compound is key to preventing them. The primary concerns are oxidation and moisture-related degradation.
Oxidation
The pyrazole ring system and the primary alcohol functional group are both susceptible to oxidation.
-
Atmospheric Oxygen: In the presence of air, especially when catalyzed by light or trace metal impurities, the primary alcohol can be oxidized, potentially to the corresponding aldehyde or carboxylic acid.[2]
-
Ring Oxidation: The pyrazole ring itself can undergo oxidation, which may lead to ring-opening or the formation of colored, polymeric byproducts. This is often observed as a browning of the material.[4]
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
By controlling the storage environment—specifically by lowering the temperature, excluding light, and replacing oxygen with an inert gas—you can significantly slow down the kinetics of these degradation reactions and preserve the integrity of the compound.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of (3-methyl-1H-pyrazol-5-yl)methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the vast array of pyrazole derivatives, (3-methyl-1H-pyrazol-5-yl)methanol presents a simple yet intriguing structure, featuring a reactive hydroxymethyl group that offers a prime site for chemical modification. This guide provides a comparative analysis of the biological activities of this compound and its analogs, drawing upon available experimental data to elucidate key structure-activity relationships (SAR). Understanding how structural modifications influence biological outcomes is paramount for the rational design of novel therapeutic agents.
The Core Scaffold: this compound
This compound serves as a fundamental building block for the synthesis of more complex pyrazole derivatives. While data on the intrinsic biological activity of this specific parent compound is limited in publicly available literature, its structural features suggest potential for a range of biological interactions. The pyrazole ring itself is known to participate in hydrogen bonding and π-stacking interactions, while the hydroxyl group of the methanol substituent can act as both a hydrogen bond donor and acceptor. These characteristics make it a versatile starting point for exploring diverse biological targets.
Comparative Biological Activities of Analogs
The biological activity of pyrazole derivatives can be significantly modulated by the introduction of various substituents at different positions of the pyrazole ring. Research has primarily focused on modifications at the N1, C4, and C5 positions, leading to a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
The pyrazole nucleus is a common feature in many anticancer agents.[1] Studies on analogs of this compound have revealed that strategic modifications can lead to potent cytotoxic effects against various cancer cell lines.
A series of novel 1,3,5-trisubstituted-1H-pyrazole derivatives have been synthesized and evaluated for their potential to inhibit Bcl-2, a key anti-apoptotic protein.[2] Several of these compounds demonstrated significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines.[2] Structure-activity relationship (SAR) analysis highlighted that the presence of chlorophenyl, thiazole, and sulfonamide groups can enhance cytotoxic effects.[2]
Furthermore, pyrazole-fused curcumin analogues have been investigated as anticancer agents.[3] In a study of 32 asymmetric monocarbonyl analogs of curcumin (MACs) fused with 1-aryl-1H-pyrazole, several compounds exhibited potent growth inhibition against MDA-MB-231 (triple-negative breast cancer) and HepG2 (liver cancer) cell lines.[3] Notably, compounds with 3-methyl or 3-phenyl-1H-pyrazole moieties were generally more potent than those with a 3-carboxy-1H-pyrazole group.[3]
Table 1: Anticancer Activity of Selected Pyrazole Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Structural Insights | Reference |
| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7 | 3.9–35.5 | Chlorophenyl, thiazole, and sulfonamide groups enhance cytotoxicity. | [2] |
| 1-Aryl-1H-pyrazole-fused Curcumin Analogs | MDA-MB-231 | 2.43–7.84 | 3-Methyl or 3-phenyl substitution on the pyrazole ring is favorable for activity. | [3] |
| 1,3,5-Triaryl-1H-pyrazoles | HT-29, MCF-7, AGS | Not specified | Certain substitutions lead to potent cytotoxicity. | [4] |
Anti-inflammatory Activity
Inflammation is a key pathological process in numerous diseases, and pyrazole-containing compounds, such as the well-known COX-2 inhibitor celecoxib, have been pivotal in the development of anti-inflammatory drugs. While direct anti-inflammatory data for this compound is scarce, studies on its analogs provide valuable insights.
For instance, a series of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) were synthesized and evaluated for their antioxidant and cytotoxic activities.[5] Several of these derivatives, which can be considered structurally related to dimers of 3-methyl-pyrazolone, a tautomer of 3-methyl-hydroxypyrazole, exhibited potent radical scavenging activity, a property often associated with anti-inflammatory effects.[5]
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The pyrazole scaffold has been explored for its potential in this therapeutic area.
A study on novel pyrazole derivatives prepared from 3-methyl-5-pyrazolone, a precursor to this compound, demonstrated moderate antibacterial activity.[6][7] Another investigation into 1,3,5-trisubstituted pyrazole derivatives revealed moderate activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[8] The nature and position of the substituents on the pyrazole ring were found to be critical for the antimicrobial potency.
A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were developed as inhibitors of FabH, an essential enzyme in bacterial fatty acid biosynthesis.[9] Several compounds in this class demonstrated potent antibacterial activity.[9]
Table 2: Antimicrobial Activity of Selected Pyrazole Analogs
| Compound Class | Target Microorganism | Activity | Key Structural Insights | Reference |
| Fused Pyrazole Derivatives | Various bacteria | Moderate antibacterial activity | Fused ring system contributes to activity. | [6][7] |
| 1,3,5-Trisubstituted Pyrazoles | B. subtilis, E. coli, S. aureus | Moderate activity | Substituent dependent activity. | [8] |
| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | E. coli (FabH inhibition) | Potent antibacterial activity | Specific substitutions on the phenyl rings enhance inhibitory action. | [9] |
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the methodologies for key experiments cited in the literature.
Synthesis of Pyrazole Analogs
The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For example, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes.[5]
Workflow for the Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols):
Caption: Synthetic workflow for 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols).
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective findings from various studies on pyrazole analogs allow for the deduction of several key structure-activity relationships:
-
Substitution at N1-position: The nature of the substituent at the N1 position of the pyrazole ring is crucial for activity. For instance, the presence of a phenyl group, as seen in many active anticancer and anti-inflammatory pyrazoles, often contributes to enhanced potency, likely through favorable interactions with the target protein.
-
Substitution at C3 and C5-positions: The groups at the C3 and C5 positions significantly influence the biological profile. In the case of anticancer pyrazole-fused curcumin analogs, smaller alkyl groups like methyl at the C3 position were found to be more effective than bulkier or more polar groups.[3]
-
Planarity and Conformational Flexibility: The overall shape and conformational flexibility of the molecule play a vital role in its ability to bind to a biological target. The introduction of bulky groups can alter the planarity of the pyrazole system and affect its binding affinity.
Signaling Pathway Illustration:
Many pyrazole-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival. For example, the inhibition of Bcl-2 by 1,3,5-trisubstituted-1H-pyrazole derivatives can trigger the intrinsic apoptotic pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmchemsci.com [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Pyrazole Regioisomerism
In the landscape of medicinal chemistry and materials science, pyrazoles represent a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their synthesis, however, often yields a mixture of regioisomers—compounds with the same molecular formula but different arrangements of substituents on the pyrazole ring. Distinguishing between these isomers, such as 1,3-, 1,5-, and 3,5-disubstituted pyrazoles, is not merely an academic exercise; it is a critical step in drug development and quality control, as different isomers can exhibit vastly different biological activities, toxicological profiles, and physical properties.
This guide provides an in-depth, objective comparison of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are strategically employed to unambiguously elucidate the structure of pyrazole isomers. We will move beyond simple data reporting to explain the underlying principles and experimental choices that ensure confident structural assignment.
The Spectroscopic Toolkit: An Integrated Approach
No single technique provides the complete picture. A robust characterization of pyrazole isomers relies on the synergistic use of NMR, IR, and MS. NMR provides the detailed bonding framework and spatial relationships, IR offers a rapid assessment of functional groups and substitution patterns, and MS reveals the molecular weight and fragmentation clues.
Caption: A typical workflow for pyrazole isomer characterization.
¹H and ¹³C NMR Spectroscopy: The Cornerstone of Isomer Elucidation
NMR spectroscopy is the most powerful tool for distinguishing pyrazole regioisomers. The chemical environment of each nucleus is exquisitely sensitive to the electronic effects of nearby substituents, leading to unique chemical shifts (δ) and coupling constants (J) for each isomer.
The Decisive Power of 2D NMR: NOESY and HMBC
While 1D NMR provides the initial clues, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for definitive assignment.
-
Expertise in Action (NOESY): The NOESY experiment detects protons that are close in space (<5 Å), regardless of their through-bond connectivity.[2] This is the key to differentiating N-substituted isomers. For a 1,5-disubstituted pyrazole, a clear NOE correlation will be observed between the protons of the N1-substituent and the protons of the C5-substituent. This correlation will be absent in the 1,3-isomer, providing unequivocal proof of regiochemistry.[1][3]
-
Trustworthiness Through Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²J or ³J coupling). This allows for the complete assembly of the molecular skeleton. For instance, in a 1,5-dimethylpyrazole, the N-methyl protons (N1-CH₃) will show a ³J correlation to the C5 carbon, while the C-methyl protons (C5-CH₃) will show a ²J correlation to C5 and a ³J correlation to C4. These interlocking correlations create a self-validating dataset that confirms the isomer's identity.[4][5]
Caption: The key NOE correlation that distinguishes 1,5- from 1,3-isomers.
Comparative NMR Data
The following table summarizes typical chemical shifts for dimethylpyrazole isomers. Note the distinct differences, particularly for the ring protons and carbons, which arise from the varied electronic and steric environments.
| Compound | Nucleus | C3/C5-H or CH₃ (δ, ppm) | C4-H (δ, ppm) | N1-H or CH₃ (δ, ppm) | C3/C5 (δ, ppm) | C4 (δ, ppm) |
| 3,5-Dimethylpyrazole | ¹H | 2.21 (s, 6H) | 5.76 (s, 1H) | ~12 (br s, 1H) | 145.3 | 104.8 |
| ¹³C | 12.9 | |||||
| 1,3-Dimethylpyrazole | ¹H | 2.23 (s, 3H, C3-CH₃) | 5.95 (d, 1H) | 3.73 (s, 3H, N1-CH₃) | C3: 148.8 | 105.1 |
| ¹³C | 13.5 (C3-CH₃) | 38.9 (N1-CH₃) | C5: 137.9 | |||
| 1,5-Dimethylpyrazole | ¹H | 2.16 (s, 3H, C5-CH₃) | 5.92 (d, 1H) | 3.65 (s, 3H, N1-CH₃) | C3: 138.3 | 105.3 |
| ¹³C | 10.9 (C5-CH₃) | 34.6 (N1-CH₃) | C5: 147.9 | |||
| Data synthesized from multiple sources and databases for comparison in CDCl₃.[6][7][8][9][10] Chemical shifts are solvent-dependent. |
Infrared (IR) Spectroscopy: A Rapid Diagnostic Tool
IR spectroscopy provides a quick and non-destructive method to identify key functional groups and gain insight into the substitution pattern. For pyrazole isomers, the most informative regions are the N-H stretching region (for N-unsubstituted pyrazoles) and the "fingerprint" region, where ring vibrations occur.
-
N-H Stretching: The presence or absence of a broad absorption band in the 3100-3500 cm⁻¹ region is the most straightforward way to distinguish N-substituted from N-unsubstituted pyrazoles.[11] The broadness of the N-H stretch is a direct result of intermolecular hydrogen bonding.
-
Ring Vibrations: The C=N, C=C, and other ring stretching and bending vibrations in the 1400-1650 cm⁻¹ range are sensitive to the substitution pattern. While complex, the pattern of bands in this region can serve as a characteristic fingerprint for a known isomer.[12][13]
| Isomer Type | Key IR Feature | Approximate Frequency (cm⁻¹) | Rationale |
| N-Unsubstituted (e.g., 3,5-dimethyl) | N-H stretch | 3100 - 3500 (broad) | Indicates presence of N-H group and hydrogen bonding. |
| N-Substituted (e.g., 1,5-dimethyl) | N-H stretch | Absent | Confirms substitution on the pyrazole nitrogen. |
| All Isomers | Ring C=N, C=C stretches | 1400 - 1650 | The specific pattern and frequencies are unique to the isomer's symmetry and electronic distribution. |
| C-H out-of-plane bend | 750 - 900 | The number and position of these bands can correlate with the substitution pattern on the ring. |
Mass Spectrometry (MS): Confirming Mass and Aiding Identification
Electron Impact (EI) Mass Spectrometry confirms the molecular weight of the isomers (which will be identical) and can sometimes offer clues to their structure through analysis of fragmentation patterns. The stability of the resulting fragment ions dictates the observed fragmentation pathway.
The primary fragmentation of the pyrazole ring involves the expulsion of HCN and N₂.[14] While the major fragments may be similar across isomers, the relative intensities can differ. For substituted pyrazoles, the fragmentation is often directed by the substituent. For example, in N-methyl pyrazoles, a common initial fragmentation is the loss of a methyl radical, but the subsequent fragmentation of the resulting cation can differ based on the original substitution pattern.
| Ion / Process | m/z for Dimethylpyrazole | Significance in Isomer Differentiation |
| Molecular Ion [M]⁺• | 96 | Confirms molecular formula (C₅H₈N₂). Will be identical for all isomers. |
| [M-H]⁺ | 95 | Loss of a hydrogen radical, often from a methyl group. |
| [M-CH₃]⁺ | 81 | Loss of a methyl group. The stability, and thus intensity, of this ion may vary slightly between isomers. |
| [M-HCN]⁺• | 69 | Characteristic pyrazole ring fragmentation. |
| [M-H-N₂]⁺ | 67 | Characteristic pyrazole ring fragmentation. |
Causality in Fragmentation: Although EI-MS is less definitive than NMR for regioisomer identification, subtle differences in fragmentation can arise. For instance, the pathway involving the loss of a substituent followed by ring cleavage may be more or less favorable depending on the stability of the intermediate ions, which is dictated by the original substituent positions.
Detailed Experimental Protocols
Scientific integrity demands reproducible and verifiable methods. The following are detailed protocols for the key experiments discussed.
Protocol 1: NMR Analysis (1D and 2D)
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[11]
-
1D ¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum to assess sample purity and identify proton signals.
-
Typical parameters (500 MHz): spectral width 16 ppm, relaxation delay (d1) 2 s, 16 scans.
-
-
1D ¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters (125 MHz): spectral width 240 ppm, d1 2 s, 1024 scans or more for adequate signal-to-noise.
-
-
2D ¹H-¹H NOESY Acquisition (for distinguishing N-substituted isomers):
-
Use a standard phase-sensitive NOESY pulse sequence (e.g., noesyphsw on Bruker systems).[15]
-
Critical Parameter: Set the mixing time (d8) appropriate for small molecules. A value between 500 ms and 1.0 s is a good starting point.[2]
-
Acquire data with 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1), with 8-16 scans per increment.
-
-
2D ¹H-¹³C HMBC Acquisition:
-
Use a standard HMBC pulse sequence optimized for long-range couplings.
-
Critical Parameter: The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.
-
Acquire data with 2048 points in F2 and 256-512 increments in F1, with 16-32 scans per increment.
-
-
Data Processing and Analysis: Process all spectra using appropriate window functions (e.g., sine-bell for 2D data). Phase correct spectra and calibrate using the residual solvent peak. Analyze cross-peaks in 2D spectra to establish through-bond (HMBC) and through-space (NOESY) correlations.[3][4]
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (Solid Samples - KBr Pellet):
-
Gently grind ~1-2 mg of the pyrazole sample with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (as per manufacturer's instructions) to form a transparent or translucent pellet.
-
-
Sample Preparation (Liquid Samples or Solutions - Thin Film):
-
Place a single drop of the neat liquid or a concentrated solution onto the face of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, allowing the liquid to spread into a thin film.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty spectrometer.
-
Place the sample (pellet or plates) in the sample holder.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Process the data to present it in absorbance or transmittance mode.
-
Protocol 3: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a GC inlet (for volatile samples).
-
Ionization: Use a standard electron ionization energy of 70 eV. This high energy is crucial for generating reproducible fragmentation patterns that can be compared to library data.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
-
Data Analysis: Identify the molecular ion peak (M⁺•) to confirm the molecular weight. Analyze the major fragment ions and compare their relative abundances between suspected isomers.
Conclusion
The unambiguous characterization of pyrazole isomers is a solvable challenge when a logical, multi-technique spectroscopic strategy is employed. While ¹H and ¹³C NMR provide the foundational data, the definitive assignment of regioisomers hinges on the application of 2D NMR experiments. Specifically, the NOESY experiment provides irrefutable evidence for through-space proximity, allowing for the confident differentiation of N-substituted isomers, while HMBC connects the molecular framework through long-range couplings. IR and MS serve as essential, complementary techniques for rapid functional group analysis and molecular weight confirmation. By integrating these methods and understanding the chemical principles behind the resulting spectra, researchers can ensure the structural integrity of their pyrazole-based compounds, a cornerstone of successful drug development and materials innovation.
References
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. tsijournals.com [tsijournals.com]
- 8. 3,5-Dimethylpyrazole(67-51-6) 13C NMR [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (3-methyl-1H-pyrazol-5-yl)methanol
Introduction: The Critical Role of Purity in Pyrazole-Based Scaffolds
(3-methyl-1H-pyrazol-5-yl)methanol is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and other potential therapeutics. In drug discovery, the purity of such an intermediate is not a mere formality; it is the foundation upon which reliable biological data and successful downstream reactions are built. Impurities, which can include unreacted starting materials, regioisomers, or by-products, can lead to misleading structure-activity relationship (SAR) data, introduce toxicity, and complicate reaction scale-up.[1]
This guide provides an in-depth comparison of essential analytical techniques for determining the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards, reflecting a field-proven approach to chemical quality control.
Anticipating the Challenge: Potential Impurities in Synthesis
A robust purity assessment begins with understanding the potential impurities that may arise during synthesis. A common route to this compound involves the reduction of a corresponding ester, such as methyl or ethyl 5-methyl-1H-pyrazole-3-carboxylate.
A likely synthesis pathway:
-
Reaction: Reduction of a pyrazole-3-carboxylate ester using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF.[2]
Based on this, we can anticipate several classes of impurities:
-
Unreacted Starting Material: Residual pyrazole-3-carboxylate ester.
-
Solvent Residues: Tetrahydrofuran (THF), diethyl ether, or solvents used during workup and purification (e.g., ethyl acetate, hexanes).
-
Inorganic Salts: Lithium and aluminum salts from the reduction and subsequent quenching steps.
-
Regioisomers: If the pyrazole ring itself is formed during the synthesis (e.g., via a Knorr-type condensation), the formation of the regioisomeric (5-methyl-1H-pyrazol-3-yl)methanol is a significant possibility that must be ruled out.[3]
Our analytical strategy must be designed to detect and quantify these specific, anticipated impurities, as well as any unexpected by-products.
The Analytical Workflow: An Orthogonal Approach
A single analytical technique is rarely sufficient to declare a compound "pure." The most trustworthy approach is to use multiple, orthogonal methods—techniques that measure different chemical or physical properties. This creates a self-validating system where the weaknesses of one method are covered by the strengths of another.[4]
Below is a logical workflow for the comprehensive purity assessment of this compound.
Caption: A logical workflow for assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
Expertise: HPLC is the primary method for purity assessment due to its high resolving power, sensitivity, and quantitative accuracy. It excels at separating the target compound from closely related structural isomers and by-products.[5][6] For our target molecule, a reverse-phase (RP-HPLC) method is the logical choice, separating compounds based on their polarity.
Trustworthiness: A well-validated HPLC method provides a purity value (often expressed as "% area") that is reliable and reproducible. The use of a Photo Diode Array (PDA) or Diode Array Detector (DAD) further enhances trustworthiness by providing UV spectra for each peak, which can help confirm peak identity and homogeneity.[6]
Comparative Data: Hypothetical HPLC Analysis
| Peak No. | Retention Time (min) | Area (%) | UV λ_max (nm) | Tentative Identity |
| 1 | 2.15 | 0.35 | 225 | Starting Ester |
| 2 | 3.50 | 0.20 | - | Unknown Impurity |
| 3 | 4.75 | 99.35 | 215 | This compound |
| 4 | 5.10 | 0.10 | 215 | Regioisomer Impurity |
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD/PDA detector.
-
Column: A C18 stationary phase column (e.g., Eclipse XDB-C18, 250 mm × 4.6 mm, 5 µm) is a standard starting point for polar heterocyclic compounds.[5]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water. The acid modifier improves peak shape for nitrogen-containing compounds.
-
Solvent B: Acetonitrile or Methanol.[5]
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Monitor at 215 nm, with full spectrum collection from 200-400 nm via DAD.
-
Gradient: Start with a high aqueous composition (e.g., 95% A) and ramp to a higher organic composition (e.g., 95% B) over 10-15 minutes. This ensures elution of both polar and non-polar impurities.
-
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A:B to create a 1 mg/mL stock solution.
-
Analysis: Inject the sample and integrate all peaks with an area greater than 0.05%. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Profiling
Expertise: NMR spectroscopy is unparalleled for structural elucidation. For purity assessment, ¹H NMR is exceptionally powerful for detecting and identifying impurities containing protons, especially residual solvents or starting materials, whose signals are well-characterized. Its quantitative nature (qNMR), when performed with an internal standard, provides an orthogonal purity value to HPLC.[4][7]
Trustworthiness: The proton signals in an NMR spectrum are directly proportional to the number of nuclei. This fundamental principle makes ¹H NMR inherently quantitative. By comparing the integral of the compound's signals to that of a certified internal standard of known purity and weight, a highly accurate, absolute purity value can be determined.
Expected ¹H NMR Data for this compound
Solvent: DMSO-d₆
| Protons | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
| -NH | ~12.0 | br s | 1H | Pyrazole N-H |
| -CH- | ~6.0 | s | 1H | Pyrazole C4-H |
| -OH | ~5.0 | t | 1H | Methanol -OH |
| -CH₂- | ~4.4 | d | 2H | Methanol -CH₂ |
| -CH₃ | ~2.1 | s | 3H | Pyrazole C3-CH₃ |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.[8][9]
Experimental Protocol: ¹H NMR for Purity
-
Sample Preparation (Qualitative): Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation (Quantitative - qNMR):
-
Accurately weigh ~15 mg of the synthesized compound into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have sharp signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
-
Instrumental Parameters:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full magnetization recovery of all protons, which is critical for accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, weights, and number of protons for both the analyte and the standard.
-
Mass Spectrometry (MS) and Melting Point: Confirmatory Pillars
Mass Spectrometry
Expertise: MS provides the molecular weight of the compound, which is the most fundamental confirmation of its identity.[10] High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering an extremely high degree of confidence. The fragmentation pattern can also give structural clues that help distinguish between isomers.[11][12]
Trustworthiness: Observing the correct molecular ion peak (e.g., [M+H]⁺ in ESI-MS) is a non-negotiable checkpoint. For this compound (C₅H₈N₂O, Mol. Wt.: 112.13), one would expect to see an ion at m/z 113.0658 in positive ion mode HRMS.
Melting Point
Expertise: The melting point of a solid crystalline compound is a sensitive indicator of its bulk purity.[7][13] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A sharp melting point (range < 2 °C) is a strong, albeit non-specific, indicator of high purity.
Trustworthiness: This classical technique serves as a fast, inexpensive, and reliable check. If a synthesized batch melts significantly lower or over a wider range than a reference sample, it immediately signals the presence of impurities. For novel compounds, a sharp melting point is a key characteristic to report.
Caption: Decision-making flowchart for purity validation.
Conclusion: Synthesizing the Data into a Certificate of Purity
Assessing the purity of a key synthetic intermediate like this compound requires a multi-faceted, logical approach. No single method is sufficient.
-
HPLC provides the primary quantitative measure of purity with respect to separable impurities.
-
¹H NMR confirms the structure, identifies solvent residues, and offers an orthogonal quantitative value via qNMR.
-
Mass Spectrometry unequivocally confirms molecular identity.
-
Melting Point offers a rapid and reliable indication of bulk purity.
By integrating the results from these orthogonal techniques, a researcher can generate a comprehensive and trustworthy purity profile. This analytical rigor ensures the integrity of subsequent research and is a hallmark of excellence in chemical and pharmaceutical development.
References
- 1. nbinno.com [nbinno.com]
- 2. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijcpa.in [ijcpa.in]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. moravek.com [moravek.com]
A Senior Application Scientist's Guide to Bioisosteric Replacement of the Pyrazole Moiety in Drug Design
<
Introduction: The Strategic Value of Bioisosterism
In the intricate chess game of drug design, the ability to subtly modify a molecule to enhance its properties without drastically altering its desired biological activity is paramount. This is the art and science of bioisosteric replacement. Bioisosteres are functional groups or molecules that possess similar physicochemical properties and, ideally, produce comparable biological effects. This guide focuses on a particularly valuable scaffold in medicinal chemistry: the pyrazole ring. Pyrazole derivatives are found in a plethora of approved drugs, lauded for their versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
However, the very features that make pyrazoles attractive can also be liabilities. Potential issues include metabolic instability, off-target effects, and the ever-present challenge of navigating existing intellectual property. Herein, we delve into the strategic bioisosteric replacement of the pyrazole moiety, providing a comparative analysis of common alternatives, supporting experimental data, and practical synthetic protocols for the discerning researcher.
The Pyrazole Core: A Double-Edged Sword
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its utility stems from a unique combination of features:
-
Hydrogen Bonding: The N-1 position can act as a hydrogen bond donor, while the N-2 position serves as an acceptor, enabling crucial interactions within enzyme active sites or receptors.
-
Aromaticity and Stability: The aromatic nature of the pyrazole ring confers chemical stability and provides a rigid scaffold for orienting substituents.
-
Synthetic Accessibility: A wide range of synthetic methods allows for the facile and diverse functionalization of the pyrazole core.
Despite these advantages, medicinal chemists often encounter challenges with pyrazole-containing compounds, such as:
-
Metabolic Lability: The pyrazole ring can be susceptible to oxidation by cytochrome P450 enzymes, leading to rapid clearance and poor pharmacokinetic profiles.
-
Patentability: The prevalence of the pyrazole scaffold in existing patents can hinder the development of novel drug candidates.
-
Physicochemical Properties: In some cases, the pyrazole moiety may contribute to undesirable properties like low solubility or high lipophilicity.
Bioisosteric replacement offers a rational approach to mitigate these liabilities while retaining or even enhancing the desired pharmacological activity.
Strategic Bioisosteric Replacements for Pyrazole
The selection of a suitable bioisostere is a multifactorial decision, guided by the specific challenges of the parent molecule and the desired property improvements. Below, we compare some of the most common and effective bioisosteric replacements for the pyrazole ring.
Isoxazole: The Subtle Tweak
The isoxazole ring, where one of the pyrazole nitrogens is replaced by an oxygen atom, is a classic and often highly effective bioisostere. This seemingly minor change can have profound effects on the molecule's properties.
Rationale for Use:
-
Modulation of Hydrogen Bonding: Replacing the N-H donor of the pyrazole with an oxygen atom, which is only a hydrogen bond acceptor, can alter the binding mode and potentially improve selectivity.
-
Improved Metabolic Stability: The isoxazole ring is often less prone to oxidative metabolism compared to pyrazole.
-
Altered Electronics: The greater electronegativity of oxygen compared to nitrogen modifies the ring's electronic distribution, which can influence pKa and receptor interactions.
Comparative Data: Pyrazole vs. Isoxazole in JNK Inhibition
A compelling example of this strategy is seen in the development of c-Jun N-terminal kinase (JNK) inhibitors. Researchers strategically replaced a pyrazole core with an isoxazole to improve selectivity over the related kinase p38.
| Compound | Core Moiety | JNK3 IC50 (nM) | p38 IC50 (nM) | Selectivity (p38/JNK3) |
| Parent | Pyrazole | 20 | 40 | 2 |
| Analog 3 | Isoxazole | 42 | >1000 | >23 |
| Analog 27 | Isoxazole | 42 | >10000 | >238 |
Data synthesized from a study on JNK inhibitors.
As the data clearly indicates, the switch to an isoxazole core (Analog 3) dramatically reduced p38 activity while only modestly affecting JNK3 potency, leading to a significant improvement in selectivity. Further optimization of the isoxazole scaffold (Analog 27) enhanced this selectivity even more.
1,2,3-Triazole: The Versatile Mimic
The 1,2,3-triazole ring has emerged as a highly versatile bioisostere for a variety of functional groups, including the pyrazole moiety. Its unique electronic and steric properties make it an attractive alternative.
Rationale for Use:
-
Amide Bond Mimicry: The 1,2,3-triazole can act as a metabolically stable mimic of an amide bond, a common substructure in drug molecules.
-
Dipole Moment: The triazole ring possesses a significant dipole moment that can engage in favorable interactions with biological targets.
-
Synthetic Tractability: The advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and straightforward.
Comparative Data: Pyrazole vs. Triazole in CB1 Receptor Antagonism
The development of analogs of the CB1 receptor antagonist Rimonabant, which features a 1,5-diarylpyrazole core, provides an excellent case study for pyrazole-to-triazole bioisosteric replacement.
| Compound | Core Moiety | hCB1 Ki (nM) | hCB2 Ki (nM) |
| Rimonabant | Pyrazole | 7.5 | >1000 |
| Triazole Analog | 1,2,3-Triazole | 12 | >1000 |
Data from a study on Rimonabant analogs.
The triazole analog retained potent and selective CB1 receptor antagonism, demonstrating that the 1,2,3-triazole is a viable bioisostere for the 1,5-diarylpyrazole scaffold. This opens up new avenues for exploring chemical space and developing novel CB1 modulators with potentially improved pharmacokinetic profiles.
Experimental Protocols
To provide a practical context, we outline a general synthetic workflow for a model 1,5-diarylpyrazole, a common motif in drugs like Celecoxib, and its isoxazole bioisostere.
Protocol 1: Synthesis of a 1,5-Diarylpyrazole (Celecoxib Analog)
This protocol is based on the classical Knorr pyrazole synthesis, a reliable method involving the condensation of a 1,3-diketone with a hydrazine.
Step 1: Synthesis of the 1,3-Diketone Intermediate
-
To a solution of a substituted acetophenone (1.0 eq) and a substituted ester (1.2 eq) in a suitable solvent like toluene, add a strong base such as sodium hydride (NaH) (2.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the mixture, quench carefully with dilute acid (e.g., 1M HCl), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 1,3-diketone by column chromatography or recrystallization.
Step 2: Cyclocondensation to Form the Pyrazole Ring
-
Dissolve the purified 1,3-diketone (1.0 eq) and a substituted hydrazine hydrochloride (1.1 eq) in ethanol.
-
Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 1,5-diarylpyrazole.
Protocol 2: Synthesis of a 3,5-Diarylisoxazole
This protocol involves the reaction of a 1,3-diketone with hydroxylamine, a common method for isoxazole synthesis.
-
Dissolve the 1,3-diketone (1.0 eq), synthesized as in Protocol 1, Step 1, in a solvent such as ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and a base like sodium acetate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the 3,5-diarylisoxazole.
Visualizing the Bioisosteric Relationships
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Bioisosteric relationships between pyrazole and common heterocyclic replacements.
Caption: A typical workflow for bioisosteric replacement in drug design.
Conclusion and Future Perspectives
The bioisosteric replacement of the pyrazole moiety is a powerful and proven strategy in modern drug discovery. By judiciously selecting an appropriate bioisostere, such as an isoxazole or a 1,2,3-triazole, researchers can overcome common hurdles associated with the pyrazole scaffold, including metabolic instability and intellectual property constraints. The case studies presented herein highlight the tangible benefits of this approach, demonstrating how subtle structural modifications can lead to significant improvements in selectivity and overall drug-like properties.
As our understanding of molecular interactions and metabolic pathways deepens, the rational design of bioisosteres will become even more sophisticated. The continued development of novel synthetic methodologies will further expand the toolkit available to medicinal chemists, enabling the exploration of ever more diverse and innovative chemical space. Ultimately, the strategic application of bioisosterism will continue to be a cornerstone of designing safer, more effective medicines for the future.
A Researcher's Guide to Comparing the Efficacy of Pyrazole-Based COX-2 Inhibitors
Introduction: The Significance of the Pyrazole Scaffold in Inflammation Research
The pyrazole heterocycle is a cornerstone in medicinal chemistry, forming the structural basis of numerous commercially successful drugs.[1][2] Among these, pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target cyclooxygenase-2 (COX-2) have revolutionized pain and inflammation management.[1][2] Drugs like Celecoxib are renowned for their ability to alleviate inflammation and pain while theoretically minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3]
This guide provides a framework for researchers to compare the efficacy of different pyrazole-based inhibitors. We will delve into the mechanism of action, present comparative efficacy data, and provide detailed, field-tested protocols for in vitro and cell-based assays. The focus is on providing a practical, scientifically rigorous approach to evaluating and selecting promising inhibitor candidates in a drug discovery pipeline.
Mechanism of Action: How Pyrazole-Based Inhibitors Achieve COX-2 Selectivity
The primary mechanism of action for these inhibitors is the selective, reversible inhibition of the COX-2 enzyme.[3] COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for various prostaglandins, including the pro-inflammatory mediator Prostaglandin E2 (PGE2).[4][5][6] By blocking COX-2, these inhibitors effectively reduce the production of prostaglandins that drive pain and inflammation.[4][7]
The selectivity of diaryl-substituted pyrazole compounds like celecoxib stems from key structural differences between the two COX isoforms. The active site of COX-2 is larger and possesses a hydrophilic side pocket that is absent in COX-1.[3][8] The sulfonamide side chain, a common feature on many pyrazole-based inhibitors, binds to this specific side pocket, anchoring the inhibitor and leading to a potent and selective inhibition of COX-2 while sparing COX-1.[3][4] This structural nuance is the foundation of their improved gastrointestinal safety profile compared to non-selective NSAIDs.[8]
The COX Signaling Pathway
The diagram below illustrates the arachidonic acid cascade and the critical intervention point for COX-2 inhibitors.
Caption: Arachidonic Acid Cascade and Point of Inhibition.
Comparative Efficacy of Pyrazole-Based COX-2 Inhibitors
The efficacy of a COX inhibitor is primarily defined by its half-maximal inhibitory concentration (IC50) and its selectivity index (SI). The SI is a critical parameter, calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2, which is a desirable trait for reducing side effects.[9]
Below is a table summarizing in vitro efficacy data for Celecoxib and other experimental pyrazole-based inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | ~15 | ~0.04 | ~375 | [3] |
| Compound 11 | >10 | 0.043 | >232 | [10] |
| Compound 12 | >10 | 0.049 | >204 | [10] |
| Compound 15 | >10 | 0.045 | >222 | [10] |
| Cox-2-IN-26 | 10.61 | 0.067 | ~158 | [9] |
Note: IC50 values can vary between different assay systems and conditions. The data presented are for comparative purposes.
Structure-Activity Relationship (SAR) Insights: Research consistently shows that the 1,5-diarylpyrazole scaffold is crucial for activity.[11] The sulfonamide moiety (or a similar acidic group) at the para-position of one of the aryl rings is essential for binding to the COX-2 specific side pocket and achieving high selectivity.[12] Modifications to the other aryl ring, such as the trifluoromethyl group on celecoxib, can further enhance potency and influence pharmacokinetic properties.[12]
Experimental Protocols for Efficacy Determination
To ensure trustworthy and reproducible results, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for key assays.
Workflow for Evaluating Inhibitor Efficacy
The diagram below outlines the logical flow from initial screening to cellular validation.
Caption: Experimental workflow for inhibitor validation.
Protocol 1: In Vitro COX Colorimetric Inhibition Assay (IC50 Determination)
This protocol is based on commercially available kits (e.g., Cayman Chemical) that measure the peroxidase activity of COX.[13] The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13]
Objective: To determine the IC50 values of test compounds against purified ovine COX-1 and human/ovine recombinant COX-2.
Materials:
-
COX (ovine) Colorimetric Inhibitor Screening Assay Kit
-
Purified COX-1 and COX-2 enzymes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all buffers, heme, and substrates according to the kit manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of your pyrazole-based inhibitors. A typical starting range is 100 µM to 0.1 nM. Remember to include a vehicle control (e.g., DMSO) which will represent 100% enzyme activity.
-
Assay Plate Setup: In a 96-well plate, add the following to appropriate wells:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of your diluted test compound or vehicle control.
-
Causality Check: Adding the inhibitor before the enzyme allows for pre-incubation, ensuring the inhibitor has sufficient time to bind to the enzyme's active site before the reaction starts.
-
-
Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.
-
Initiate Reaction: Initiate the reaction by adding 20 µL of the colorimetric substrate solution, followed immediately by 20 µL of arachidonic acid solution to all wells.
-
Read Absorbance: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction kinetics.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Normalize the data, setting the vehicle control as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Quantification Assay
This protocol measures the ability of a test compound to inhibit the production of PGE2 in a cellular context, typically using macrophages (e.g., RAW 264.7) or monocytes (e.g., THP-1) stimulated with lipopolysaccharide (LPS) to induce COX-2 expression.
Objective: To quantify the potency of test compounds in a physiologically relevant setting.
Materials:
-
RAW 264.7 cells (or other suitable cell line)
-
Cell culture media (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Prostaglandin E2 (PGE2) ELISA Kit[14]
-
Microplate reader for ELISA
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density that will result in ~80-90% confluency on the day of the experiment. Incubate overnight.
-
Compound Treatment: The next day, remove the culture medium. Replace it with fresh, low-serum medium containing serial dilutions of your test compounds. Include a vehicle control.
-
Pre-incubation: Incubate the cells with the compounds for 1-2 hours.
-
Causality Check: This pre-incubation step allows the cell-permeable inhibitor to reach its intracellular target (COX-2) before the inflammatory stimulus is applied.
-
-
Stimulation: Add LPS to the wells (final concentration typically 1 µg/mL) to induce COX-2 expression and subsequent PGE2 production. Do not add LPS to negative control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 18-24 hours) at 37°C and 5% CO2.[15]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.[15] Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any cell debris.[15]
-
PGE2 Quantification (ELISA):
-
Perform the PGE2 competitive ELISA on the clarified supernatants according to the manufacturer's protocol.[16][17]
-
This typically involves adding samples/standards to an antibody-coated plate, followed by addition of an HRP-labeled PGE2 conjugate.
-
After incubation and washing, a substrate is added, and the colorimetric signal is read. The signal is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the concentration of PGE2 in each sample from the standard curve.
-
Plot the PGE2 concentration versus the log of the inhibitor concentration and calculate the IC50 value using non-linear regression.
-
Conclusion
The systematic evaluation of pyrazole-based inhibitors using standardized, reproducible assays is fundamental to identifying candidates with superior efficacy and selectivity. By combining robust in vitro enzyme assays with physiologically relevant cell-based models, researchers can build a comprehensive profile of a compound's performance. The structure-activity relationships highlighted here underscore the importance of the pyrazole scaffold and key functional groups in achieving potent and selective COX-2 inhibition. This integrated approach, grounded in sound experimental design and data analysis, is critical for advancing the next generation of anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academicjournals.org [academicjournals.org]
- 14. raybiotech.com [raybiotech.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
A Researcher's Comparative Guide to Cross-Reactivity Studies of Pyrazole Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a privileged scaffold in modern medicinal chemistry.[1][2] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs, from the anti-inflammatory celecoxib to the erectile dysfunction treatment sildenafil and numerous kinase inhibitors used in oncology.[1][3][4] The success of pyrazole derivatives stems from their favorable physicochemical properties, synthetic accessibility, and their ability to engage with a diverse range of biological targets.[5][6] However, this same versatility necessitates a rigorous evaluation of their cross-reactivity to ensure target specificity and mitigate potential off-target effects that can lead to adverse events or diminished therapeutic efficacy.[7]
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of pyrazole derivatives, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals to navigate the critical process of selectivity profiling.
The Imperative of Selectivity Profiling
The therapeutic efficacy of a drug is intrinsically linked to its selectivity for the intended biological target. Off-target interactions can lead to a range of undesirable outcomes, from minor side effects to severe toxicity. For pyrazole derivatives, which are often designed as kinase inhibitors, even minor structural modifications can significantly alter their binding profiles, leading to inhibition of unintended kinases and disruption of essential signaling pathways.[5] Therefore, comprehensive cross-reactivity studies are not merely a regulatory hurdle but a fundamental aspect of rational drug design, enabling the selection of candidates with the highest potential for success.
Methodologies for Assessing Cross-Reactivity
A multi-faceted approach, combining both in vitro biochemical and cell-based assays with in silico predictions, is essential for a thorough assessment of pyrazole derivative selectivity.
In Vitro Biochemical Assays
These assays directly measure the interaction of a compound with purified proteins, providing quantitative data on binding affinity and inhibitory potency.
-
Kinase Inhibition Assays: A primary tool for profiling pyrazole-based kinase inhibitors. These assays quantify the ability of a compound to inhibit the activity of a panel of kinases.
-
Radiometric Assays: Considered the gold standard, these assays measure the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a substrate.[4]
-
Luminescence-Based Assays: A non-radioactive alternative that measures the depletion of ATP or the production of ADP using a luciferase-luciferin system.[4]
-
-
Radioligand Binding Assays: Crucial for assessing off-target binding to G-protein coupled receptors (GPCRs) and other membrane receptors. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound.[8][9]
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by evaluating target engagement and downstream effects within a living cell.
-
Cellular Thermal Shift Assay (CETSA): A powerful technique to verify direct target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[1][2][10]
-
Phosphorylation Assays (Western Blotting): These assays measure the phosphorylation status of downstream substrates to confirm the inhibition of a specific signaling pathway in cells.[6]
In Silico Approaches
Computational methods can predict potential off-target interactions early in the drug discovery process, helping to prioritize compounds for experimental testing.
-
Molecular Docking: Predicts the binding mode and affinity of a compound to the three-dimensional structure of a protein target.[11][12]
-
Quantitative Structure-Activity Relationship (QSAR): Develops models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of off-target effects for new derivatives.[11]
Comparative Cross-Reactivity Profiles of Pyrazole Derivatives
The following tables summarize publicly available cross-reactivity data for representative pyrazole-based drugs. It is important to note that assay conditions can vary between studies, and direct comparison of absolute values should be made with caution.
Case Study 1: Kinase Inhibitors
Many pyrazole derivatives are designed as kinase inhibitors. Their selectivity across the kinome is a critical determinant of their therapeutic window.
| Compound | Primary Target(s) | Off-Target(s) with Significant Inhibition (IC50 < 1 µM) | Reference(s) |
| Tozasertib | Aurora Kinases | CDK16 (KD = 160 nM) | [13] |
| Compound 1 (3-amino-1H-pyrazole derivative) | Promiscuous | Inhibited 337 out of 359 kinases tested at 1 µM | [13] |
| Compound 10e (3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative) | JAK2/3, Aurora A/B | JAK2 (IC50 = 0.166 µM), JAK3 (IC50 = 0.057 µM), Aurora A (IC50 = 0.939 µM), Aurora B (IC50 = 0.583 µM) | [14] |
| Afuresertib | Akt1 | Akt1 (Ki = 0.08 nM) | [15] |
| Barasertib (AZD1152) | Aurora B | Highly selective for Aurora B | [15] |
Case Study 2: Sildenafil - Phosphodiesterase (PDE) Inhibition
Sildenafil is a potent inhibitor of phosphodiesterase type 5 (PDE5). Its cross-reactivity with other PDE isoforms is responsible for some of its side effects.
| PDE Isoform | Sildenafil IC50 (nM) | Vardenafil IC50 (nM) | Tadalafil IC50 (nM) | Reference(s) |
| PDE1 | 280 | 180 | >10,000 | [16][17] |
| PDE2 | >10,000 | >10,000 | >10,000 | [16][17] |
| PDE3 | >10,000 | >10,000 | >10,000 | [16][17] |
| PDE4 | 7,400 | >10,000 | >10,000 | [16][17] |
| PDE5 | 3.5 | 0.7 | 6.7 | [16][17] |
| PDE6 | 30 | 11 | 210 | [16][17] |
| PDE11 | 3,500 | 6,500 | 270 | [18] |
Data synthesized from multiple sources. Absolute values may vary based on assay conditions.
Case Study 3: Celecoxib - Cyclooxygenase (COX) Inhibition and Off-Target Effects
Celecoxib is a selective COX-2 inhibitor. Its cross-reactivity with COX-1 is significantly lower than non-selective NSAIDs, leading to a better gastrointestinal safety profile. However, it is not devoid of off-target effects.
-
NSAID Hypersensitivity: While generally well-tolerated in patients with NSAID hypersensitivity, a small percentage of individuals may still experience cross-reactivity, with reaction rates reported to be around 3-10%.[3][19]
-
Cardiovascular Risk: Like other NSAIDs, celecoxib is associated with an increased risk of cardiovascular events, an effect not directly related to its COX-2 selectivity.
Case Study 4: Rimonabant - A Case of Off-Target Mediated Failure
Rimonabant, a cannabinoid receptor 1 (CB1) antagonist, was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety.[20][21] These adverse events were a direct consequence of its on-target activity in the central nervous system, highlighting that even on-target effects can be undesirable depending on the tissue distribution and physiological role of the target.
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Inhibition Assay
This protocol outlines a standard method for determining the IC50 value of a pyrazole derivative against a target kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
[γ-³³P]-ATP
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (pyrazole derivative) in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole derivative in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a microplate, add the diluted test compound or DMSO (vehicle control), the recombinant kinase, and the specific substrate, all prepared in kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a specified time, ensuring the reaction is within the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³³P]-ATP.
-
Detection: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[4]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a CETSA experiment to confirm that a pyrazole derivative binds to its intended target within cells.[1][10]
Materials:
-
Cell line expressing the target protein
-
Cell culture medium
-
Test compound (pyrazole derivative) in DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Thermocycler
-
SDS-PAGE equipment
-
Western blotting equipment and antibodies specific for the target protein
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots for a set time (e.g., 3 minutes) at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermocycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by adding lysis buffer with protease inhibitors and performing freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Quantify the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the normalized band intensities against the temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[1][2]
Visualizing Experimental Workflows and Pathways
// Nodes Cytokine [label="Cytokine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; STAT_P [label="pSTAT", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrazole_Inhibitor [label="Pyrazole-based\nJAK Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,dashed"];
// Edges Cytokine -> Receptor [label="Binding"]; Receptor -> JAK [label="Activation"]; JAK -> STAT [label="Phosphorylation"]; STAT -> STAT_P [style=invis]; STAT_P -> STAT_P [label="Dimerization", dir=both]; STAT_P -> Nucleus [label="Translocation"]; Nucleus -> Gene_Expression [label="Transcription"]; Pyrazole_Inhibitor -> JAK [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Caption: Inhibition of the JAK/STAT pathway by a pyrazole derivative.
Conclusion
The pyrazole scaffold will undoubtedly continue to be a cornerstone of drug discovery efforts. A thorough and early assessment of cross-reactivity is paramount to harnessing the full therapeutic potential of this versatile chemical entity. By employing a combination of in vitro, cell-based, and in silico methods, researchers can gain a comprehensive understanding of a compound's selectivity profile, enabling the development of safer and more effective pyrazole-based medicines. This guide serves as a foundational resource to inform the design and execution of these critical studies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijnrd.org [ijnrd.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to (3-methyl-1H-pyrazol-5-yl)methanol for Drug Discovery
This guide provides a comprehensive framework for benchmarking the small molecule (3-methyl-1H-pyrazol-5-yl)methanol against established standards in drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to characterization. Our objective is to equip you with the necessary methodologies to thoroughly evaluate the potential of this compound as a drug candidate.
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and protein kinase inhibitory effects.[3][4][5] this compound, a simple substituted pyrazole, represents a foundational building block. Its performance on key drug-like properties and biological activity assays is critical to determining its future development trajectory.
This guide will establish a multi-tiered benchmarking strategy, evaluating physicochemical properties essential for bioavailability and comparing its biological activity in two high-impact therapeutic areas where pyrazoles have proven successful: COX-2 inhibition and kinase inhibition.
Part 1: Foundational Physicochemical Benchmarking
Before assessing biological activity, it is crucial to establish the fundamental physicochemical profile of a compound. These properties are a primary determinant of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and are critical for its potential as an orally bioavailable drug. We will benchmark this compound against two well-characterized drugs that also feature the pyrazole core: Celecoxib , a selective COX-2 inhibitor, and Ruxolitinib , a selective JAK1/JAK2 inhibitor.
Key Physicochemical Parameters & Comparative Data
The following table summarizes the critical physicochemical parameters to be determined and provides the known values for our selected standards for comparison.
| Parameter | This compound | Celecoxib (Standard) | Ruxolitinib (Standard) | Scientific Rationale |
| Molecular Weight ( g/mol ) | 112.13[6] | 381.37[7][8] | 306.37 | Adherence to Lipinski's Rule of Five (<500 Da) for oral bioavailability. |
| Aqueous Solubility (µM) | To Be Determined | ~7 µg/mL (~18 µM)[7] | ≥ 8.03 mg/mL (in water with warming)[9] | Essential for absorption from the GI tract and formulation development. |
| LogP (o/w) | To Be Determined | 3.53[10] | 1.8 | Measures lipophilicity, impacting membrane permeability and metabolic clearance. |
| Permeability (Papp, 10⁻⁶ cm/s) | To Be Determined | High | High | Predicts passive diffusion across biological membranes like the intestinal wall. |
| Metabolic Stability (t½, min) | To Be Determined | ~23 min (Human Liver Microsomes) | ~3 hours (in vivo) | Indicates susceptibility to first-pass metabolism by liver enzymes (e.g., CYPs). |
Experimental Protocols: Physicochemical Assays
These protocols are designed to be robust and reproducible, providing the data necessary to complete the table above.
This is the gold-standard method for determining thermodynamic solubility.
-
Rationale: This method ensures that a true equilibrium is reached between the solid compound and the solution, providing a highly accurate measure of solubility.[11][12]
-
Procedure:
-
Add an excess amount of this compound to a vial containing a precise volume of phosphate-buffered saline (PBS, pH 7.4).
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.[13]
-
Perform the experiment in triplicate to ensure reproducibility.
-
The PAMPA model is a high-throughput, cell-free method to predict passive transcellular permeability.[4][5]
-
Rationale: This assay specifically measures passive diffusion, a key mechanism for the absorption of many orally administered drugs, by modeling the lipid environment of the intestinal epithelium.[4][5][14]
-
Workflow Diagram:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Procedure:
-
Prepare the lipid membrane by dispensing 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the hydrophobic PVDF filter of a 96-well donor plate and allow the solvent to evaporate.[15]
-
Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).
-
Add the test compound (this compound) and standards (Celecoxib, Ruxolitinib) to the donor plate wells at a known concentration (e.g., 100 µM).
-
Place the donor plate onto the acceptor plate to form the "sandwich."
-
Incubate the assembly for 5-18 hours at room temperature.
-
After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells by HPLC-UV or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
-
This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s).[1][2][6]
-
Rationale: Rapid degradation by liver enzymes (high clearance) can lead to poor oral bioavailability and a short duration of action. This assay provides an early indication of a compound's metabolic fate.[16]
-
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4).[2][16]
-
Add the test compound and standards to the mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½).
-
Part 2: Biological Activity Benchmarking
Based on the privileged nature of the pyrazole scaffold, we propose two primary benchmarking scenarios against established drugs.
Scenario A: Evaluation as a COX-2 Inhibitor (vs. Celecoxib)
Celecoxib is a selective COX-2 inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[7][17] Its pyrazole core is critical for this activity.
-
Scientific Rationale: Inflammation is driven by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform provides anti-inflammatory effects while minimizing gastrointestinal side effects.[18] This assay will determine if this compound shares this mechanism.
-
Comparative Biological Data:
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | To Be Determined | To Be Determined | To Be Calculated |
| Celecoxib (Standard) | ~30,000 | ~50 | >600 |
Data for Celecoxib sourced from a study using purified ovine COX-1 and human COX-2.[19]
This fluorometric or LC-MS-MS-based assay measures the ability of a compound to inhibit prostaglandin production by purified COX enzymes.[19][20]
-
Workflow Diagram:
Caption: General workflow for an in vitro COX inhibition assay.
-
Procedure:
-
In separate wells of a 96-well plate, add assay buffer, a fluorometric probe, and either purified human recombinant COX-1 or COX-2 enzyme.
-
Add serial dilutions of the test compound, Celecoxib (positive control), or vehicle (negative control) to the wells.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Measure the fluorescence using a microplate reader. The signal is proportional to prostaglandin production.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression.
-
Scenario B: Evaluation as a Protein Kinase Inhibitor (vs. Ruxolitinib & Staurosporine)
A large number of pyrazole-containing drugs are potent protein kinase inhibitors.[3][21] Ruxolitinib is a selective inhibitor of JAK1 and JAK2 kinases, while Staurosporine is a broad-spectrum, non-selective kinase inhibitor useful as a general positive control.[22][23][24]
-
Scientific Rationale: The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that regulate inflammation and immunity.[25] Inhibition of JAKs is a validated therapeutic strategy for myeloproliferative neoplasms and autoimmune diseases.[26] This assay will determine if this compound can inhibit JAK2 activity.
-
Comparative Biological Data:
| Compound | JAK2 IC₅₀ (nM) |
| This compound | To Be Determined |
| Ruxolitinib (Standard) | ~2.8 - 5 |
| Staurosporine (Standard) | Broad Spectrum, Potent |
Data for Ruxolitinib sourced from preclinical in vitro kinase assays.[9][26]
This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
-
Procedure:
-
Set up the kinase reaction by adding purified, recombinant human JAK2 enzyme, the appropriate substrate peptide, and ATP to the wells of a 96-well plate.
-
Add serial dilutions of the test compound, Ruxolitinib (specific inhibitor), Staurosporine (general inhibitor), or vehicle control.
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression.
-
Conclusion
This guide provides a robust, logical, and experimentally sound framework for the initial benchmarking of this compound. By systematically evaluating its core physicochemical properties against established drugs like Celecoxib and Ruxolitinib, researchers can make informed decisions about its drug-like potential. Furthermore, by testing its activity in well-defined biological assays for which the pyrazole scaffold is known to be privileged, its potential therapeutic utility can be rapidly assessed. The execution of these protocols will generate a comprehensive data package, enabling a clear, evidence-based comparison and guiding the next steps in the drug discovery and development process.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. mercell.com [mercell.com]
- 3. mdpi.com [mdpi.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 8. bepls.com [bepls.com]
- 9. pazopanib.net [pazopanib.net]
- 10. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmatutor.org [pharmatutor.org]
- 12. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifechemicals.com [lifechemicals.com]
- 14. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Privileged Core in Modern Pharmaceuticals - A Comparative Guide to Structure-Activity Relationships
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for designing potent and selective ligands for a diverse range of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for three distinct classes of pyrazole-containing pharmaceuticals: COX-2 inhibitors, kinase inhibitors, and cannabinoid receptor 1 (CB1) antagonists. By examining the key molecular interactions and the impact of structural modifications on biological activity, we aim to provide researchers and drug development professionals with actionable insights into the design of next-generation therapeutics based on this privileged core.
Case Study 1: Selective COX-2 Inhibitors – The Diarylpyrazole Class
The discovery of two isoforms of cyclooxygenase (COX) enzymes, the constitutive COX-1 and the inducible COX-2, revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[2] Selective COX-2 inhibitors were designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3] Celecoxib (Celebrex®), a flagship of this class, features a 1,5-diarylpyrazole core that is crucial for its activity and selectivity.[3][4]
Mechanism and Core SAR Principles
The selectivity of diarylpyrazole inhibitors for COX-2 over COX-1 is primarily attributed to a key structural difference in the active sites of the two enzymes. The COX-2 active site possesses a larger, hydrophobic side pocket, accessible due to the presence of a smaller valine residue (Val523) instead of the bulkier isoleucine (Ile523) found in COX-1.[5] This allows the bulky substituents on the pyrazole scaffold to access and bind within this secondary pocket.
The critical pharmacophoric elements for this class are:
-
The 1,5-Diarylpyrazole Scaffold : This rigid core correctly orients the two aryl rings for optimal binding.
-
A para-Sulfonamide (or Methylsulfone) Group : Located on one of the aryl rings (at the N1 position of the pyrazole), this group is essential for COX-2 selectivity.[6] It inserts into the secondary pocket and forms a hydrogen bond with Arg513.[5]
-
A para-Methyl Group : Found on the second aryl ring (at the C5 position), this group occupies a hydrophobic region of the active site.
The diagram below illustrates the fundamental SAR principles for diarylpyrazole COX-2 inhibitors.
Caption: Key SAR points for pyrazole-based COX-2 inhibitors.
Comparative SAR Data
Structure-activity relationship studies have shown that the nature of the para-substituent on the N1-phenyl ring is a major determinant of COX-2 selectivity.[6] While the sulfonamide (-SO2NH2) of Celecoxib is iconic, bioisosteric replacement with a methylsulfone (-SO2Me) or even an azido (-N3) group can maintain or even enhance potency and selectivity.[5][6]
| Compound/Analog | N1-Aryl (p-substituent) | C5-Aryl (p-substituent) | C3-substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) |
| Celecoxib | -SO2NH2 | -CH3 | -CF3 | >100 | 0.045 | >2222 |
| SC-558 | -SO2NH2 | -H | -CF3 | 12 | 0.011 | 1091 |
| Azido-Celecoxib [5] | -N3 | -CH3 | -CF3 | 10.5 | 0.041 | ~256 |
| Azido-Rofecoxib Analog [5] | -N3 (on furanone core) | - | - | 159.7 | 0.196 | ~812 |
Data compiled from multiple sources.[5][7] Note: Rofecoxib has a furanone core, but its azido analog is included for comparison of the pharmacophore.
The data clearly indicates that while the p-methyl group on the C5-aryl ring contributes to potency (compare Celecoxib vs. SC-558), the N1-aryl substituent is the primary driver of selectivity. The azido group serves as a potent, dipolar bioisostere for the sulfonamide, capable of strong electrostatic interactions with Arg513 within the COX-2 secondary pocket.[5]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method for determining the inhibitory potency (IC50) of test compounds against human recombinant COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation :
-
Reconstitute human recombinant COX-1 or COX-2 enzyme in a buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a cofactor like hematin.
-
Prepare a solution of the substrate, arachidonic acid, in an appropriate solvent (e.g., ethanol).
-
-
Compound Preparation :
-
Dissolve test compounds in DMSO to create high-concentration stock solutions.
-
Perform serial dilutions in DMSO to generate a range of test concentrations (e.g., from 100 µM to 0.1 nM).
-
-
Assay Procedure :
-
In a 96-well plate, add the enzyme solution to each well.
-
Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the respective wells.
-
Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
-
Detection :
-
Terminate the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial Prostaglandin E2 EIA Kit, following the manufacturer's instructions. The kit typically involves a competitive immunoassay where the colorimetric signal is inversely proportional to the amount of PGE2 produced.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Case Study 2: Kinase Inhibitors – Targeting the ATP-Binding Site
The pyrazole ring is a prominent "hinge-binding" motif in many kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[8] Ruxolitinib (Jakafi®) and Crizotinib (Xalkori®) are excellent examples of pyrazole-based kinase inhibitors targeting JAK and ALK/c-MET, respectively.[9][10]
Mechanism and Core SAR Principles
The general strategy for pyrazole-based kinase inhibitors involves:
-
A Pyrazole or Aminopyrazole Core : Acts as the scaffold and primary hinge-binder. The N1 and N2 atoms (or an exocyclic amino group) form hydrogen bonds with the kinase hinge.[8]
-
Substituents for Potency and Selectivity : Groups attached to the pyrazole core extend into different pockets of the ATP-binding site, such as the hydrophobic pocket and the solvent-front region, thereby dictating potency and selectivity against a panel of over 500 human kinases.
The development of Crizotinib, an ALK/c-MET inhibitor, illustrates this principle. The initial lead compound had a pyrazole core. Structure-based design led to the replacement of the pyrazole with a 2-aminopyridine scaffold to improve ligand efficiency while maintaining the key hinge interactions.[10][11] For the purpose of this guide, we will focus on the pyrazole-containing precursors and related structures like Ruxolitinib.
Caption: Pyrazole core interactions in a kinase ATP-binding site.
Comparative SAR Data: Ruxolitinib Analogs
Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[9] Its structure features a pyrrolo[2,3-d]pyrimidine core (a deazapurine) linked to a pyrazole ring. The key SAR revolves around the stereochemistry and nature of the substituent on the pyrazole ring.
| Compound | Pyrazole N1-Substituent | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) |
| (R)-Ruxolitinib | (R)-3-cyclopentyl-3-cyanopropyl | 3.3 | 2.8 | 19 |
| (S)-Ruxolitinib [12] | (S)-3-cyclopentyl-3-cyanopropyl | 337 | 428 | >10000 |
| Baricitinib | (Azetidin-3-yl)acetonitrile | 5.9 | 5.7 | 53 |
| Tofacitinib | (Pyrrolidin-3-yl)acetonitrile | 1 | 20 | 112 |
Data compiled from multiple sources.[9][12]
The data highlights the profound impact of stereochemistry: the (R)-enantiomer of Ruxolitinib is approximately 100-fold more potent than the (S)-enantiomer, demonstrating a highly specific fit in the active site.[12] Replacing the cyclopentyl group with smaller rings like azetidine (Baricitinib) or pyrrolidine (Tofacitinib) maintains potent JAK inhibition, showcasing some flexibility in this region which can be exploited to fine-tune selectivity and physicochemical properties.
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced.
-
Reagents :
-
Kinase: Purified, active JAK1 or JAK2 enzyme.
-
Substrate: A suitable peptide substrate for the specific kinase.
-
Cofactor: ATP at a concentration near the Km for the enzyme.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
-
Compound Preparation :
-
Prepare serial dilutions of inhibitor compounds in DMSO as described previously.
-
-
Kinase Reaction :
-
In a white, low-volume 384-well plate, set up the kinase reaction by adding kinase, substrate, and test compound/DMSO control.
-
Allow a brief pre-incubation (e.g., 10 minutes).
-
Initiate the reaction by adding ATP.
-
Incubate for a set time (e.g., 60 minutes) at room temperature.
-
-
Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus, kinase activity.
-
-
Data Analysis :
-
Calculate IC50 values by plotting the luminescent signal (or percent inhibition) against the log of inhibitor concentration and fitting to a dose-response curve.
-
Case Study 3: CB1 Receptor Antagonists – Modulators of the Endocannabinoid System
The pyrazole scaffold was central to the development of the first selective cannabinoid receptor 1 (CB1) antagonists, most notably Rimonabant (Acomplia®).[13][14][15] These compounds were investigated for treating obesity and related metabolic disorders by blocking the central and peripheral effects of endocannabinoids.[15] Although Rimonabant was withdrawn due to central nervous system side effects, its SAR provides a valuable framework for designing peripherally restricted CB1 antagonists.[15][16]
Mechanism and Core SAR Principles
Rimonabant and its analogs are inverse agonists that bind to the G-protein coupled CB1 receptor.[17] The key structural requirements for high-affinity binding were elucidated through extensive SAR studies.[13][14]
-
1,5-Diaryl-3-carboxamide Pyrazole Core : This is the fundamental template.
-
N1-Substituent : A 2,4-dichlorophenyl group was found to be optimal for high affinity.[13][18]
-
C5-Substituent : A para-substituted phenyl ring is crucial. A p-chlorophenyl (as in Rimonabant) or p-iodophenyl group provides potent binding.[13][14]
-
C3-Carboxamide : This group is a key interaction point. An N-piperidinyl amide, as seen in Rimonabant, is highly favorable. Modifications here can drastically alter affinity and efficacy.[13][19]
Caption: SAR summary for Rimonabant-class CB1 antagonists.
Comparative SAR Data
The binding affinity (Ki) at the CB1 receptor is highly sensitive to substitutions at the N1, C5, and C3 positions of the pyrazole core.
| Compound/Analog | N1-Substituent | C5-Aryl (p-substituent) | C3-Carboxamide | CB1 Ki (nM) |
| Rimonabant (SR141716A) | 2,4-Dichlorophenyl | -Cl | N-Piperidinyl | 1.8 - 11.5 |
| Analog 1 [18] | 4-Chlorophenyl | -Cl | N-Piperidinyl | 60.4 |
| Analog 2 [14] | 2,4-Dichlorophenyl | -I | N-Piperidinyl | 0.65 |
| Analog 3 [20] | 2,4-Dichlorophenyl | -Cl | N-(tert-Leucine methyl ester) | 6.9 (Agonist) |
Data compiled from multiple sources.[14][18][20]
These data underscore the established SAR principles. Changing the N1 substituent from 2,4-dichlorophenyl to 4-chlorophenyl results in a >30-fold loss in affinity.[18] Enhancing the hydrophobicity and size of the C5-para substituent from chloro to iodo increases binding affinity significantly.[14] Interestingly, modifying the C3-carboxamide group, such as by conjugating an amino acid, can not only modulate affinity but also switch the compound's functional activity from an antagonist/inverse agonist to an agonist.[20]
Experimental Protocol: CB1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine a compound's affinity (Ki) for the CB1 receptor using a radiolabeled ligand.
-
Membrane Preparation :
-
Prepare cell membrane homogenates from tissue known to express high levels of CB1 receptors (e.g., rat forebrain) or from a cell line stably overexpressing the human CB1 receptor (e.g., CHO-hCB1).[18]
-
-
Reagents :
-
Radioligand: A high-affinity CB1 receptor radioligand, such as [³H]CP-55,940 or [³H]SR141716A.
-
Assay Buffer: Typically a Tris-based buffer containing protease inhibitors and bovine serum albumin (BSA).
-
Non-specific Binding (NSB) Agent: A high concentration of a known CB1 ligand (e.g., 10 µM WIN 55,212-2) to determine non-specific binding.
-
-
Assay Procedure :
-
In a 96-well plate or microcentrifuge tubes, add the cell membranes, assay buffer, and varying concentrations of the test compound.
-
Add the radioligand at a fixed concentration (typically near its Kd value).
-
Set up three types of wells: Total Binding (membranes + radioligand + vehicle), Non-specific Binding (membranes + radioligand + NSB agent), and Test Compound (membranes + radioligand + test compound).
-
Incubate the mixture for a defined period (e.g., 90 minutes) at 30°C.
-
-
Separation and Detection :
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/B), which traps the membranes but allows unbound radioligand to pass through.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Determine the IC50 of the test compound by plotting the percentage of specific binding against the log of the compound concentration.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The pyrazole scaffold has proven to be an exceptionally fruitful starting point for drug discovery, leading to approved medicines across diverse therapeutic areas. The three case studies presented—COX-2 inhibitors, kinase inhibitors, and CB1 antagonists—highlight the chemical tractability and pharmacological versatility of this heterocycle. For each class, a distinct set of SAR principles governs the interaction with the biological target. For COX-2 inhibitors, selectivity is driven by steric access to a secondary side pocket. For kinase inhibitors, the pyrazole core serves as a hinge-binding anchor. For CB1 antagonists, the 1,5-diarylpyrazole system acts as a rigid scaffold for presenting key pharmacophoric groups. A thorough understanding of these comparative SAR landscapes, supported by robust experimental data, is essential for medicinal chemists aiming to design the next generation of safe and effective pyrazole-containing pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor [biomolther.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (3-methyl-1H-pyrazol-5-yl)methanol
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of (3-methyl-1H-pyrazol-5-yl)methanol, a substituted pyrazole derivative, is a critical final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory guidelines. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Profile and Core Safety Principles
This compound and structurally similar pyrazole-based compounds are classified as hazardous materials. Understanding their inherent risks is fundamental to safe handling and disposal.
While a specific, comprehensive Safety Data Sheet (SDS) for this compound can be elusive, data from analogous compounds provide a clear hazard profile. Generally, this class of compounds is recognized as:
-
Acutely Toxic (Oral): Harmful if swallowed.[1]
-
Skin Irritant: Causes skin irritation upon contact.[1]
-
Serious Eye Irritant: Can cause significant eye damage.[1]
-
Respiratory Tract Irritant: May cause irritation to the respiratory system if inhaled.[1][2]
Given these hazards, the cardinal principle of disposal is to treat this compound as hazardous chemical waste . Under no circumstances should it be disposed of in the regular trash or discharged into the sanitary sewer system.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any waste collection or disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn to minimize exposure risks.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield in conjunction with safety glasses. | Protects against accidental splashes of liquid waste and contact with solid particulates, preventing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can cause irritation. Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.[4] |
| Skin and Body Protection | A standard laboratory coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handling small quantities in a well-ventilated area or a chemical fume hood.[5] | If there is a risk of generating dust or aerosols from solid waste, or if working outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for guidance. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste. The core principle is the segregation and containment of the hazardous material for pickup by a licensed waste disposal service.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Solid Waste:
-
Collect any unused or expired solid this compound.
-
Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid chemical should also be placed in the designated solid hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed container for liquid chemical waste.
-
Crucially, do not mix this waste stream with incompatible chemicals. A Safety Data Sheet for a similar compound, 3-amino-1-methyl-1H-pyrazole-5-methanol, lists acids, acid chlorides, acid anhydrides, and oxidizing agents as incompatible.[6] Mixing with these substances could lead to vigorous and potentially hazardous reactions.
-
Containerization and Labeling
Proper containment and clear communication of the container's contents are non-negotiable safety requirements.
-
Select a Compatible Container: Use a container made of a material that is chemically resistant to this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is generally suitable. The container must be in good condition and free from leaks.
-
Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled. The label should be clear, legible, and securely attached. It must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: This compound
-
A list of all other constituents in the container, including solvents and their approximate percentages.
-
The date when waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
Secure Storage
Designated storage of hazardous waste prevents accidental spills and exposure.
-
Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory.
-
This area should be well-ventilated and away from sources of heat or ignition.[5][7]
-
Liquid waste containers must be stored in secondary containment, such as a plastic tray, to contain any potential leaks.[4]
Arranging for Disposal
Hazardous waste must be handled by trained professionals.
-
Once the waste container is full (typically around 90% capacity to allow for expansion), arrange for its collection.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[3]
-
Provide them with the complete information from your waste label.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release, a swift and appropriate response is crucial.
-
Spill Response:
-
Evacuate the immediate area and alert your colleagues.
-
If the spill is small and you are trained to handle it, wear your full PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.
-
Carefully collect the absorbent material and spilled chemical using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[7]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
-
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for the chemical, if available.
Disposal of Empty Containers
Even "empty" containers can retain hazardous residues.
-
Rinse the container thoroughly with a suitable solvent (e.g., water or an appropriate organic solvent).
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[3]
-
After the initial rinse, the container can typically be triple-rinsed with water. These subsequent rinses may be disposable down the drain, but confirm this with your local EHS guidelines.
-
Once cleaned, deface or remove the original chemical label and dispose of the container according to your institution's procedures for non-hazardous glass or plastic waste.
Logical Workflow for Disposal
The decision-making process for the proper disposal of this compound can be visualized as follows:
References
- 1. (1-methyl-1H-pyrazol-3-yl)methanol | C5H8N2O | CID 12845046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-methyl-1H-pyrazol-4-yl)methanol | C5H8N2O | CID 11961423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. capotchem.com [capotchem.com]
- 7. chemicalbook.com [chemicalbook.com]
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling (3-methyl-1H-pyrazol-5-yl)methanol
This document provides essential, field-proven guidance for the safe handling of (3-methyl-1H-pyrazol-5-yl)methanol (CAS No: 17607-71-5). As drug development professionals, our commitment to safety is paramount. This guide moves beyond mere compliance, embedding a culture of safety-by-design into every step of the handling process. The protocols outlined herein are designed to be a self-validating system, ensuring the protection of researchers while maintaining experimental integrity.
Hazard Analysis: Understanding the "Why" Behind the "What"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of the material. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a comprehensive analysis of its close structural isomers and related pyrazole derivatives provides a consistent and reliable hazard profile. This approach, grounded in chemical similarity, allows us to establish a conservative and robust safety protocol.
The primary hazards associated with pyrazole methanol derivatives are consistently identified across multiple sources.[1][2][3][4]
| Hazard Classification | GHS Hazard Statement | Primary Risk | Source Citation |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion of even small quantities can cause illness. | [1][3][5][6] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact can lead to redness, inflammation, and discomfort. | [1][2][3][4] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Splashes can cause significant, potentially lasting, eye damage. | [1][2][3][4][5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. | [1][2][3][4] |
This hazard profile dictates that our primary defense strategy must prevent contact with eyes and skin, and mitigate the risk of ingestion and inhalation.
Core PPE Directive: A Multi-Layered Defense
Handling this compound requires a layered approach to PPE. The following are the minimum requirements for any procedure involving this compound.
Eye and Face Protection: The Non-Negotiable First Line
Given the classification as a serious eye irritant (H319), robust eye protection is mandatory.[1][2][3][5]
-
Standard Operations: At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn.[7][8] Standard safety glasses do not provide an adequate seal against splashes and are therefore insufficient.
-
High-Risk Operations: When there is an elevated risk of splashing (e.g., handling quantities greater than 1 liter, working under pressure, or during vigorous agitation), a full-face shield must be worn in addition to chemical splash goggles.[8] The face shield protects the neck and face, but goggles are still required to protect against splashes that may come from underneath.
Skin and Body Protection: An Impermeable Barrier
The compound's potential to cause skin irritation (H315) necessitates comprehensive skin and body protection.
-
Gloves: Standard nitrile gloves are the minimum requirement. Always inspect gloves for tears or pinholes before use.[9] For prolonged handling or in situations with a high risk of immersion, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber).[10] Glove removal must be performed carefully to avoid contaminating the skin.[9]
-
Laboratory Coat: A flame-resistant lab coat is required.[8] Ensure the coat is fully buttoned and the sleeves are not rolled up. For large-scale operations, chemical-resistant coveralls may be more appropriate.[11]
-
Apparel: Full-length pants and closed-toe shoes are mandatory.[8] No skin should be exposed between the lab coat and footwear.
Respiratory Protection: When Engineering Controls Are Not Enough
The risk of respiratory irritation (H335) must be managed, primarily through engineering controls.
-
Primary Control: All weighing and handling of solid this compound, and any procedure that could generate dust or aerosols, must be performed in a certified chemical fume hood.[4]
-
Secondary Control: If engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (e.g., OV/AG/P99) should be used.[9] All personnel requiring respirators must be fit-tested and trained in their proper use.
Operational and Disposal Plans: From Setup to Cleanup
A safe experiment is a well-planned one. The following workflows provide step-by-step guidance for PPE usage and disposal.
PPE Selection and Workflow
The scale and nature of your work directly influence the required level of PPE. This workflow helps determine the appropriate safety posture.
Caption: PPE selection workflow based on experimental scale and aerosol risk.
Step-by-Step PPE Donning and Doffing Sequence
The order of donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Caption: Standard donning and doffing sequence to minimize contamination.
Disposal Plan
Proper disposal is the final step in the safe handling lifecycle.
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated, labeled hazardous waste container.[3] Do not pour down the drain.[9]
-
Contaminated PPE:
-
Gloves: Dispose of gloves immediately after handling the chemical, placing them in a designated solid hazardous waste container.[9]
-
Other Disposable PPE: Any other contaminated disposable items (e.g., weigh paper, pipette tips, paper towels) should also be placed in the solid hazardous waste container.
-
Reusable PPE: Reusable items like lab coats should be professionally laundered if contaminated. Do not take contaminated lab coats home. Safety goggles and face shields should be decontaminated after each use.
-
Emergency Response: Immediate Actions
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.
By integrating this expert-driven, safety-first approach into your laboratory's standard operating procedures, you build a foundation of trust and reliability—not only in your results but in the well-being of your most valuable asset: your research team.
References
- 1. (1-methyl-1H-pyrazol-3-yl)methanol | C5H8N2O | CID 12845046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. capotchem.com [capotchem.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. osha.oregon.gov [osha.oregon.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
